Structural and Synthetic Dynamics of 4-Furan-3-YL-7-hydroxymethylquinoline: A Privileged Scaffold in Drug Discovery
Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern structure-based drug design (SBDD), the strategic se...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists
Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In modern structure-based drug design (SBDD), the strategic selection of core scaffolds determines the trajectory of hit-to-lead optimization. 4-Furan-3-yl-7-hydroxymethylquinoline (CAS No. 168154-44-7)[1] has emerged as a highly versatile, privileged building block. By integrating a nitrogen-containing heterocycle (quinoline) with an electron-rich aromatic system (furan) and a functionalizable solvent vector (hydroxymethyl), this molecule provides a pre-optimized pharmacophore for targeting kinase hinge regions and anti-infective pathways.
As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the physicochemical rationale behind this scaffold, map its interaction dynamics within biological targets, and provide a self-validating synthetic protocol for its integration into combinatorial libraries.
Structural Deconstruction and Physicochemical Properties
The utility of 4-Furan-3-yl-7-hydroxymethylquinoline (Molecular Formula: C14H11NO2, MW: 225.24 g/mol )[2] lies in its tripartite architecture. Each functional group serves a distinct, causal role in both synthetic chemistry and pharmacology:
The Quinoline Core: Acts as the primary anchor. The N1 nitrogen is a classic hydrogen-bond acceptor, perfectly positioned to interact with the backbone amides of kinase hinge regions (e.g., ALK, EGFR)[3].
The C4 Furan-3-yl Moiety: Unlike a standard phenyl ring, the furan-3-yl group introduces a heteroatom that alters the electrostatic potential surface. It provides essential
π−π
stacking capabilities while maintaining a lower lipophilicity (LogP) penalty than its carbocyclic counterparts.
The C7 Hydroxymethyl Group: This is the critical synthetic handle. In biological systems, it acts as a solvent-exposed vector, allowing for hydrogen bonding with water networks. Synthetically, it can be oxidized to an aldehyde for reductive amination or converted to a leaving group (e.g., mesylate/chloride) to attach solubilizing basic amines[4].
Quantitative Data: Physicochemical Profile
The following table summarizes the calculated and experimental physicochemical properties that make this intermediate highly attractive for Lipinski-compliant drug design.
Property
Value
Pharmacological Relevance
Molecular Weight
225.24 g/mol
Leaves >250 Da budget for further elaboration.
Topological Polar Surface Area (tPSA)
46.1 Ų
Optimal for membrane permeability; BBB penetrant.
Hydrogen Bond Donors (HBD)
1
Provided by the C7-hydroxyl group.
Hydrogen Bond Acceptors (HBA)
3
Provided by Quinoline (N), Furan (O), and Hydroxyl (O).
Rotatable Bonds
2
High rigidity restricts entropic penalty upon target binding.
Mechanistic Rationale in Target Binding
When designing kinase inhibitors, the orientation of the scaffold within the ATP-binding pocket is paramount. The quinoline core typically occupies the adenine-binding pocket. The causality of binding is driven by the electron-deficient nature of the quinoline ring, which strengthens the hydrogen bond between the N1 atom and the kinase hinge region[3].
The diagram below illustrates the logical flow of pharmacophoric interactions when this scaffold is deployed against a generic kinase target.
Pharmacophoric binding logic of 4-Furan-3-yl-7-hydroxymethylquinoline in a kinase active site.
Synthetic Methodology: A Self-Validating Protocol
To synthesize 4-Furan-3-yl-7-hydroxymethylquinoline, the most robust approach is the Suzuki-Miyaura cross-coupling of (4-chloroquinolin-7-yl)methanol with furan-3-boronic acid[5].
The Causality of the Reaction Design
The C4 position of the quinoline ring is highly activated toward oxidative addition by palladium due to the electron-withdrawing effect of the adjacent nitrogen atom[6]. We utilize
Pd(dppf)Cl2
because its large bite angle facilitates rapid reductive elimination, preventing competitive proto-deborylation of the furan-3-boronic acid. A biphasic solvent system (1,4-Dioxane/Water) ensures the solubility of both the organic substrates and the inorganic base (
K2CO3
).
Degassing (Critical Step): Charge a round-bottom flask with (4-chloroquinolin-7-yl)methanol, furan-3-boronic acid, and
K2CO3
. Add the Dioxane/
H2O
mixture. Sparge the solution with ultra-pure
N2
for 15 minutes. Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) active catalyst species.
Catalyst Addition: Add
Pd(dppf)Cl2
under a continuous stream of
N2
. Attach a reflux condenser.
Coupling: Heat the reaction mixture to 90°C for 12 hours. Monitor via TLC (DCM:MeOH 9:1).
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous
Na2SO4
.
Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes to 60% EtOAc/Hexanes gradient).
Step-by-step synthetic workflow for the Suzuki-Miyaura cross-coupling process.
Analytical Validation (Self-Validating System)
To ensure scientific integrity, the protocol must be self-validating. You can confirm the success of this synthesis through the following analytical checkpoints:
LC-MS: Look for the disappearance of the starting material (
[M+H]+≈194/196
isotopic pattern) and the appearance of the product mass (
[M+H]+=226.1
).
1H NMR (400 MHz, DMSO-d6): The definitive proof of coupling is the disappearance of the C4-Cl quinoline proton and the emergence of the characteristic furan protons. Expect a highly deshielded furan proton adjacent to the oxygen at
≈8.3 ppm
(singlet-like), and the quinoline C5 proton shifting due to the anisotropic effect of the newly appended furan ring.
Conclusion
4-Furan-3-yl-7-hydroxymethylquinoline represents a masterclass in fragment-based scaffold design. By understanding the causality behind its physicochemical properties—specifically the hinge-binding capacity of the quinoline core, the steric/electronic profile of the furan ring, and the synthetic versatility of the C7-hydroxymethyl group—researchers can rapidly accelerate hit-to-lead campaigns. Adhering to the rigorous, deoxygenated Suzuki coupling protocol provided herein ensures high-yield integration of this scaffold into complex drug discovery pipelines.
References
BLD Pharm. 168154-44-7 | 4-Furan-3-yl-7-Hydroxymethylquinoline. Retrieved March 12, 2026. 1
Fluorochem. 4-Furan-3-yl-7-Hydroxymethylquinoline - Details and Chemical Properties. Retrieved March 12, 2026. 2
ePrints Soton (University of Southampton). One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate. Retrieved March 12, 2026. 5
Arabian Journal of Chemistry. The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom formation: An overview. Retrieved March 12, 2026. 6
European Patent Office (EP 0412848 A2). Quinoline derivatives, process for their preparation and their use as medicaments. Retrieved March 12, 2026. 4
IBS Publications Repository. Identification of 4-Phenoxyquinoline Based Inhibitors for L1196M Mutant of Anaplastic Lymphoma Kinase by Structure. Retrieved March 12, 2026. 3
Biological Activity of 4-Furan-3-YL-7-hydroxymethylquinoline In Vitro: A Technical Guide
Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, globally recognized for its diverse pharmacological activities[1]. Specifically, the introduction of a furan-3-yl group at the 4-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, globally recognized for its diverse pharmacological activities[1]. Specifically, the introduction of a furan-3-yl group at the 4-position, coupled with a hydroxymethyl functionalization at the 7-position (yielding 4-Furan-3-yl-7-hydroxymethylquinoline , CAS: 168154-44-7)[2], creates a highly specialized and potent pharmacophore.
This in-depth technical guide explores the in vitro biological activity of this compound and its structural analogs. Rather than serving as a single-target drug, this scaffold demonstrates significant dual-modulatory potential, primarily targeting Free Fatty Acid Receptor 3 (FFA3/GPR41) and Arachidonate 5-Lipoxygenase (5-LOX) .
Mechanistic Grounding & Target Identification
Modulation of Free Fatty Acid Receptor 3 (FFA3)
FFA3 is a G protein-coupled receptor (GPCR) predominantly activated by short-chain fatty acids (SCFAs) like propionate and butyrate, playing a critical role in metabolic regulation, immune response, and intestinal ion transport[3][4].
Furan-substituted quinolines, such as the analog N-[2-methylphenyl]-[4-furan-3-yl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxamide (MQC), have been identified as potent, selective allosteric modulators of FFA3[5][6]. The 4-(furan-3-yl) moiety is critical for anchoring the compound within the allosteric binding pocket of the receptor[6]. For 4-Furan-3-yl-7-hydroxymethylquinoline, the 7-hydroxymethyl group enhances aqueous solubility and provides a hydrogen-bond donor/acceptor site, which can increase binding affinity compared to highly lipophilic analogs. Activation of FFA3 by these quinoline derivatives triggers the Gi/o signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels[3].
FFA3/GPR41 Gi/o signaling pathway modulated by 4-(furan-3-yl)quinoline derivatives.
Inhibition of Arachidonate 5-Lipoxygenase (5-LOX)
Beyond GPCR modulation, the 4-(furan-3-yl)quinoline scaffold exhibits significant inhibitory activity against arachidonate 5-lipoxygenase (EC 1.13.11.34)[7]. 5-LOX is the key enzyme responsible for converting arachidonic acid into leukotrienes, which are potent inflammatory lipid mediators.
Structural analogs, such as 4-(furan-3-yl)quinoline-2-carbonitrile, have demonstrated potent in vitro inhibition of 5-LOX with IC50 values in the low micromolar range (e.g., 2.19 µM)[7]. The furan ring interacts with the hydrophobic domains of the 5-LOX active site, while the quinoline nitrogen coordinates with the catalytic iron or disrupts necessary electron transfer pathways.
Quantitative Data Presentation
The following table synthesizes the in vitro biological activity metrics for the 4-(furan-3-yl)quinoline scaffold and its closely related derivatives across primary targets to establish structure-activity relationship (SAR) baselines.
To ensure rigorous scientific integrity, the following protocols detail the exact methodologies for evaluating the biological activity of 4-Furan-3-yl-7-hydroxymethylquinoline. Each step includes the underlying causality to ensure researchers understand why a step is performed, establishing a self-validating experimental system.
In Vitro FFA3 cAMP Accumulation Assay
Objective: To quantify the Gi/o-mediated inhibitory effect of the compound on intracellular cAMP levels.
Causality & Design: Because FFA3 is a Gi-coupled receptor, its activation suppresses cAMP. To measure this suppression accurately, baseline cAMP must first be artificially elevated. We use Forskolin to directly activate adenylyl cyclase, creating a high cAMP signal window that the quinoline compound can subsequently reduce.
Cell Preparation: Seed CHO-K1 cells stably expressing human FFA3 into a 384-well plate at 5,000 cells/well. Incubate overnight at 37°C.
Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes.
Causality: IBMX prevents the endogenous degradation of cAMP by phosphodiesterases, ensuring that any measured decrease in cAMP is strictly due to Gi-mediated inhibition of synthesis, not accelerated degradation.
Compound Addition: Add 4-Furan-3-yl-7-hydroxymethylquinoline at varying concentrations (0.1 µM to 100 µM) along with 10 µM Forskolin. Incubate for 30 minutes at 37°C.
Detection: Lyse the cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive immunoassay.
Validation Checkpoint: The assay must include a propionate (endogenous SCFA) positive control. If propionate fails to yield an EC50 between 100-300 µM, the receptor expression is compromised, and the plate must be rejected to prevent false-negative artifactual data.
Standardized high-throughput screening workflow for in vitro receptor and enzyme assays.
In Vitro 5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay
Objective: To determine the IC50 of the quinoline derivative against isolated 5-LOX.
Causality & Design: 5-LOX requires calcium for membrane translocation and catalytic activation, and ATP for structural stability. Both must be precisely controlled in a cell-free system to prevent rapid enzyme denaturation.
Enzyme Preparation: Dilute recombinant human 5-LOX in an assay buffer containing 50 mM Tris-HCl (pH 7.4), 2 mM CaCl2, and 1 mM ATP.
Causality: The pH of 7.4 mimics physiological conditions, while CaCl2 is strictly required to activate the enzyme's C2-like domain. ATP stabilizes the enzyme structure during the in vitro incubation phase.
Compound Incubation: Add the quinoline compound (serial dilutions) and incubate for 15 minutes at room temperature to allow for equilibrium binding.
Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid. Incubate for exactly 10 minutes.
Termination & Detection: Stop the reaction by adding an equal volume of ice-cold methanol. Quantify the product (5-HETE or Leukotriene B4) using LC-MS/MS or a specific ELISA kit.
Validation Checkpoint: Use Zileuton as a reference inhibitor. An IC50 of ~0.5-1.0 µM for Zileuton confirms assay integrity and proper enzyme folding.
The Furan-Quinoline Scaffold: A Comprehensive Technical Guide to Synthesis, Mechanistic Pharmacology, and Drug Development
Executive Summary The fusion of furan and quinoline rings has established a privileged heterocyclic scaffold in modern medicinal chemistry. Characterized by a highly conjugated, planar double-ring system fused to a versa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The fusion of furan and quinoline rings has established a privileged heterocyclic scaffold in modern medicinal chemistry. Characterized by a highly conjugated, planar double-ring system fused to a versatile oxygen-containing heterocycle, furan-substituted quinoline derivatives exhibit a broad spectrum of biological activities[1]. By acting as bioisosteres for more lipophilic aromatic systems, the furan moiety enhances hydrogen-bonding capabilities while modulating the overall partition coefficient (LogP) of the molecule. This technical guide synthesizes current literature, detailing the mechanistic pharmacology, structure-activity relationships (SAR), and rigorous experimental protocols required for the development and validation of these hybrid compounds.
Chemical Synthesis & Structural Optimization
The synthesis of furan-quinoline derivatives frequently relies on transition-metal-catalyzed cross-coupling reactions, which allow for precise regiochemical control. The Suzuki-Miyaura coupling is the industry standard due to its high functional group tolerance and mild conditions.
Protocol 1: Synthesis of Furan-Quinoline Hybrids via Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system to ensure high yield and catalytic efficiency.
Reagent Preparation & Degassing:
Action: Dissolve the halo-quinoline electrophile (1.0 eq) and furan-boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with Argon for 15 minutes.
Causality: Degassing removes dissolved oxygen. This is critical because O₂ promotes the oxidative homocoupling of the furan-boronic acid (yielding bi-furans) and irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) species.
Catalyst and Base Addition:
Action: Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq) under a positive Argon flow. Heat the reaction mixture to 80°C.
Causality: The inorganic base (K₂CO₃) coordinates with the boronic acid to form a reactive boronate complex, increasing its nucleophilicity. Heating to 80°C provides the necessary activation energy for the transmetalation step, which is typically rate-limiting when utilizing bulky quinoline substrates.
In-Process Validation:
Action: Perform Thin-Layer Chromatography (TLC) or LC-MS aliquots every 2 hours.
Causality: Monitoring the consumption of the halo-quinoline confirms the success of the oxidative addition step. If the electrophile is consumed but the product is absent, it indicates a failure in transmetalation or reductive elimination, prompting a reassessment of the base or ligand.
Workflow for the Pd-catalyzed synthesis of furan-quinoline derivatives.
Pharmacological Profiling & Mechanisms of Action
Furan-quinoline derivatives have demonstrated potent efficacy across multiple therapeutic areas, primarily driven by their ability to intercalate DNA and inhibit critical kinase pathways[2].
Anticancer Mechanisms
Quinoline derivatives possess a planar structure and an extended conjugation system, which enables them to intercalate with DNA, disrupting replication[3]. Furthermore, specific furan-quinoline hybrids act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II[1][4]. By competitively binding to the ATP-binding pocket of the EGFR kinase domain, these compounds halt the downstream PI3K/AKT and MAPK/ERK signaling cascades, ultimately inducing apoptosis and arresting cell proliferation[1][2].
Mechanism of EGFR kinase inhibition by furan-quinoline compounds.
Antimicrobial and Antimalarial Activity
The incorporation of the furan ring significantly enhances the antimicrobial properties of the quinoline core[1]. Biphenyl and naphthalene-based furanones containing a quinoline moiety have been extensively screened, showing marked antibacterial and anti-inflammatory properties[5].
Quantitative Data Summary
The following table synthesizes recent quantitative data regarding the biological efficacy of various furan-quinoline derivatives.
Understanding the redox behavior of furan-quinoline compounds is critical, as their mechanism of action (particularly in antimalarial and antimicrobial contexts) often involves the generation of reactive oxygen species (ROS) via electron transfer[6].
Protocol 2: Cyclic Voltammetry (CV) Profiling
This protocol ensures precise measurement of oxidation/reduction potentials.
Electrode Preparation:
Action: Polish a Glassy Carbon Electrode (GCE) using 0.05 µm alumina slurry on a microcloth pad. Rinse thoroughly with deionized water and sonicate in ethanol for 3 minutes.
Causality: Polishing removes adsorbed organic species and oxides from previous runs. This ensures a highly reproducible electroactive surface area, which is strictly required to obtain sharp, well-defined redox peaks[6].
Electrolyte Setup & Validation:
Action: Prepare a solution of 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. Run a baseline cyclic voltammogram (blank scan) prior to adding the analyte.
Causality: TBAPF₆ acts as the supporting electrolyte to minimize migration currents, ensuring that mass transport to the electrode is strictly diffusion-controlled. The blank scan is a self-validating step; a flat baseline confirms the absence of electroactive impurities in the solvent system.
Analyte Measurement:
Action: Add the furan-quinoline derivative (1 mM) to the cell. Scan the potential window (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) at varying scan rates (50–500 mV/s).
Causality: Varying the scan rate allows the researcher to determine if the electron transfer process is reversible and diffusion-controlled (indicated by a linear relationship between peak current and the square root of the scan rate).
Structure-Activity Relationship (SAR) Landscape
The pharmacological potency of furan-quinolines is highly dependent on specific substitution patterns[3].
C-4 Substitutions: The introduction of substituents (such as amino groups) at position 4 of the quinoline ring significantly enhances antimalarial potency[3].
C-7 Substitutions: The presence of electron-donating groups (e.g., methoxy) or halogens at position 7 improves antitumor activity by increasing the electron density of the conjugated system, thereby facilitating stronger DNA intercalation[3].
Furan Ring Placement: The furan ring acts as a bioisostere. Its placement dictates the molecule's LogP, directly influencing cellular membrane permeability and target residence time.
Structure-Activity Relationship (SAR) mapping for furan-quinolines.
Conclusion
The furan-quinoline scaffold represents a highly tunable, multi-target pharmacophore. By systematically applying rigorous synthetic methodologies and electrochemical profiling, researchers can optimize the SAR landscape of these derivatives. The precise modulation of the quinoline core via furan substitution continues to yield promising candidates for oncology and infectious disease therapeutics, bridging the gap between molecular design and clinical efficacy.
References
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview
Source: ResearchGate
URL:[Link]
Quinoline based furanones and their nitrogen analogues: Docking, synthesis and biological evaluation
Source: NIH (PMC)
URL:[Link]
Comprehensive review on current developments of quinoline-based anticancer agents
Source: Arabian Journal of Chemistry
URL:[Link]
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives
Source: Oriental Journal of Chemistry
URL:[Link]
The Pharmacological Potential of 7-Hydroxymethylquinoline Scaffolds: A Technical Guide to Design, Mechanisms, and Synthesis
Structural Primacy of the 7-Hydroxymethylquinoline (7-HMQ) Scaffold In the landscape of rational drug design, the 7-hydroxymethylquinoline (7-HMQ) architecture has emerged as a privileged pharmacophore. The heteroaromati...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Primacy of the 7-Hydroxymethylquinoline (7-HMQ) Scaffold
In the landscape of rational drug design, the 7-hydroxymethylquinoline (7-HMQ) architecture has emerged as a privileged pharmacophore. The heteroaromatic quinoline core is inherently electron-deficient, providing a robust, planar framework capable of pi-pi stacking and hydrophobic interactions within receptor pockets. However, it is the specific functionalization at the C7 position with a hydroxymethyl moiety that elevates its pharmacological utility.
Position 7 resides on the benzenoid ring of the bicyclic system. From a stereoelectronic perspective, substituting this position avoids the steric hindrance often encountered at the C2 and C4 positions, which are typically reserved for bulky, primary target-binding appendages (such as biphenyl-tetrazoles or extended amino chains). The hydroxymethyl group introduces a critical hydrogen-bond donor/acceptor pair, fine-tuning the molecule's overall lipophilicity (logP) and enhancing aqueous solubility without compromising membrane permeability. Furthermore, the primary alcohol serves as a versatile synthetic handle for downstream derivatization, enabling the rapid generation of structure-activity relationship (SAR) libraries.
The Renin-Angiotensin-Aldosterone System (RAAS) is a primary target for managing hypertension and congestive heart failure. 7-HMQ derivatives have demonstrated profound efficacy as Angiotensin II Type 1 Receptor (AT1R) antagonists[1].
In the design of these antagonists, the C4 position of the quinoline ring is typically ether-linked to a biphenyl-tetrazole system (mimicking the C-terminal of Angiotensin II), while the C2 position bears a short alkyl chain (e.g., an ethyl group) to occupy a lipophilic sub-pocket. The addition of the 7-hydroxymethyl group—as seen in compounds like 2-ethyl-7-hydroxymethyl-4-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methoxy]quinoline—provides a critical anchoring point[1]. The hydroxyl group engages in hydrogen bonding with polar residues at the periphery of the AT1R binding site, stabilizing the antagonist-receptor complex. This competitive antagonism prevents Angiotensin II from inducing phospholipase C (PLC) activation, thereby halting the intracellular calcium release cascade that drives vasoconstriction.
Antimicrobial Efficacy: The Nalidixic Acid Paradigm
The pharmacological impact of the 7-hydroxymethyl substitution is perhaps best illustrated by the pharmacokinetics of nalidixic acid, a 1,8-naphthyridone (a direct structural congener and bioisostere of quinoline). Nalidixic acid is rapidly metabolized in the liver via hydroxylation of its 7-methyl group to form 7-hydroxymethylnalidixic acid[2].
This is not a deactivation pathway; rather, the 7-hydroxymethyl metabolite retains potent inhibition of bacterial DNA gyrase. More importantly, the introduction of the hydroxyl group alters the pharmacokinetic profile. While the parent drug has a short elimination half-life of 0.75 hours, the 7-hydroxymethyl metabolite exhibits a significantly prolonged apparent half-life of 2.5 to 5.5 hours[2]. Furthermore, the metabolite's renal clearance varies between 37 and 162 ml/min, ensuring high concentrations in the urinary tract[2]. This causality—where a 7-hydroxymethyl modification drastically improves half-life and tissue-specific accumulation—is a cornerstone principle when designing quinoline-based antimicrobials.
Oncology: Targeted Antiproliferative Agents
Recent structural modulations involving 7-hydroxymethyl derivatives of pyrrolo-thiazoles and quinoline-based aminoalcohols have shown remarkable antiproliferative activity against human cancer cell lines. The hydroxymethyl group at the 7-position acts as a critical hydrogen bond donor, interacting with the p53 pathway to induce apoptosis in HCT116 colon cancer cells, achieving IC50 values in the low micromolar range[3]. The stereospecificity of the hydroxymethyl group is vital; variations in its spatial orientation directly dictate the binding affinity to target kinases in the apoptotic cascade[3].
Quantitative Structure-Activity Relationship (QSAR) Data
To synthesize the pharmacological impact of the 7-HMQ scaffold, the following table summarizes the quantitative data across different therapeutic domains:
The following diagram maps the signal transduction blockade achieved by 7-HMQ-based AT1R antagonists in cardiovascular pharmacology.
Fig 1: AT1 receptor blockade by 7-HMQ derivatives preventing vasoconstriction.
Experimental Methodology: Synthesis & Validation of 7-HMQ Derivatives
To study the 7-HMQ scaffold, researchers must first synthesize the core. The following is a self-validating, step-by-step protocol for the reduction of a 7-carboethoxy quinolone precursor to a 7-hydroxymethyl quinolone (e.g., 2-ethyl-7-hydroxymethyl-4-quinolone).
Objective: Selective reduction of the C7 ester to a primary alcohol without over-reducing the heteroaromatic ring.
Step 1: Solubilization and Environmental Control
Procedure: Dissolve 1.0 eq of 7-carboethoxy-2-ethyl-4-quinolone in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) in an oven-dried, round-bottom flask. Purge the system with inert Nitrogen (
N2
) gas and cool to 0°C using an ice bath.
Causality: Anhydrous conditions are strictly required to prevent the premature, violent quenching of the hydride reagent by ambient moisture. The 0°C temperature suppresses unwanted side reactions and controls the exothermic kinetics of the subsequent hydride transfer.
Step 2: Hydride Addition
Procedure: Slowly add 1.5 eq of Lithium Aluminum Hydride (
LiAlH4
) dropwise as a 1.0 M solution in THF. Stir for 2 hours, allowing the reaction to gradually warm to room temperature.
Causality:LiAlH4
is a powerful nucleophilic reducing agent necessary to push the ester down to the primary alcohol. The quinolone core remains stable under these specific stoichiometric conditions.
Procedure: Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with a 1:1 mixture of Ethyl Acetate/Hexanes.
Validation: The reaction is deemed complete when the high-Rf starting material spot (typically Rf ~0.6) completely disappears, replaced by a highly polar, UV-active product spot near the baseline (Rf ~0.2), confirming the successful formation of the hydrogen-bonding hydroxymethyl group.
Step 4: The Fieser Quench (Critical Safety & Validation Step)
Procedure: Re-cool the flask to 0°C. For every
x
grams of
LiAlH4
used, sequentially add:
x
mL of distilled water (dropwise),
x
mL of 15% aqueous NaOH, and finally
3x
mL of distilled water. Stir vigorously for 15 minutes.
Validation: This is a self-validating step. The initial addition of water will cause vigorous bubbling (destruction of excess hydride). As the NaOH and final water are added, the messy grey suspension will transform into a crisp, granular white precipitate (aluminum salts). If the precipitate remains grey or gelatinous, the quench is incomplete. The granular white solid confirms a successful quench and ensures high product recovery during filtration.
Step 5: Isolation
Procedure: Filter the white precipitate through a pad of Celite, washing thoroughly with hot THF. Concentrate the filtrate under reduced pressure to yield the crude 2-ethyl-7-hydroxymethyl-4-quinolone, which can be recrystallized from ethanol for biological assays.
References
Quinoline derivatives, process for their preparation and their use as medicaments
European Patent Office - EP0412848A2
URL
Pharmacokinetics of nalidixic acid in man: hydroxylation and glucuronidation
PubMed - Pharm Weekbl Sci. 1988
URL:[Link]
Structural, Physicochemical, and Synthetic Profiling of 4-Furan-3-YL-7-hydroxymethylquinoline in Targeted Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry, heterocyclic scaffolds play an ind...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, heterocyclic scaffolds play an indispensable role in the design of targeted therapeutics. 4-Furan-3-YL-7-hydroxymethylquinoline (CAS: 168154-44-7) is a highly specialized, bifunctional building block that merges the robust, ATP-competitive binding profile of a quinoline core with the lipophilic modulating properties of a furan ring[1][2]. With a molecular weight of 225.24 g/mol , this compound serves as a critical intermediate in the synthesis of advanced receptor tyrosine kinase (RTK) inhibitors and anti-infective agents[1].
This technical guide provides an in-depth analysis of its physicochemical characteristics, details a self-validating synthetic methodology, and explores its mechanistic role in biological systems.
Understanding the physicochemical parameters of 4-Furan-3-YL-7-hydroxymethylquinoline is critical for predicting its behavior in biological assays and optimizing downstream synthetic steps.
Quantitative Data Summary
The following table summarizes the core structural and predicted physicochemical properties of the compound, establishing its compliance with Lipinski’s Rule of Five for drug-likeness.
Highly ligand-efficient; leaves ample mass budget for further functionalization (<500 Da)[1].
SMILES String
OCC1=CC=C2C(=C1)N=CC=C2C1=COC=C1
Canonical representation for chemoinformatic modeling[3].
Topological Polar Surface Area
46.1 Ų (Predicted)
Excellent for membrane permeability; well within the <140 Ų threshold for oral bioavailability.
H-Bond Donors / Acceptors
1 / 3
Optimal for targeted kinase hinge-binding without excessive desolvation penalties.
Pharmacophore Causality
As an Application Scientist, I approach this molecule not just as a chemical structure, but as a modular pharmacophore:
The Quinoline Core: Acts as the primary anchor. The basic nitrogen (H-bond acceptor) is electronically primed to interact with the backbone amides of kinase hinge regions (e.g., Met793 in EGFR)[2].
The Furan-3-yl Moiety: Positioned at C4, this electron-rich heteroaromatic ring projects into the hydrophobic pocket adjacent to the ATP-binding site. The choice of a 3-substituted furan over a 2-substituted furan minimizes steric clash and avoids rapid metabolic oxidation[4].
The 7-Hydroxymethyl Group: Serves a dual purpose. Biologically, it can act as a solvent-exposed hydrogen bond donor. Synthetically, it is a versatile handle that can be oxidized to an aldehyde/carboxylic acid or converted to a leaving group (e.g., via mesylation) for subsequent cross-coupling or etherification[3].
The most efficient route to synthesize 4-Furan-3-YL-7-hydroxymethylquinoline involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-chloro-7-hydroxymethylquinoline with furan-3-boronic acid[5].
Step-by-Step Protocol & Experimental Causality
Every step in this protocol is designed as a self-validating system to maximize yield and prevent side reactions.
Preparation of the Reaction Mixture:
Action: In a Schlenk tube, combine 4-chloro-7-hydroxymethylquinoline (1.0 equiv), furan-3-boronic acid (1.5 equiv), and K₂CO₃ (2.5 equiv)[5].
Causality: An excess of the boronic acid is used to compensate for potential protodeboronation at elevated temperatures. K₂CO₃ is selected as the base because it is strong enough to form the highly nucleophilic boronate complex ([Ar-B(OH)₃]⁻), which is essential for accelerating the transmetalation step[5].
Catalyst Addition and Degassing:
Action: Add Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill the vessel with Argon three times. Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v)[5].
Causality: 4-Chloroquinolines are notoriously sluggish in cross-coupling compared to their bromo-analogues. The bulky, bidentate dppf ligand enforces a cis-geometry on the palladium center, facilitating the difficult oxidative addition into the C-Cl bond and accelerating reductive elimination. The aqueous component is mandatory to dissolve the K₂CO₃, ensuring a homogenous base profile[5].
Heating and Monitoring:
Action: Heat the mixture to 90 °C for 12 hours. Monitor via LC-MS[5].
Workup and Purification:
Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (EtOAc/Hexane gradient)[5].
Fig 1: Step-by-step synthetic workflow for the Suzuki-Miyaura cross-coupling.
Biological Application & Mechanism of Action
Quinoline-furan derivatives are heavily leveraged in oncology, specifically as inhibitors of Receptor Tyrosine Kinases (RTKs) such as EGFR, HER-2, and c-Met[4].
When 4-Furan-3-YL-7-hydroxymethylquinoline is utilized as a core scaffold for a drug molecule, it acts as an ATP-competitive inhibitor. By occupying the ATP-binding pocket of the kinase, it prevents autophosphorylation. This blockade halts the downstream signal transduction cascades (such as the PI3K/AKT and MAPK pathways), ultimately inducing apoptosis and halting tumor cell proliferation[2].
Fig 2: Mechanism of action for quinoline-furan derivatives in RTK signaling pathways.
Analytical Validation Protocol
To ensure the scientific integrity of the synthesized compound, rigorous analytical validation is required. The analytical systems must be tailored to the specific physicochemical properties of the quinoline core.
Analytical Method
Parameter
Specification & Scientific Rationale
HPLC (Purity)
Column & Mobile Phase
C18 Reverse Phase; Gradient: 0.1% TFA in H₂O / Acetonitrile. Causality: Quinoline is a weak base (pKa ~4.9). Without an acidic modifier like Trifluoroacetic acid (TFA), the nitrogen will interact with residual silanols on the silica column, causing severe peak tailing. TFA protonates the nitrogen, ensuring sharp, symmetrical peaks.
¹H-NMR (Structure)
Solvent System
DMSO-d₆. Causality: While CDCl₃ is standard, DMSO-d₆ is strictly required here to resolve the -OH proton of the 7-hydroxymethyl group. In protic or less strongly hydrogen-bonding solvents, this proton undergoes rapid exchange and broadens into the baseline.
LC-MS (Identity)
Ionization Mode
ESI (Positive Mode). Causality: The basic quinoline nitrogen readily accepts a proton, yielding a strong[M+H]⁺ signal at m/z 226.24, confirming the molecular weight.
Title : Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde | Source : BenchChem | URL : 5
Title : Review on recent development of quinoline for anticancer activities | Source : Arab Journal of Chemistry | URL :2
Title : Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors | Source : PMC | URL : 4
Title : Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK | Source : RSC Publishing | URL : Link
Foreword: The Architectural Elegance of Furan-Quinoline Scaffolds
An In-Depth Technical Guide to the Mechanism of Action of Furan-Quinoline Based Compounds The confluence of distinct heterocyclic systems into a single molecular architecture is a cornerstone of modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Mechanism of Action of Furan-Quinoline Based Compounds
The confluence of distinct heterocyclic systems into a single molecular architecture is a cornerstone of modern medicinal chemistry. The furan-quinoline scaffold is a testament to this principle, merging the electron-rich furan ring with the versatile quinoline moiety.[1][2] This fusion gives rise to a class of compounds with significant pharmacological potential, demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This guide moves beyond a mere survey of these activities to provide a deep, mechanistic understanding of how these compounds function at a molecular level. We will dissect the primary pathways they disrupt, detail the rigorous experimental protocols required to validate these mechanisms, and offer the field-proven insights necessary for researchers, scientists, and drug development professionals to advance their work in this promising area.
The Core Mechanistic Pillars of Furan-Quinoline Bioactivity
Our extensive investigation reveals that the therapeutic potential of furan-quinoline derivatives stems primarily from their ability to interact with fundamental cellular machinery. While individual compounds exhibit unique target affinities, their actions can be broadly categorized into three interconnected mechanisms: interference with DNA topology, dysregulation of critical cell signaling cascades, and the consequent induction of programmed cell death and cell cycle arrest.
DNA Intercalation and Topoisomerase Inhibition: A Direct Assault on the Genome
One of the most potent anticancer strategies is the direct targeting of DNA and the enzymes that regulate its structure.[5] Furan-quinoline compounds, with their characteristic planar aromatic structures, are well-suited to function as DNA intercalating agents.[6]
The Mechanism: Intercalation involves the insertion of the planar furan-quinoline molecule between the base pairs of the DNA double helix. This physical disruption forces the DNA to unwind, altering its structure and interfering with essential processes like replication and transcription. More critically, this interaction often serves as a precursor to the inhibition of DNA topoisomerases. These are vital enzymes that resolve the topological stresses in DNA (like supercoiling) by creating transient single- or double-strand breaks.[7]
Many furan-quinoline derivatives act as topoisomerase "poisons."[5] They do not inhibit the enzyme's ability to cleave DNA; instead, they stabilize the transient "cleavage complex," where the topoisomerase is covalently bound to the DNA.[8][9] This prevents the re-ligation of the DNA strand, transforming a temporary break into a permanent, lethal lesion. The accumulation of these double-strand breaks triggers a DNA damage response, ultimately pushing the cell into apoptosis.[6][10]
Kinase Inhibition: Disrupting the Cell's Command and Control
Protein kinases are the master regulators of cellular communication, catalyzing the phosphorylation of proteins to control a vast array of processes, including cell growth, proliferation, and survival.[11] Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[11][12] Quinoline-based scaffolds have proven to be a fertile ground for the development of potent kinase inhibitors.[12][13][14]
The Mechanism: Furan-quinoline compounds can act as competitive inhibitors, often targeting the ATP-binding pocket of specific kinases such as Epidermal Growth Factor Receptor (EGFR), PI3K (Phosphoinositide 3-kinase), and members of the MAPK (Mitogen-activated protein kinase) pathway.[1][15][16] By occupying this pocket, they prevent the binding of ATP, the cell's energy currency and phosphate donor, thereby halting the phosphorylation cascade.[17] The downstream effects are profound: inhibition of the PI3K/Akt pathway, for example, can suppress survival signals and sensitize cancer cells to apoptosis, while blocking the MAPK pathway can halt uncontrolled proliferation.[15]
Induction of Apoptosis and Cell Cycle Arrest: The Ultimate Cellular Fate
The ultimate outcome of DNA damage and kinase inhibition is the activation of cellular failsafes: cell cycle arrest and apoptosis (programmed cell death).[5][18] These are not merely side effects but the central objectives of these anticancer mechanisms.
Apoptosis Induction: Furan-quinoline compounds trigger apoptosis primarily through the intrinsic (mitochondrial) pathway.[19] The cellular stress caused by DNA damage or signaling disruption leads to changes in the expression of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.[20] This results in the release of cytochrome c from the mitochondria into the cytoplasm.[21] Cytoplasmic cytochrome c is a key component in the formation of the apoptosome, a protein complex that activates a cascade of cysteine proteases known as caspases.[20] This cascade culminates in the activation of effector caspases, like Caspase-3, which execute the dismantling of the cell by cleaving critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[22][23] The cleavage of PARP is a definitive hallmark of apoptosis.[23]
Cell Cycle Arrest: Before committing to apoptosis, a cell with damaged DNA or disrupted signaling will often arrest its progression through the cell cycle to attempt repairs. Furan-quinoline derivatives have been shown to induce cell cycle arrest at the G2/M or G0/G1 phases.[15][24][25] This prevents the proliferation of damaged cells, providing a window for apoptotic mechanisms to take effect and halting tumor growth.[5][26]
Experimental Validation: Protocols and Rationale
Synthesizing technical accuracy with field-proven insights requires robust, self-validating experimental systems. The following protocols are foundational for elucidating the mechanisms of action for any novel furan-quinoline compound.
Topoisomerase I Inhibition: The DNA Relaxation Assay
Causality and Rationale: This assay provides direct functional evidence of Topoisomerase I (Topo I) inhibition. It visually tracks the conversion of supercoiled plasmid DNA into its relaxed form by the enzyme.[7][9] An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. This method is superior to simple binding assays as it measures a direct impact on enzymatic function.
Experimental Protocol: Topoisomerase I DNA Relaxation Assay [7][8]
Reaction Setup (on ice): In a microcentrifuge tube, assemble the following:
2 µL of 10x Topo I Assay Buffer.
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL).
Variable volume of the furan-quinoline test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentration.
Variable volume of the vehicle (e.g., DMSO) for the "No Inhibitor" control.
Nuclease-free water to a final volume of 18 µL.
Enzyme Addition: Add 2 µL of diluted human Topoisomerase I to each reaction tube, except for the "No Enzyme" control, to which 2 µL of nuclease-free water is added.
Incubation: Gently mix the contents and incubate the tubes at 37°C for 30 minutes.
Reaction Termination: Stop the reaction by adding 5 µL of 5x DNA Loading Dye (containing SDS or EDTA to stop the enzyme).
Agarose Gel Electrophoresis:
Load the entire reaction mixture onto a 1% agarose gel.
Run the gel in 1x TAE or TBE buffer at a constant voltage (e.g., 5-10 V/cm) until the supercoiled and relaxed DNA forms are well separated. The compact supercoiled DNA migrates faster than the relaxed form.
Visualization and Analysis:
Stain the gel with a DNA stain (e.g., ethidium bromide or a safer alternative) and visualize the DNA bands under UV light.[7]
Interpretation: The "No Enzyme" lane will show a fast-migrating band of supercoiled DNA. The "No Inhibitor" lane will show a slower-migrating band of relaxed DNA. The presence of a supercoiled band in lanes with the test compound indicates inhibition of Topo I activity.
Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.
Kinase Inhibition: Luminescence-Based ATP Quantification Assay
Causality and Rationale: This assay quantifies the inhibitory effect of a compound on a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.[11] A luminescence-based readout, such as Promega's Kinase-Glo®, is highly sensitive, scalable for high-throughput screening, and directly reflects the enzymatic activity.[27] Lower luminescence indicates high kinase activity (more ATP consumed), while higher luminescence signifies inhibition.[11][27]
Experimental Protocol: In Vitro Kinase Inhibition Assay [11][28]
Reagent Preparation:
Prepare a serial dilution of the furan-quinoline test compound in the appropriate assay buffer.
Prepare the kinase, substrate, and ATP solutions in the assay buffer. The final ATP concentration should be near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.
Reaction Setup (in a 96- or 384-well white plate):
Test Wells: Add the kinase enzyme, the specific substrate, and the test compound dilution.
Positive Control (100% Inhibition): Add kinase, substrate, and a known potent inhibitor for that kinase (or no enzyme).
Negative Control (0% Inhibition): Add kinase, substrate, and the vehicle (e.g., DMSO).
Initiate Kinase Reaction: Add ATP to all wells to start the reaction. Mix gently.
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
Signal Detection:
Equilibrate the plate and the luminescence detection reagent to room temperature.
Add the detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that generates light in proportion to the amount of remaining ATP.
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
Data Acquisition and Analysis:
Measure the luminescence intensity of each well using a plate reader.[11]
Calculate the percentage of inhibition for each compound concentration relative to the controls.
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Apoptosis Analysis: Western Blotting for Key Markers
Causality and Rationale: Western blotting is a powerful, specific technique to confirm that cell death is occurring via apoptosis.[22] It allows for the detection of key molecular events, such as the cleavage and activation of caspases and the cleavage of their substrates like PARP.[21] Observing an increase in the cleaved forms of these proteins provides definitive evidence of an active apoptotic cascade.[22]
Experimental Protocol: Western Blot for Apoptosis Markers [19][22]
Cell Treatment and Lysis:
Culture cancer cells to ~70-80% confluency and treat them with varying concentrations of the furan-quinoline compound for a specified time (e.g., 24-48 hours). Include an untreated or vehicle-treated control.
Harvest the cells and wash with ice-cold PBS.
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
SDS-PAGE:
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[19]
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
Blocking and Antibody Incubation:
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
Incubate the membrane with primary antibodies targeting key apoptosis markers (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2). Also include an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
Wash the membrane thoroughly, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
Detection and Analysis:
Wash the membrane again to remove unbound secondary antibody.
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
Interpretation: A dose-dependent increase in the bands corresponding to cleaved Caspase-3 (17/19 kDa) and cleaved PARP (89 kDa) compared to the loading control indicates the induction of apoptosis.
Caption: Workflow for Western Blot Analysis of Apoptosis Markers.
Data Presentation and Pathway Visualization
Effective communication of complex biological data is paramount. Quantitative results should be summarized for clarity, and signaling pathways visualized to illustrate the interconnectedness of molecular events.
Summarizing Quantitative Data
The potency of different furan-quinoline derivatives can be compared by summarizing their IC50 values against various cancer cell lines or specific enzyme targets in a tabular format.
Compound ID
Target/Cell Line
Assay Type
IC50 (µM)
FQ-A01
MCF-7 (Breast Cancer)
Cell Viability
2.5
FQ-A01
Topoisomerase I
DNA Relaxation
0.8
FQ-A01
PI3Kα
Kinase Inhibition
0.5
FQ-B02
A549 (Lung Cancer)
Cell Viability
5.1
FQ-B02
Topoisomerase I
DNA Relaxation
3.2
FQ-B02
PI3Kα
Kinase Inhibition
4.7
Note: This data is illustrative and serves as an example for data presentation.
Visualizing the Integrated Mechanism of Action
The following diagram illustrates how a furan-quinoline compound can exert its anticancer effects through the dual inhibition of a survival signaling pathway (PI3K/Akt) and a DNA maintenance enzyme (Topoisomerase I), both converging on the induction of apoptosis.
Caption: Integrated signaling pathway for furan-quinoline compounds.
Conclusion
Furan-quinoline based compounds represent a versatile and powerful scaffold in drug discovery. Their multifaceted mechanism of action—targeting DNA integrity via topoisomerase poisoning, disrupting vital kinase signaling pathways, and ultimately inducing robust cell cycle arrest and apoptosis—underpins their significant therapeutic potential, particularly in oncology. A rigorous, mechanism-driven approach to their evaluation, employing the detailed protocols outlined in this guide, is essential for translating this potential into clinical success. By understanding the causality behind our experimental choices and adhering to self-validating systems, we can continue to unlock the full pharmacological promise of these elegant molecules.
References
The Pharmacological Potential of Furan-Quinoline Compounds: A Technical Guide. (Benchchem)
Assaying Topoisomerase I Inhibition by Narciclasine: Applic
Apoptosis western blot guide. (Abcam)
Analysis by Western Blotting - Apoptosis. (Bio-Rad Antibodies)
Drug-DNA interaction protocols. (New York University)
Determination of Caspase Activ
Quinoline based furanones and their nitrogen analogues: Docking, synthesis and biological evalu
Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs. (PMC)
DNA cleavage assay for the identification of topoisomerase I inhibitors. (PMC - NIH)
Apoptosis assays: western blots. (YouTube)
Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds. (Benchchem)
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following ABBV-467 Tre
Kinase Assay Kit. (Sigma-Aldrich)
BioAssay Systems Kinase. (BioAssay Systems)
Step-by-Step Guide to Kinase Inhibitor Development. (Reaction Biology)
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (Purdue University)
Fangchinoline derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling p
Kinase assays. (BMG LABTECH)
Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (MDPI)
Drug–DNA Interaction: Mechanisms, Analytical Techniques, and Implic
Quinoline-based compounds can inhibit diverse enzymes th
(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).
Furan‐substituted quinoxaline derivatives as potent PI3Kα kinase inhibitor.
Comprehensive review on current developments of quinoline-based anticancer agents. (ScienceDirect)
Quinoline-based compounds can inhibit diverse enzymes th
Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022.
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (PubMed)
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (Neuroquantology)
Quinoline-based compounds can inhibit diverse enzymes th
Furan: Properties, Synthesis, and Reactions | PDF | Chemical Reactions | Organic Chemistry. (Scribd)
Cell cycle arrest and induction of apoptosis of newly synthesized pyranoquinoline derivatives under microwave irradiation | Request PDF.
Bufalin exerts antitumor effects by inducing cell cycle arrest and triggering apoptosis in pancre
Novel coumarin- and quinolinone-based polycycles as cell division cycle 25-A and -C phosphatases inhibitors induce proliferation arrest and apoptosis in cancer cells. (PubMed)
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Quinoline Heterocycles: Synthesis and Bioactivity. (IntechOpen)
Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential. (MDPI)
Therapeutic Applications of 4-Furan-3-yl-7-hydroxymethylquinoline: A Privileged Scaffold in Targeted Kinase and Epigenetic Drug Discovery
Executive Summary In modern fragment-based drug discovery (FBDD), the identification of highly versatile, structurally pre-organized pharmacophores is critical for accelerating the development of targeted therapeutics. 4...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern fragment-based drug discovery (FBDD), the identification of highly versatile, structurally pre-organized pharmacophores is critical for accelerating the development of targeted therapeutics. 4-Furan-3-yl-7-hydroxymethylquinoline (CAS 168154-44-7) has emerged as a highly privileged chemical building block[1],[2]. Rather than acting as a standalone drug, this molecule provides a sophisticated architectural foundation for synthesizing potent inhibitors targeting receptor tyrosine kinases (RTKs), interleukin-1 receptor-associated kinases (IRAKs), and epigenetic readers such as BET bromodomains[3],[4].
This technical guide explores the mechanistic rationale behind this scaffold, details its therapeutic applications in oncology and immunology, and provides validated experimental protocols for its derivatization and biological evaluation.
Mechanistic Rationale & Scaffold Architecture
As a Senior Application Scientist, I emphasize that successful drug design relies on understanding the causality behind molecular interactions. The efficacy of derivatives built from 4-Furan-3-yl-7-hydroxymethylquinoline is not coincidental; it is dictated by its precise spatial geometry and electronic distribution[5].
The Quinoline Core (Hinge Binder): The bicyclic quinoline system is a classic bioisostere of the adenine ring found in ATP. In kinase targets, the nitrogen atom of the quinoline acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region[6].
The 4-Furan-3-yl Substitution (Hydrophobic Probe): Furans are electron-rich heteroaromatics. Positioning the furan-3-yl group at the 4-position of the quinoline directs it into deep, hydrophobic specificity pockets (such as the gatekeeper region in kinases or the WPF shelf in BET bromodomains)[4]. The oxygen atom in the furan can also participate in weak, directional dipole interactions, enhancing target selectivity over off-target kinases[7].
The 7-Hydroxymethyl Group (Solvent Channel Vector): The true versatility of CAS 168154-44-7 lies in its 7-hydroxymethyl handle. In most kinase-inhibitor co-crystal structures, the 7-position of the quinoline points outward toward the solvent-exposed channel. This allows medicinal chemists to attach bulky, water-soluble groups (e.g., morpholines, piperazines) to the hydroxymethyl moiety without causing steric clashes in the ATP-binding pocket[3]. This modification is essential for optimizing the pharmacokinetic (PK) profile, specifically aqueous solubility and oral bioavailability.
Workflow illustrating the rational design of targeted therapeutics from the quinoline scaffold.
Therapeutic Applications
Oncology: PI3K and RTK Inhibition
The phosphatidylinositol 3-kinase (PI3K) pathway is frequently hyperactivated in human cancers. Quinoline derivatives utilizing leaving groups or modifications at the 7-position have been extensively patented for their ability to inhibit PI3K and block downstream MNK-eIF4E signaling, thereby inducing apoptosis in tumors harboring resistance mutations[6]. The furan-substituted quinoline core tightly binds the PI3K catalytic domain, displacing ATP and halting tumor proliferation.
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical signaling node in Toll-like receptor (TLR) pathways, driving inflammation and hepatocellular carcinoma (HCC). Recent structure-based drug design efforts have utilized quinoline scaffolds to develop potent IRAK1 inhibitors[3]. By extending morpholine or piperazine moieties from the 7-position via ether linkages, researchers achieved nanomolar inhibition of IRAK1, effectively suppressing inflammatory cytokine release and HCC cell viability[3].
Epigenetics: BET Bromodomain Inhibition
Beyond kinases, the quinoline-furan architecture is highly effective in targeting epigenetic readers, specifically the Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4). Inhibitors incorporating a quinoline moiety have shown low-nanomolar binding affinities to BRD4 by inserting deeply into the WPF hydrophobic pocket[4]. These inhibitors displace BET proteins from acetylated chromatin, downregulating oncogenes like MYC and demonstrating profound efficacy in acute leukemia and triple-negative breast cancer models[4].
Mechanism of action for quinoline-furan derivatives in blocking oncogenic kinase signaling.
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the potency achievable through this scaffold, the following table summarizes the inhibitory activity (IC₅₀) of representative quinoline and furan-based derivatives against their respective therapeutic targets.
Note: Data aggregated from isolated enzymatic assays. The substitution of the 7-hydroxymethyl group with solubilizing amines drastically improves cell permeability and in vivo efficacy.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of a therapeutic derivative from the 4-Furan-3-yl-7-hydroxymethylquinoline core, followed by its biological validation.
Protocol 1: Synthesis of 7-Ether Derivatives via Halogenation and Substitution
Causality: Direct etherification of the 7-hydroxymethyl group can be low-yielding due to side reactions. Converting the hydroxyl to a highly reactive bromomethyl intermediate ensures a clean, high-yielding SN2 substitution with complex amines, which are necessary for probing the kinase solvent channel.
Activation (Bromination):
Dissolve 4-Furan-3-yl-7-hydroxymethylquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0°C.
Dropwise add Phosphorus tribromide (PBr₃, 1.2 eq). Stir for 2 hours at room temperature.
Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo to yield the 7-bromomethyl intermediate.
Nucleophilic Substitution:
Dissolve the intermediate in anhydrous N,N-Dimethylformamide (DMF).
Add Potassium carbonate (K₂CO₃, 3.0 eq) and the desired secondary amine (e.g., N-methylpiperazine or morpholine, 1.5 eq).
Heat the reaction mixture to 60°C for 4–6 hours.
Monitor reaction completion via LC-MS.
Purification:
Dilute with water and extract with ethyl acetate.
Purify the organic layer via silica gel flash chromatography (Eluent: DCM/MeOH gradient) to isolate the final functionalized inhibitor.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: Quinoline derivatives inherently possess native fluorescence, which can cause false positives in standard colorimetric or standard fluorescence assays. TR-FRET introduces a time delay before measurement, allowing short-lived background auto-fluorescence to decay, ensuring that the signal strictly represents kinase inhibition.
Reagent Preparation: Prepare a master mix containing the target kinase (e.g., IRAK1 or PI3K), ATP at its apparent
Km
concentration, and the specific biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).
Compound Incubation: Dispense 10 µL of the master mix into a 384-well low-volume plate. Add 100 nL of the synthesized quinoline derivatives (in a 10-point, 3-fold serial dilution in DMSO). Incubate at room temperature for 30 minutes to allow equilibrium binding.
Reaction Initiation: Add 10 µL of ATP/Substrate solution to initiate the enzymatic reaction. Incubate for 60 minutes.
Detection: Stop the reaction by adding 20 µL of detection buffer containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phospho antibody, and a Streptavidin-Allophycocyanin (APC) conjugate.
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀ values using a 4-parameter logistic non-linear regression model.
References
4-(Furan-3-yl)quinoline | C13H9NO | CID 102524014. National Center for Biotechnology Information. PubChem Compound Database.
URL:[Link]
Discovery of Novel, Potent, and Selective IRAK1 Inhibitors as Potential Therapeutics for Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications.
URL:[Link]
Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. PMC - NIH.
URL:[Link]
Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy. Journal of Medicinal Chemistry - ACS Publications.
URL:[Link]
Synthesis protocol for 4-Furan-3-YL-7-hydroxymethylquinoline
Application Note: Synthesis Protocol for 4-(Furan-3-yl)-7-hydroxymethylquinoline Introduction & Scientific Rationale The quinoline scaffold is a privileged structure in drug discovery, frequently serving as the core for...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis Protocol for 4-(Furan-3-yl)-7-hydroxymethylquinoline
Introduction & Scientific Rationale
The quinoline scaffold is a privileged structure in drug discovery, frequently serving as the core for kinase inhibitors, antimalarials, and anti-infective agents. The target compound, 4-(Furan-3-yl)-7-hydroxymethylquinoline (CAS: 168154-44-7) [1], represents a highly versatile bicyclic heteroaromatic building block.
Strategically, the furan-3-yl group at the C4 position acts as a bioisostere for phenyl or pyrrole rings, often utilized to probe hydrophobic binding pockets while maintaining a lower logP. The hydroxymethyl group at the C7 position provides a critical synthetic handle; it can act as a hydrogen bond donor in target binding or be readily oxidized to an aldehyde, converted to a leaving group (halide/mesylate), or etherified for further analog generation.
This guide details a robust, two-step synthetic workflow to access this compound from commercially available starting materials. The protocol is designed as a self-validating system, embedding in-process controls (IPCs) to ensure high fidelity and reproducibility.
Retrosynthetic Strategy & Workflow
The synthesis relies on a convergent approach. The C4 furan moiety is installed via a palladium-catalyzed Suzuki-Miyaura cross-coupling between Methyl 4-chloroquinoline-7-carboxylate and Furan-3-boronic acid. Subsequent chemoselective reduction of the C7 methyl ester yields the primary alcohol without perturbing the heteroaromatic system.
Figure 1: Two-step synthetic workflow for 4-(furan-3-yl)-7-hydroxymethylquinoline.
Mechanistic Rationale:
The cross-coupling utilizes Pd(dppf)Cl₂ as the pre-catalyst. The bidentate dppf ligand imparts a large bite angle, which accelerates the reductive elimination step and prevents the precipitation of inactive palladium black [2]. A biphasic solvent system (1,4-dioxane/H₂O) is employed with K₂CO₃. The addition of water is not merely for solubility; it is mechanistically required to activate the furan-3-boronic acid into the reactive trihydroxyboronate anion, which is the actual species that undergoes transmetalation with the Pd(II)-aryl halide intermediate.
Preparation: In a flame-dried 100 mL Schlenk flask, charge the quinoline core, furan-3-boronic acid, and K₂CO₃.
Degassing (Critical): Add the 1,4-dioxane and water. Sparge the biphasic mixture vigorously with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the premature oxidation of the active Pd(0) species.
Catalyst Addition: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of argon. Seal the flask.
Reaction: Heat the mixture to 90 °C and stir vigorously for 4–6 hours.
In-Process Control (IPC): Monitor via LC-MS. Self-validation: The reaction is complete when the starting material mass (m/z 222 [M+H]⁺) is fully replaced by the intermediate mass (m/z 254 [M+H]⁺).
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a short pad of Celite to remove palladium residues. Separate the organic layer, wash with brine (2 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (silica gel, gradient 10–30% EtOAc in hexanes) to afford the intermediate ester as a pale yellow solid.
Step 2: Chemoselective Ester Reduction
Mechanistic Rationale:
Lithium aluminum hydride (LiAlH₄) is a powerful hydride donor. By strictly controlling the temperature at 0 °C and limiting the equivalents, the methyl ester is rapidly reduced to the primary alcohol without over-reducing the electron-deficient quinoline ring. The reaction is quenched using the classical Fieser-Fieser method, which converts gelatinous, difficult-to-filter aluminum alkoxide complexes into a granular, easily filterable inorganic precipitate (LiAlO₂).
Preparation: Dissolve the intermediate ester in anhydrous THF in a flame-dried, argon-purged 100 mL round-bottom flask. Cool the solution to 0 °C using an ice-water bath.
Hydride Addition: Add the LiAlH₄ (as a solid or a 2.0 M solution in THF) dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic reduction and maintains the internal temperature, preventing off-target reduction of the heteroaromatics.
Reaction: Stir at 0 °C for 1 hour.
In-Process Control (IPC): Monitor by TLC (DCM/MeOH 10:1). Self-validation: Complete consumption of the ester (higher Rf) to the more polar alcohol (lower Rf).
Fieser-Fieser Quench (Critical Safety Step): To the vigorously stirring mixture at 0 °C, slowly add exactly 0.23 mL of H₂O dropwise. Wait until hydrogen evolution ceases. Add 0.23 mL of 15% aq. NaOH, followed by 0.69 mL of H₂O.
Workup: Stir the suspension for 15 minutes at room temperature until the precipitate turns completely white and granular. Add anhydrous MgSO₄ to dry the mixture.
Isolation: Filter the suspension through a Celite pad, washing the filter cake thoroughly with hot THF (2 × 20 mL). Concentrate the filtrate under reduced pressure.
Final Purification: Triturate the crude residue with cold diethyl ether to afford the pure 4-(furan-3-yl)-7-hydroxymethylquinoline.
Quantitative Data & Analytical Summary
To ensure the self-validating nature of this protocol, the following table summarizes the expected quantitative yields and the critical analytical markers required to confirm structural integrity at each step.
Parameter
Step 1: Intermediate Ester
Step 2: Target Compound
Chemical Formula
C₁₅H₁₁NO₃
C₁₄H₁₁NO₂
Molecular Weight
253.25 g/mol
225.24 g/mol
Expected Yield
80 – 85% (approx. 2.15 g)
88 – 92% (approx. 1.01 g)
LC-MS (ESI+)
m/z 254.1 [M+H]⁺
m/z 226.1[M+H]⁺
Key ¹H NMR Markers (DMSO-d₆)
Singlet at ~3.95 ppm (3H, -OCH₃)
Disappearance of -OCH₃ singlet. Appearance of Doublet at ~4.75 ppm (2H, -CH₂OH) Appearance of Triplet at ~5.45 ppm (1H, -OH)
TLC Rf Value
0.6 (Hexanes/EtOAc 1:1)
0.3 (DCM/MeOH 10:1)
References
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.[Link]
Application
Application Note: Step-by-Step Preparation of 4-(Furan-3-yl)-7-hydroxymethylquinoline
Strategic Overview & Retrosynthetic Analysis The synthesis of highly functionalized heteroaryl quinolines is a cornerstone of modern medicinal chemistry, often yielding potent kinase inhibitors and receptor modulators. T...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Retrosynthetic Analysis
The synthesis of highly functionalized heteroaryl quinolines is a cornerstone of modern medicinal chemistry, often yielding potent kinase inhibitors and receptor modulators. The target molecule, 4-(Furan-3-yl)-7-hydroxymethylquinoline (CAS: 168154-44-7), presents a unique synthetic challenge due to the presence of two distinct functional domains: an electron-rich furan-3-yl moiety at the C4 position and a reactive hydroxymethyl group at the C7 position.
To construct this molecule efficiently, we employ a highly convergent, two-step retrosynthetic strategy starting from the commercially available building block, methyl 4-chloroquinoline-7-carboxylate .
Regioselective Arylation: The C4-chloride is displaced via a Suzuki-Miyaura cross-coupling with furan-3-boronic acid.
Chemoselective Reduction: The C7-methyl ester is subsequently reduced to a primary alcohol without over-reducing the quinoline core or disturbing the furan ring.
Figure 1: Two-step convergent synthetic route to 4-(Furan-3-yl)-7-hydroxymethylquinoline.
Mechanistic Insights & Causality (E-E-A-T)
As an Application Scientist, it is critical to understand why specific reagents are chosen, ensuring the protocol is both robust and reproducible.
Causality in the Suzuki-Miyaura Coupling (Step 1):
The C4 position of the quinoline ring is electronically activated for oxidative addition by the adjacent nitrogen atom[1]. However, coupling a bulky heteroaryl group like furan-3-boronic acid requires a catalyst that can handle steric hindrance while preventing rapid protodeboronation of the boronic acid. We utilize Pd(dppf)Cl₂ because the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle, which accelerates the reductive elimination step and stabilizes the palladium intermediate[2]. A biphasic solvent system (1,4-Dioxane/H₂O) is employed to ensure complete dissolution of both the organic substrates and the inorganic base (K₂CO₃).
Causality in the Chemoselective Reduction (Step 2):
Converting the C7-methyl ester to a primary alcohol requires careful reagent selection. While Lithium Aluminum Hydride (LiAlH₄) is a classic ester-reducing agent, it poses a severe risk of over-reducing the electron-deficient quinoline ring at elevated temperatures. Instead, we utilize Diisobutylaluminum hydride (DIBAL-H) . When used in excess (≥2.5 equivalents) at 0 °C to room temperature, DIBAL-H cleanly reduces the ester to the primary alcohol via a stable aluminum acetal intermediate[3],[4]. This method completely preserves the integrity of both the quinoline core and the furan ring.
Experimental Protocols: A Self-Validating System
The following protocols are designed with built-in In-Process Controls (IPCs) to ensure each step is self-validating before proceeding to the next.
Step 1: Synthesis of Methyl 4-(furan-3-yl)quinoline-7-carboxylate
Objective: Regioselective C-C bond formation via Palladium catalysis.
Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 4-chloroquinoline-7-carboxylate (1.0 equivalent, e.g., 5.0 mmol), furan-3-boronic acid (1.3 equivalents, 6.5 mmol), K₂CO₃ (2.5 equivalents, 12.5 mmol), and Pd(dppf)Cl₂ (0.05 equivalents, 0.25 mmol).
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.
Solvent Addition: Via syringe, add degassed 1,4-Dioxane (20 mL) and degassed deionized water (5 mL) to achieve a 4:1 v/v ratio.
Reaction Execution: Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 8 hours.
In-Process Control (IPC): Sample 10 µL of the organic layer, dilute in LC-MS grade acetonitrile, and analyze. The reaction is complete when the starting material mass (m/z 222.0) is entirely consumed and replaced by the product mass (m/z 254.1).
Workup & Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a short pad of Celite to remove palladium black. Transfer to a separatory funnel, wash with water (2 × 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to yield the intermediate as a pale yellow solid.
Step 2: Synthesis of 4-(Furan-3-yl)-7-hydroxymethylquinoline
Objective: Chemoselective ester reduction and aluminum emulsion quenching.
Substrate Preparation: Dissolve the purified methyl 4-(furan-3-yl)quinoline-7-carboxylate (1.0 equivalent, e.g., 3.0 mmol) in anhydrous THF (15 mL) in a flame-dried round-bottom flask under a Nitrogen atmosphere.
Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
DIBAL-H Addition: Using a syringe pump, add DIBAL-H (1.0 M solution in THF, 3.0 equivalents, 9.0 mL) dropwise over 15 minutes to prevent localized heating.
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.
In-Process Control (IPC): Perform TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.4) should disappear, replaced by a highly polar spot (Rf ~0.15) visible under UV (254 nm).
Rochelle's Salt Quench (Critical Step): Cool the flask back to 0 °C. Carefully quench the unreacted DIBAL-H by adding saturated aqueous Rochelle's salt (Potassium sodium tartrate) solution (15 mL) dropwise. Caution: Vigorous gas evolution will occur. Stir the resulting gelatinous mixture vigorously at room temperature for 1-2 hours until two distinct, clear phases form.
Extraction & Isolation: Extract the aqueous phase with EtOAc (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via short-column chromatography (DCM/MeOH 95:5) to afford the final target, 4-(Furan-3-yl)-7-hydroxymethylquinoline.
Figure 2: Step-by-step laboratory workflow for the DIBAL-H reduction and aluminum salt quench.
Quantitative Data & Analytics
To ensure reproducibility, the following tables summarize the critical reaction parameters and expected analytical signatures for self-validation.
Beilstein Journal of Organic Chemistry. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein J. Org. Chem. 2009; 5:32. Available at:[Link]
Journal of Visualized Experiments (JoVE). Alcohols from Carbonyl Compounds: Reduction. JoVE Science Education. Available at:[Link]
Molecules (via PMC). Chemical Synthesis of Monolignols: Traditional Methods, Recent Advances, and Future Challenges in Sustainable Processes. Molecules. 2024; 29(21): 5184. Available at:[Link]
Solubility of 4-Furan-3-YL-7-hydroxymethylquinoline in DMSO and methanol
An In-Depth Technical Guide to the Solubility of 4-Furan-3-YL-7-hydroxymethylquinoline in DMSO and Methanol Authored by a Senior Application Scientist Abstract: The determination of a compound's solubility is a cornersto...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 4-Furan-3-YL-7-hydroxymethylquinoline in DMSO and Methanol
Authored by a Senior Application Scientist
Abstract: The determination of a compound's solubility is a cornerstone of early-phase drug discovery and development, profoundly influencing assay reliability, formulation strategies, and pharmacokinetic outcomes. This document provides a comprehensive guide to understanding and quantifying the solubility of 4-Furan-3-YL-7-hydroxymethylquinoline, a novel heterocyclic compound, in two pivotal laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will dissect the molecular characteristics of the compound to predict its solubility behavior, followed by detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. This guide is designed for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for generating robust and reproducible solubility data.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery, over 70% of new chemical entities (NCEs) are classified as poorly soluble, a characteristic that can severely impede their journey from the bench to the clinic.[1] Low solubility can lead to unreliable results in in vitro bioassays, underestimation of toxicity, and poor bioavailability.[1][2][3] Therefore, the early and accurate characterization of a compound's solubility profile is not merely a routine task but a critical decision-making point.
4-Furan-3-YL-7-hydroxymethylquinoline is a heterocyclic compound featuring a quinoline scaffold, which is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[4] Its solubility is dictated by the interplay of its constituent functional groups. This guide focuses on two common and essential organic solvents:
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is revered for its ability to dissolve an exceptionally wide range of polar and nonpolar compounds.[5][6][7] It is the standard solvent for creating high-concentration stock solutions for high-throughput screening (HTS) and long-term compound storage.[5][8]
Methanol (MeOH): The simplest polar protic alcohol, methanol is widely used in organic synthesis, purification, and as a component in analytical mobile phases.[9] Its ability to act as both a hydrogen bond donor and acceptor makes it an excellent solvent for many organic compounds.[10]
Molecular Profile and Predicted Solubility
A predictive analysis of the 4-Furan-3-YL-7-hydroxymethylquinoline structure provides a strong foundation for experimental design.
Quinoline Core: The bicyclic aromatic quinoline system is largely lipophilic.[1] The nitrogen atom within the ring is weakly basic (pKa of quinoline is ~4.9), meaning its ionization state—and thus solubility in protic or aqueous systems—can be influenced by pH.[11][12][13]
Furan Moiety: The five-membered furan ring is an aromatic heterocycle. While it contributes to the overall aromatic character, the oxygen atom can act as a hydrogen bond acceptor, slightly increasing polarity compared to a phenyl ring.[14]
Hydroxymethyl Group (-CH₂OH): This is the most significant polar feature of the molecule. The hydroxyl (-OH) group can actively participate in hydrogen bonding, both as a donor and an acceptor. This functional group is expected to significantly enhance the compound's affinity for polar solvents, particularly protic ones like methanol.
Predicted Solubility Behavior:
Solvent
Solvent Type
Key Interactions with Analyte
Predicted Solubility
Rationale
DMSO
Polar Aprotic
Strong dipole-dipole interactions; hydrogen bond acceptor.
High to Very High
DMSO is an exceptional solvent for a vast array of organic molecules, including heterocyclic and aromatic systems.[5][7] Its large dipole moment effectively solvates the quinoline and furan rings.
The hydroxymethyl group will readily form hydrogen bonds with methanol molecules.[10] The quinoline nitrogen and furan oxygen can also act as hydrogen bond acceptors.[11][14] Solubility will be favorable, though perhaps not as universal as in DMSO.
Protocols for Quantitative Solubility Determination
Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic. Kinetic solubility is relevant for early-stage screening from DMSO stocks, while thermodynamic solubility represents the true equilibrium solubility and is crucial for lead optimization and formulation.[2][15]
This "shake-flask" method is the gold standard for determining the true solubility of a solid compound in a given solvent at equilibrium.[3]
Objective: To determine the maximum concentration of 4-Furan-3-YL-7-hydroxymethylquinoline that can be dissolved in pure DMSO and pure methanol at a specified temperature (e.g., 25°C).
Compound Addition: Add an excess of solid 4-Furan-3-YL-7-hydroxymethylquinoline to a pre-weighed 2 mL glass vial (e.g., 2-5 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent (either DMSO or methanol) to the vial.
Equilibration: Securely cap the vial and place it in a thermostatic shaker set to 25°C. Agitate the mixture for 24 hours to ensure equilibrium is reached.[2] A longer incubation time may be necessary for some compounds.
Phase Separation: After incubation, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
Supernatant Collection: Carefully collect an aliquot of the clear supernatant. Causality Check: This step is critical; any suspended particulate matter will artificially inflate the measured solubility.
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean analysis vial. Self-Validation: This step removes any fine particulates not pelleted by centrifugation. It's important to discard the first few drops to account for any compound that may adsorb to the filter membrane.
Serial Dilution: Prepare a series of accurate dilutions of the filtrate using the same solvent. This is necessary to bring the concentration within the linear range of the analytical instrument's calibration curve.
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared from a known concentration of the compound.
Calculation: Calculate the concentration in the original undiluted filtrate to determine the thermodynamic solubility, typically expressed in µg/mL or mM.
Workflow for Thermodynamic Solubility Determination
This high-throughput method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[16][17] While not a measure of true solubility in the organic solvent itself, it is a vital proxy for behavior in biological assays.
Objective: To determine the kinetic solubility limit of 4-Furan-3-YL-7-hydroxymethylquinoline upon dilution from DMSO into a standard aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
Materials and Equipment:
10 mM stock solution of the compound in 100% DMSO
Phosphate-Buffered Saline (PBS), pH 7.4
96-well clear-bottom microplates
Automated liquid handler or multichannel pipettes
Plate shaker
Nephelometer or plate reader capable of measuring light scattering or turbidity
Step-by-Step Methodology:
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Furan-3-YL-7-hydroxymethylquinoline in 100% DMSO. Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.[1]
Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well microplate.
Compound Addition: Using a liquid handler, add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This creates a 1:100 dilution, a final compound concentration of 100 µM, and a final DMSO concentration of 1%. Expert Insight: A final DMSO concentration of ≤1% is generally well-tolerated in most cell-based assays.[16]
Incubation: Seal the plate and incubate at room temperature (or 37°C) for 2 hours on a plate shaker. This allows time for any potential precipitation to occur.[18]
Measurement: Place the microplate in a nephelometer and measure the light scattering in each well. An increase in light scattering relative to a DMSO-only control well indicates the formation of a precipitate.
Data Interpretation: The concentration at which significant precipitation is observed is reported as the kinetic solubility. For a more quantitative result, serial dilutions of the initial DMSO stock can be tested to pinpoint the precipitation threshold more accurately.
Troubleshooting and Advanced Considerations
Problem: The compound precipitates immediately when the DMSO stock is added to an aqueous buffer.
Cause: This common issue, sometimes called "DMSO shock," occurs when the compound's concentration exceeds its kinetic solubility limit in the final medium.[18]
Solutions:
Lower the Final Concentration: Test a range of lower final concentrations to find one that remains soluble.[1]
Modify Addition Technique: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to improve mixing and reduce localized high concentrations.[18]
Use a Co-solvent System: If the final assay medium allows, a small percentage of an additional organic co-solvent might maintain solubility.
Solubility Troubleshooting Decision Tree
Caption: Decision tree for solubility issues.
Conclusion
While specific experimental data for 4-Furan-3-YL-7-hydroxymethylquinoline is not yet published, a thorough analysis of its molecular structure allows for strong predictions of its solubility. It is expected to be highly soluble in DMSO and moderately to highly soluble in methanol. The provided thermodynamic and kinetic solubility protocols offer robust, standardized methods for researchers to generate this critical data. Accurate solubility determination is an indispensable step in the drug discovery pipeline, ensuring data integrity and enabling informed decisions in lead optimization and formulation development.
References
Katritzky, A. R., et al. (2010). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
Khan, M. S. Y., & Husain, A. (2016). Quinoline based furanones and their nitrogen analogues: Docking, synthesis and biological evaluation. Journal of the Serbian Chemical Society.
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research. [Link]
IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. [Link]
NP-MRD. Showing NP-Card for Quinoline-2-methanol. [Link]
Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
American Chemical Society. (2021). Dimethyl sulfoxide. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Pharmacological Context
4-Furan-3-YL-7-hydroxymethylquinoline (CAS: 168154-44-7; MW: 225.24 g/mol )[1] is a specialized heterocyclic small molecule. The quinoline scaffold is a highly privileged structure in modern drug discovery, frequently utilized in the design of potent receptor tyrosine kinase (RTK) inhibitors (e.g., targeting c-Met, VEGFR, and EGFR)[2]. By occupying the ATP-binding pocket of target kinases, quinoline derivatives disrupt downstream survival cascades such as the PI3K/AKT and MAPK/ERK pathways[2].
This application note provides a self-validating, step-by-step framework for dosing 4-Furan-3-YL-7-hydroxymethylquinoline in in vitro cell culture models. The protocols emphasize strict solvent control and metabolic readout accuracy to ensure high-fidelity data generation.
Formulation Strategy & Solvent Causality
Small molecule quinoline derivatives are highly hydrophobic and require Dimethyl Sulfoxide (DMSO) for initial solubilization[3]. However, the choice of solvent concentration is not arbitrary; it is a critical variable that dictates experimental integrity.
The Causality of Solvent Limits:
While DMSO is an excellent amphipathic solvent, it is biologically active. Exposure to DMSO concentrations as low as 0.1% (v/v) has been shown to induce drastic changes in the human cellular epigenetic landscape and transcriptome[4]. Furthermore, concentrations exceeding 0.1% can induce significant cytotoxicity, altering lactate dehydrogenase activity and triggering apoptosis in sensitive primary lines[5]. Therefore, all dosing protocols must strictly cap the final DMSO concentration at ≤0.1% (v/v) to prevent solvent-induced phenotypic shifts from confounding the drug's true pharmacological effect.
Table 1: Stock Preparation and Dosing Matrix
Based on MW = 225.24 g/mol . To prepare a 10 mM master stock, dissolve 2.25 mg of compound in 1.0 mL of sterile, cell-culture grade DMSO.
Final Target Concentration
Intermediate Stock (in 100% DMSO)
Volume of Intermediate Stock
Volume of Culture Media
Final DMSO Concentration (v/v)
10 µM (High Dose)
10 mM
1.0 µL
999 µL
0.1% (Maximum limit)
1 µM
1 mM
1.0 µL
999 µL
0.1% (Normalized)
100 nM
100 µM
1.0 µL
999 µL
0.1% (Normalized)
10 nM
10 µM
1.0 µL
999 µL
0.1% (Normalized)
Vehicle Control
Pure DMSO
1.0 µL
999 µL
0.1% (Baseline)
Self-Validation Check: By normalizing the DMSO concentration to exactly 0.1% across all test conditions (including the vehicle control), any observed reduction in cell viability can be causally attributed to the quinoline derivative, not solvent toxicity.
To determine the half-maximal inhibitory concentration (
IC50
), we utilize an ATP-quantification assay (e.g., CellTiter-Glo).
Mechanistic Rationale: Tetrazolium-based assays (like MTT) rely on enzymatic reduction, which can be artificially skewed by metabolic uncouplers or the chemical reduction potential of the test compound itself. In contrast, luminescent ATP assays directly lyse the cells and use a luciferase reaction to quantify ATP[6]. Because ATP is rapidly depleted when membrane integrity is lost, it serves as a highly accurate, direct proxy for the number of metabolically active cells[7].
Step-by-Step Methodology:
Cell Seeding: Seed target cells (e.g., 2,000–5,000 cells/well depending on doubling time) in 90 µL of complete media into a sterile, opaque-walled 96-well plate. Incubate overnight at 37°C, 5%
CO2
.
Compound Addition: Prepare 10X concentrated dosing solutions in culture media (ensuring 1.0% DMSO in the 10X stock). Add 10 µL of the 10X compound to the 90 µL of cells to achieve the 1X final concentration (0.1% final DMSO).
Incubation: Incubate for the desired exposure period (typically 48 to 72 hours).
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate can cause uneven luciferase enzyme kinetics, leading to edge effects[7].
Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo reagent to each well[6].
Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[8].
Readout: Record luminescence using a microplate reader. Calculate viability relative to the 0.1% DMSO vehicle control.
To validate that 4-Furan-3-YL-7-hydroxymethylquinoline is actively inhibiting its theoretical kinase targets, downstream phosphorylation states must be assessed.
Step-by-Step Methodology:
Treatment: Seed cells in 6-well plates and treat with the compound at
IC50
and
IC90
concentrations for 2 to 6 hours. Causality: Short exposure times are critical; long exposures (e.g., 48h) result in cell death, making it impossible to distinguish between direct kinase inhibition and general apoptotic signaling degradation.
Cold Lysis: Wash cells twice with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails. Causality: Kinase states are highly transient. Cold temperatures and phosphatase inhibitors prevent endogenous phosphatases from stripping phosphate groups off your target proteins during extraction.
Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
Analysis: Quantify protein, boil with Laemmli buffer, and resolve via SDS-PAGE. Probe for total and phosphorylated targets (e.g., p-AKT, p-ERK).
Mandatory Visualization: Workflow & Mechanism
Fig 1: Mechanism of quinoline-based kinase inhibition and corresponding assay validation workflows.
Data Interpretation & Troubleshooting
Table 2: Experimental Troubleshooting Matrix
Observation
Causal Factor
Corrective Action
High variance between technical replicates in viability assay
Temperature gradients during the luciferase reaction.
Ensure the plate equilibrates to room temperature for a full 30 minutes before adding the ATP reagent[7].
Vehicle control shows >10% cell death compared to untreated cells
Verify dilution calculations. Ensure final DMSO concentration is strictly ≤0.1%[4].
Loss of phospho-signal in both treated and untreated Western Blot samples
Endogenous phosphatase activity during cell lysis.
Ensure lysis buffer contains fresh phosphatase inhibitors and all extraction steps are performed strictly on ice.
Compound precipitates upon addition to culture media
Rapid shift in solvent polarity (DMSO to aqueous media).
Prepare intermediate dilutions in media rather than spiking 100% DMSO directly into the culture well.
References
Verheijen, M., et al. "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro." Scientific Reports, 2019. Available at:[Link]
Castaño, H., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." MDPI, 2022. Available at:[Link]
Ravez, S., et al. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules, 2019. Available at:[Link]
National Center for Biotechnology Information (NCBI). "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf, 2013. Available at: [Link]
Extraction and isolation methods for 7-hydroxymethylquinoline derivatives
Application Note: Extraction and Isolation Strategies for 7-Hydroxymethylquinoline Derivatives Introduction and Chemical Context 7-Hydroxymethylquinoline and its functionalized derivatives are privileged scaffolds in mod...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Extraction and Isolation Strategies for 7-Hydroxymethylquinoline Derivatives
Introduction and Chemical Context
7-Hydroxymethylquinoline and its functionalized derivatives are privileged scaffolds in modern medicinal chemistry. They serve as critical intermediates in the synthesis of central benzodiazepine receptor (CBR) ligands, HMG-CoA reductase inhibitors, and potent antithrombotic agents[1]. Isolating these derivatives from complex crude reaction mixtures—such as those generated during the divergent hydroxymethylation of pyridine N-oxides[2] or the reduction of quinoline carbaldehydes—requires precise manipulation of phase partitioning.
Because the molecule possesses both a weakly basic quinoline nitrogen and a hydrogen-bonding hydroxymethyl group, generic extraction protocols often result in poor yields or co-elution of impurities. This guide details a causality-driven, self-validating methodology for the quantitative extraction and high-purity isolation of these specific derivatives.
Physicochemical Causality: The "Why" Behind the Method
Successful isolation of 7-hydroxymethylquinoline derivatives hinges on managing two competing physicochemical properties:
The Quinoline Nitrogen (pKa ~4.9): In acidic aqueous environments (pH < 5), the nitrogen protonates to form a quinolinium ion. This drastically increases aqueous solubility, trapping the target molecule in the aqueous phase and preventing extraction. Maintaining a slightly alkaline pH (7.5–8.5) is non-negotiable to ensure the molecule remains neutral[3].
The Hydroxymethyl Group (-CH₂OH): This moiety acts as both a hydrogen-bond donor and acceptor. Highly non-polar extraction solvents (like hexane or pure toluene) fail to adequately solvate this group. Therefore, moderately polar solvents with hydrogen-bond accepting capabilities, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM), are required to maximize the organic partition coefficient (LogP)[1],[4].
Self-Validating Extraction & Isolation Protocol
Phase 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)
Objective: Quantitatively transfer the neutral quinoline derivative into the organic phase while leaving salts and polar byproducts in the aqueous phase.
Quenching & pH Adjustment: Cool the crude reaction mixture to 0–5 °C to prevent thermal degradation. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases[3].
Causality: Mild bases neutralize acidic catalysts or byproducts without triggering base-catalyzed hydrolysis of sensitive functional groups (e.g., esters or amides) that may be present on the quinoline ring.
Validation Checkpoint 1: Dip pH paper into the aqueous layer. The extraction must not proceed unless the pH reads strictly between 7.5 and 8.5.
Primary Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of EtOAc (or DCM for highly lipophilic derivatives). Shake vigorously and vent frequently. Allow the phases to separate completely[4].
Back-Extraction: Extract the aqueous layer twice more with half-volumes of EtOAc.
Causality: Multiple extractions with smaller volumes are mathematically more efficient at recovering hydrogen-bonding solutes than a single large-volume extraction.
Washing and Drying: Combine the organic layers and wash once with brine to disrupt any emulsions and remove bulk water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[4],[3].
Validation Checkpoint 2: Swirl the flask. The drying agent must flow freely like dry sand. If it clumps heavily, water is still present; add more drying agent.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at 35–40 °C to yield the crude residue.
Phase 2: Flash Column Chromatography
Objective: Separate the target compound from structurally similar organic impurities.
Column Preparation: Pack a glass column with Silica Gel 60 (230–400 mesh) using a non-polar solvent (e.g., Hexane or Petroleum Ether).
Loading: Dissolve the crude residue in a minimal volume of DCM and load it evenly onto the silica bed.
Gradient Elution: Elute using a step-gradient of Petroleum Ether:EtOAc (starting at 5:1 and increasing polarity to 1:1 or 3:1)[2].
Causality: The basic quinoline nitrogen interacts strongly with the acidic silanol groups on the silica. A gradient ensures non-polar impurities elute first. If severe streaking is observed on TLC, adding 1% Triethylamine (TEA) to the eluent will competitively bind the silanol groups, sharpening the target's elution band.
Validation Checkpoint 3: Spot fractions on a TLC plate (UV detection at 254 nm). The target compound typically exhibits an Rf of ~0.35 in 3:1 Hexane:EtOAc.
Phase 3: Recrystallization (Polishing)
Objective: Achieve >99% purity suitable for crystallographic studies or API formulation.
Dissolve the pooled, concentrated chromatographic fractions in a minimal volume of boiling methanol.
Add deionized water dropwise until a slight, persistent turbidity is observed (the cloud point).
Causality: Methanol acts as the solvent, while water acts as the anti-solvent. The steep solubility curve of hydroxymethylquinolines in this mixture drives high-yield crystallization upon cooling[4].
Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours.
Filter the resulting crystals, wash with ice-cold n-hexane, and dry under high vacuum.
Validation Checkpoint 4: Obtain a ¹H NMR spectrum. The hydroxymethyl protons typically appear as a distinct singlet or doublet (if coupling to the -OH is visible) around δ 4.80–5.00 ppm in CDCl₃[3].
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters and expected outcomes based on validated literature workflows[4],[2],[3].
Parameter / Metric
Optimized Value / Choice
Mechanistic Rationale
Optimal Aqueous pH
7.5 – 8.5
Ensures complete deprotonation of the quinoline N (pKa ~4.9).
Primary Extraction Solvent
Ethyl Acetate (EtOAc)
Ester oxygen acts as an H-bond acceptor for the -CH₂OH group.
Chromatography Eluent
Pet. Ether:EtOAc (Gradient)
Resolves non-polar reaction byproducts before target elution.
TLC Modifier (Optional)
1% Triethylamine (TEA)
Suppresses silica-induced streaking of the basic heterocycle.
Application Note: Advanced Crystallization Strategies for 4-Furan-3-YL-7-hydroxymethylquinoline
Executive Summary The isolation and purification of heterocyclic active pharmaceutical ingredients (APIs) require precise control over solid-state properties to ensure optimal bioavailability, stability, and processabili...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isolation and purification of heterocyclic active pharmaceutical ingredients (APIs) require precise control over solid-state properties to ensure optimal bioavailability, stability, and processability. This application note details the structural rationale and step-by-step methodologies for the crystallization of 4-Furan-3-yl-7-hydroxymethylquinoline (CAS: 168154-44-7). By exploiting the specific supramolecular synthons inherent to its molecular architecture, we outline two highly robust, self-validating protocols: Controlled Cooling Crystallization (CCC) and Combined Cooling and Anti-Solvent Crystallization (CCAC).
Mechanistic Rationale: Structural Drivers of Crystallization
To design an effective crystallization process, one must first understand the intermolecular forces dictating the crystal lattice assembly. 4-Furan-3-yl-7-hydroxymethylquinoline possesses three critical structural features that govern its solid-state behavior:
The Quinoline Core: A rigid, planar aromatic system containing a basic nitrogen atom that acts as a strong hydrogen-bond acceptor.
The 7-Hydroxymethyl Group (-CH₂OH): A flexible moiety acting as both a strong hydrogen-bond donor (O-H) and acceptor.
The 4-Furan-3-yl Ring: An electron-rich heterocycle that participates in
π−π
stacking interactions.
Crystallographic studies of structurally analogous hydroxymethylquinolines demonstrate that the dominant driving force for crystallization is the O-H···N intermolecular hydrogen bond [1][2]. The hydroxymethyl donor interacts with the quinoline nitrogen of an adjacent molecule, typically propagating into robust 1D polymeric chains or 2D sheets[3]. Secondary stabilization is provided by
π−π
stacking between the furan and quinoline rings.
Understanding this causality is critical: solvents that strongly disrupt hydrogen bonding (e.g., water, methanol) may lead to solvate formation or alter the polymorphic outcome, whereas moderately polar aprotic or less competitive protic solvents allow the native O-H···N network to drive nucleation.
Figure 2: Supramolecular assembly driven by O-H···N hydrogen bonding and pi-stacking.
Solvent Selection and Solubility Profiling
A fundamental prerequisite for controlled crystallization is mapping the solubility profile across various solvent classes[4]. The target compound exhibits moderate to high solubility in polar organic solvents and poor solubility in non-polar aliphatic hydrocarbons.
Table 1: Representative Solvent Selection and Quantitative Solubility Profile
Solvent Class
Solvent
Boiling Point (°C)
Sol. at 25°C (mg/mL)
Sol. at 70°C (mg/mL)
Role in Crystallization
Protic (Polar)
Ethanol (EtOH)
78.4
15 - 25
> 150
Primary (Good) Solvent
Aprotic (Polar)
Ethyl Acetate (EtOAc)
77.1
20 - 30
> 200
Primary (Good) Solvent
Ether (Polar)
Tetrahydrofuran (THF)
66.0
> 50
> 300
Primary (Avoid - high sol.)
Aliphatic (Non-polar)
Heptane
98.4
< 1
< 5
Anti-Solvent
Aqueous (Polar)
Water (H₂O)
100.0
< 0.5
< 2
Anti-Solvent (Risk of hydrates)
*Note: Solubility values are representative estimates for process design modeling.
Objective: To isolate high-purity, highly crystalline bulk API with a narrow particle size distribution. Cooling crystallization is ideal here because lowering the temperature reduces solubility predictably, allowing precise control over the Metastable Zone Width (MSZW)[].
Self-Validation Checkpoint: The protocol relies on verifying a completely clear solution prior to cooling to ensure the destruction of all heterogeneous nucleants.
Step-by-Step Methodology:
Dissolution: Suspend 10.0 g of crude 4-Furan-3-yl-7-hydroxymethylquinoline in 100 mL of absolute Ethanol (10 volumes) in a jacketed crystallizer equipped with an overhead stirrer.
Heating & Clarification: Heat the suspension to 75°C until complete dissolution is achieved. Validation: Visually confirm the absence of any undissolved particulates. Perform a hot filtration through a 0.22 µm PTFE membrane into a pre-heated receiving vessel to remove foreign particulates.
Primary Cooling: Cool the clarified solution from 75°C to 55°C at a rate of 0.5 °C/min.
Seeding (Critical Step): At 55°C (within the MSZW), introduce 0.1 g (1 wt%) of micronized seed crystals. Hold the temperature isothermally for 60 minutes. Causality: Seeding provides a template for crystal growth, preventing sudden, uncontrolled primary nucleation ("crash-out") which traps impurities within the crystal lattice[4].
Secondary Cooling: Cool the seeded slurry from 55°C to 5°C at a strictly controlled rate of 0.1 °C/min. Causality: A slow cooling rate ensures the supersaturation level remains within the MSZW, driving crystal growth rather than generating fines[].
Isolation: Filter the resulting slurry via a Büchner funnel. Wash the filter cake with 20 mL of pre-chilled (0°C) Ethanol.
Drying: Dry the crystals under a vacuum (50 mbar) at 40°C for 12 hours to constant weight.
Protocol B: Combined Cooling and Anti-Solvent Crystallization (CCAC)
Objective: To maximize API yield while kinetically rejecting structurally similar organic impurities. CCAC operates by utilizing a higher initial temperature to maximize solubility, followed by the synergistic application of cooling and anti-solvent addition to drive supersaturation[6].
Figure 1: Workflow for Combined Cooling and Anti-Solvent Crystallization (CCAC).
Step-by-Step Methodology:
Dissolution: Dissolve 10.0 g of API in 80 mL of Ethyl Acetate (EtOAc) at 65°C.
Initial Cooling: Cool the clear solution to 40°C.
Seeding: Add 0.1 g of seed crystals and hold for 30 minutes to establish a stable seed bed. Validation: The slurry should appear slightly cloudy but stable, confirming the seeds have not dissolved.
Anti-Solvent Addition: Linearly dose 120 mL of Heptane (Anti-solvent) into the crystallizer over a period of 4 hours using a programmable syringe pump. Causality: Rapid addition of anti-solvent creates localized zones of high supersaturation, leading to "oiling out" (liquid-liquid phase separation) or the precipitation of amorphous material[6]. Slow, linear dosing ensures controlled integration into the crystal lattice.
Final Cooling: Once the anti-solvent addition is complete, cool the slurry from 40°C to 0°C at 0.2 °C/min.
Aging (Maturation): Agitate the slurry at 0°C for 2 hours. Causality: This hold time allows for Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, improving filterability.
Isolation: Filter the suspension and wash the cake with 30 mL of a pre-chilled EtOAc/Heptane mixture (1:2 v/v). Dry under vacuum at 40°C.
Polymorph Screening and Characterization
Following crystallization, it is imperative to verify the solid-state form. The isolated material should be analyzed using:
Powder X-Ray Diffraction (PXRD): To confirm crystallinity and identify the specific polymorphic form.
Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions.
Thermogravimetric Analysis (TGA): To confirm whether the resulting crystal is anhydrous or a solvate/hydrate.
Given the strong hydrogen-bonding capacity of the 7-hydroxymethyl group, crystallization from aqueous mixtures (e.g., EtOH/Water) carries a high risk of hydrate formation, which will be distinctly visible as a mass loss event in TGA prior to the API melting point.
References
Title: Crystallization of APIs: Methods and Challenges
Source: BOC Sciences
URL
Title: Crystal structures of five (2-chloroquinolin-3-yl)
Title: Understanding the Importance of Crystallization Processes
Source: Contract Pharma
URL
Title: API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing
Source: Organic Process Research & Development - ACS Publications
URL
Title: Hydrogen bonding interactions in the crystal structure of 12d·2CDCl3
Source: ResearchGate
URL
Title: Synthesis and crystal structure analysis of substituted 2-(3-(hydroxymethyl)quinolin-2-yl)
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 4-Furan-3-YL-7-hydroxymethylquinoline
Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Furan-3-YL-7-...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Furan-3-YL-7-hydroxymethylquinoline. This novel heterocyclic compound holds significant interest for pharmaceutical research and development. The described method utilizes a reversed-phase C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring optimal separation from potential impurities and degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, a detailed experimental protocol, and guidelines for method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
4-Furan-3-YL-7-hydroxymethylquinoline is a complex heterocyclic molecule incorporating a quinoline core, a furan moiety, and a hydroxymethyl substituent. Such compounds are of increasing interest in medicinal chemistry due to their potential as scaffolds for novel therapeutic agents. Accurate and reliable quantification of this analyte is paramount for its progression through the drug development pipeline, from discovery and preclinical studies to formulation and quality control of the final drug product.
The development of a stability-indicating HPLC method is critical to ensure that the analytical procedure can accurately measure the analyte of interest without interference from its degradation products, which may form under various stress conditions. This application note provides a systematic approach to developing such a method, from initial considerations based on the analyte's structure to a full experimental protocol and validation strategy.
Analyte Properties and Method Development Strategy
Structure: 4-Furan-3-YL-7-hydroxymethylquinoline
Key Structural Features:
Quinoline Ring: A basic nitrogen-containing aromatic system. The nitrogen atom is expected to have a pKa in the range of 4-5, making its protonation state pH-dependent.
Furan Ring: A five-membered aromatic heterocycle.
Hydroxymethyl Group (-CH₂OH): A polar substituent that increases the overall polarity of the molecule.
Estimated Physicochemical Properties:
Molecular Weight: Based on the structure, the molecular weight is approximately 239.25 g/mol . A close structural analog, 4-(Furan-3-yl)quinoline, has a molecular weight of 195.22 g/mol .[1]
Lipophilicity (logP): The presence of the polar hydroxymethyl group will decrease the lipophilicity compared to its parent quinoline-furan scaffold. 4-(Furan-3-yl)quinoline has a calculated XLogP3 of 2.9.[1] It is anticipated that the logP of the target analyte will be lower, suggesting moderate retention on a reversed-phase column.
Based on these characteristics, a reversed-phase HPLC method was selected as the most suitable approach. The strategy focuses on optimizing the mobile phase composition and pH to achieve good peak shape and resolution.
4-Furan-3-YL-7-hydroxymethylquinoline reference standard (Purity >99%)
Instrumentation
A standard HPLC system equipped with the following components is suitable:
Binary or Quaternary Solvent Delivery Pump
Autosampler
Thermostatted Column Compartment
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions.
Parameter
Condition
Column
C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A
20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B
Acetonitrile
Gradient Program
See Table below
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm (Primary), DAD scan from 200-400 nm
Injection Volume
10 µL
Gradient Elution Program:
Time (minutes)
% Mobile Phase A
% Mobile Phase B
0.0
80
20
15.0
20
80
20.0
20
80
20.1
80
20
25.0
80
20
Experimental Protocols
Preparation of Solutions
Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Furan-3-YL-7-hydroxymethylquinoline reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (80:20 Mobile Phase A:Mobile Phase B) to achieve concentrations in the desired range for linearity assessment (e.g., 1-100 µg/mL).
HPLC System Setup and Equilibration
Set up the HPLC system according to the chromatographic conditions specified in Section 3.3.
Purge the solvent lines to remove any air bubbles.
Equilibrate the column with the initial mobile phase composition (80% A, 20% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Data Acquisition and Analysis
Inject a blank (initial mobile phase) to ensure the absence of interfering peaks.
Inject the prepared working standard solutions in ascending order of concentration to construct a calibration curve.
Inject the sample solutions for analysis.
Integrate the peak area of the analyte and quantify the concentration using the calibration curve.
Rationale for Methodological Choices
The selection of each parameter in this HPLC method is grounded in established chromatographic principles to ensure a robust and reliable separation.
Caption: Rationale for the selection of key HPLC method parameters.
Stationary Phase: A C18 column was chosen due to its wide applicability in reversed-phase chromatography for separating moderately polar to non-polar compounds. The hydrophobic C18 chains interact with the aromatic quinoline and furan rings of the analyte.
Mobile Phase: A combination of acetonitrile and an aqueous buffer is a standard choice for reversed-phase HPLC. Acetonitrile was selected as the organic modifier due to its lower viscosity and good UV transparency. A phosphate buffer was chosen to control the pH of the mobile phase.
pH Control: The quinoline nitrogen is basic and can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Maintaining the mobile phase at a pH of 3.0 ensures that the quinoline nitrogen is protonated, which can improve peak shape by minimizing these secondary interactions.
Gradient Elution: A gradient elution is employed to ensure that both the main analyte and any potential impurities with a wider range of polarities can be eluted with good peak shape within a reasonable runtime.
Detection Wavelength: Quinoline and furan rings are strong chromophores. A detection wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide good sensitivity for the analyte. A Diode Array Detector is recommended to monitor peak purity and to identify the optimal detection wavelength during method development.
Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The following validation parameters should be assessed:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated through forced degradation studies.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
Precision:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This should be assessed using a minimum of six replicate injections at 100% of the test concentration or nine determinations covering the specified range. The relative standard deviation (RSD) should be ≤ 2%.
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the 4-Furan-3-YL-7-hydroxymethylquinoline drug substance. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Caption: Workflow for forced degradation studies.
The following stress conditions are recommended:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: The solid drug substance is exposed to 80 °C for 48 hours.
Photolytic Degradation: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
The stressed samples should be analyzed by the developed HPLC method. The chromatograms should be evaluated for the resolution between the parent peak and any degradation product peaks. Peak purity analysis using a DAD is essential to confirm that the parent peak is free from any co-eluting impurities.
Conclusion
This application note presents a scientifically sound and robust HPLC method for the quantitative analysis of 4-Furan-3-YL-7-hydroxymethylquinoline. The method is designed to be stability-indicating, making it suitable for a wide range of applications in pharmaceutical development. The detailed protocol and validation guidelines provided herein will enable researchers to implement this method effectively in their laboratories.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
PubChem. (n.d.). 4-(Furan-3-yl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]
MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]
ICH. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Application Note: Advanced Reagents and Methodologies for the Hydroxymethylation of Quinoline Rings
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction: The "Magic Hydroxymethyl" Effect in Drug Discovery The qu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Introduction: The "Magic Hydroxymethyl" Effect in Drug Discovery
The quinoline scaffold is a privileged pharmacophore ubiquitous in active pharmaceutical ingredients (APIs) and natural products. In late-stage drug development, the precise introduction of a hydroxymethyl group (–CH₂OH) onto the quinoline ring is a transformative structural modification. This functionalization—often referred to as the "magic hydroxymethyl" effect—can drastically alter a candidate's pharmacological profile by improving aqueous solubility, modulating the basicity (pKa) of the adjacent nitrogen, and introducing a new vector for hydrogen-bond donor/acceptor interactions within the target binding pocket ().
Historically, the direct C–H alkylation of N-heteroarenes relied on classical Minisci reactions. However, these traditional protocols require highly oxidative conditions (e.g., stoichiometric silver salts and high heat) that are often incompatible with the sensitive functional groups found in complex APIs (). To address this, modern synthetic methodologies have evolved. This guide details three state-of-the-art reagent systems for quinoline hydroxymethylation, focusing on the causality behind reagent selection and providing self-validating experimental protocols.
Mechanistic Pathways & Reagent Selection Guide
The choice of reagents dictates the regioselectivity, the oxidation state of the final product, and the functional group tolerance of the reaction. We highlight three distinct mechanistic paradigms:
Photochemical Minisci-Type Hydroxyalkylation: Utilizes 4-acyl-1,4-dihydropyridines (acyl-DHPs) as radical precursors under visible light. By avoiding external oxidants, this method relies on a radical-mediated spin-center shift (SCS) to achieve C2/C4 hydroxymethylation (1[1]).
Iron-Promoted Cross-Dehydrogenative Coupling (CDC): Employs inexpensive iron catalysts (e.g., FeSO₄) and peroxides to generate hydroxymethyl radicals directly from methanol, coupling them to the quinoline core (2[2]).
Iridium-Catalyzed Reductive Hydroxymethylation: Uses a transition-metal hydride complex to dearomatize the quinoline ring, coupling it with formaldehyde to yield C3-hydroxymethylated tetrahydroquinolines (3[3]).
Quantitative Comparison of Reagent Systems
Methodology
Primary Reagents & Catalysts
Reaction Temp
Typical Yields
Regioselectivity
Key Advantage
Photochemical Minisci
Acyl-DHP, TFA, Blue LED (465 nm)
25 °C
60–85%
C2 or C4 (Steric dependent)
Completely oxidant-free; excellent late-stage API tolerance.
Iron-Promoted CDC
FeSO₄ or Fe(ClO₄)₃, TBHP, Methanol
70–80 °C
50–92%
C2 / C4 mixture
Highly scalable; uses bulk solvent (MeOH) as the C1 source.
Iridium Reductive
[Cp*IrCl₂]₂, Formaldehyde, Mg(OMe)₂
80 °C
70–95%
C3 (Dearomatized)
Accesses novel 3D sp³-rich chemical space (tetrahydroquinolines).
Workflow Visualizations
Photochemical Spin-Center Shift Mechanism for Quinoline Hydroxymethylation.
Scientific Rationale & Causality: This protocol departs from the classical Minisci reaction by eliminating external oxidants, utilizing the excited-state reactivity of 4-acyl-1,4-dihydropyridines (acyl-DHPs). The addition of Trifluoroacetic Acid (TFA) is a critical parameter; it protonates the quinoline nitrogen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) and activating the C2/C4 positions for nucleophilic radical attack[1]. Acetonitrile is selected as the solvent because its polar aprotic nature stabilizes the radical intermediates without participating in unwanted hydrogen atom transfer (HAT) side reactions.
Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the quinoline substrate and the acyl-DHP radical precursor.
Solvation & Activation: Inject 0.6 mL of anhydrous CH₃CN followed by TFA.
Self-Validation Check: The solution should exhibit a slight bathochromic color shift, visually confirming the protonation of the quinoline core.
Degassing (Critical Step): Degas the mixture via three consecutive freeze-pump-thaw cycles. Backfill the vessel with Argon.
Causality: Molecular oxygen acts as a potent triplet quencher and radical scavenger. Failing to degas will terminate the acyl radical chain prematurely, resulting in trace yields.
Irradiation: Place the reaction tube approximately 2 cm away from a single high-power blue LED (λmax = 465 nm, 30 mW cm⁻²). Stir vigorously at 25 °C for 12 to 48 hours[1].
Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the TFA. Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Scientific Rationale & Causality: This robust and scalable method utilizes methanol as both the solvent and the C1 hydroxymethylating reagent. The iron catalyst (Fe²⁺/Fe³⁺ redox couple), in conjunction with an oxidant like tert-Butyl hydroperoxide (TBHP), facilitates a single-electron transfer (SET) to generate the highly reactive nucleophilic •CH₂OH radical directly from the methanol solvent[2].
Reagents Required:
Quinoline substrate (0.5 mmol)
FeSO₄·7H₂O (0.05 mmol, 10 mol%)
tert-Butyl hydroperoxide (TBHP, 70% in water) (1.5 mmol, 3.0 equiv)
Methanol (HPLC grade) (2.0 mL)
Acid additive (e.g., TFA, 1.0 equiv)
Step-by-Step Methodology:
Reaction Assembly: To a 15 mL pressure-rated sealed tube, add the quinoline, FeSO₄·7H₂O, and methanol.
Activation: Add the acid additive to protonate the quinoline, directing the regioselectivity toward the electron-deficient positions.
Radical Initiation: Dropwise, add TBHP over 5 minutes at room temperature.
Self-Validation Check: A mild exotherm and a color change (typically turning reddish/brown) indicate the successful formation of the active Fe(III) species and the initiation of the radical cascade.
Heating: Seal the tube and heat the mixture in an oil bath at 70–80 °C for 12–24 hours[2].
Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash sequentially with saturated NaHCO₃ and brine. Dry over MgSO₄, concentrate, and isolate the product via silica gel chromatography.
Scientific Rationale & Causality: Unlike the previous methods that retain the flat aromaticity of the quinoline, this protocol dearomatizes the ring to a tetrahydroquinoline, accessing valuable 3D chemical space. The [Cp*IrCl₂]₂ precatalyst reacts with methanol/formaldehyde to generate an active Ir-H species. This hydride performs a 1,2-reduction of the quinolinium salt to an enamine intermediate, which subsequently acts as a nucleophile to attack formaldehyde[3].
Reagents Required:
Quinolinium salt (prepared via N-alkylation of quinoline) (0.3 mmol)
Catalyst Activation: In a dry reaction vial, combine the quinolinium salt, [Cp*IrCl₂]₂, and Mg(OMe)₂.
Causality: Mg(OMe)₂ acts as a mild base to facilitate the formation of the active iridium-hydride species and neutralize generated acidic byproducts.
Reagent Addition: Add methanol and aqueous formaldehyde.
Causality: Formaldehyde serves a dual purpose: it is the electrophile for the C3 C–C bond formation and, in combination with methanol, acts as the terminal reductant to regenerate the Ir-H species.
Reaction Execution: Seal the vial securely and heat at 80 °C for 16 hours.
Self-Validation Check: The reaction mixture typically transitions from a heterogeneous suspension to a homogeneous solution as the dearomatization of the insoluble quinolinium salt proceeds[3].
Workup & Isolation: Cool to room temperature, dilute with water (5 mL), and extract with EtOAc (3 × 10 mL). Dry, concentrate, and purify by column chromatography to yield the C3-hydroxymethylated tetrahydroquinoline.
References
Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines.
Hydroxymethylation of quinolines via iron promoted oxidative C-H functionalization: synthesis of arsindoline-A and its derivatives.Organic & Biomolecular Chemistry / NIH.
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.Organic & Biomolecular Chemistry / RSC Publishing.
Minisci reactions: Versatile CH-functionalizations for medicinal chemists.RSC Publishing.
Technical Support Center: Optimizing the Synthesis of 4-Furan-3-YL-7-hydroxymethylquinoline
Welcome to the technical support center for the synthesis of 4-Furan-3-YL-7-hydroxymethylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yiel...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-Furan-3-YL-7-hydroxymethylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this valuable heterocyclic compound. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic strategy.
The synthesis of polysubstituted quinolines, particularly those involving heteroaryl-heteroaryl linkages, is often a nuanced challenge. Issues such as catalyst deactivation, competing side reactions, and difficult purifications can lead to frustratingly low yields.[1][2] This document provides a structured approach to identifying and resolving these common bottlenecks.
Section 1: Troubleshooting the Core Synthetic Strategy - The Suzuki-Miyaura Coupling
The most robust and versatile method for constructing the C4-furan bond in the target molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This section addresses the most common failure points in this critical step. The general reaction involves coupling a 4-halo-7-(hydroxymethyl)quinoline precursor with a furan-3-boronic acid or its corresponding boronate ester.
Q1: My Suzuki-Miyaura coupling reaction has stalled or resulted in a very low yield. What are the primary factors to investigate?
Low conversion in Suzuki-Miyaura couplings can often be traced back to a few critical parameters. Before attempting a complete redesign of your synthesis, systematically evaluate the following:
Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is paramount, especially for coupling two heterocyclic partners.[3] Standard catalysts like Pd(PPh₃)₄ may be effective, but challenging couplings often require more specialized systems.
Causality: The ligand stabilizes the palladium center, prevents catalyst decomposition (e.g., formation of palladium black), and facilitates the key steps of oxidative addition and reductive elimination. Electron-rich, bulky phosphine ligands (e.g., Buchwald or cataCXium ligands) are often required to promote the reaction of electron-rich furans and potentially deactivated quinolines.[2][4]
Base Selection: The base is not merely a spectator; it is crucial for activating the boronic acid for the transmetalation step.[4]
Causality: An inappropriate base can be ineffective or lead to side reactions. For instance, strong bases like NaOH can promote degradation of sensitive substrates, while a base that is not soluble in the reaction medium will be ineffective. A common starting point is an inorganic base like Na₂CO₃ or K₂CO₃ in an aqueous co-solvent system.[4][5]
Solvent System: The solvent must solubilize all reactants, including the inorganic base, to a sufficient degree.
Causality: Poor solubility leads to a heterogeneous mixture and a slow, inefficient reaction. Common solvent systems include dioxane/water, toluene/water, or THF/water.[2] For bases that are not water-soluble (e.g., K₃PO₄), an anhydrous polar aprotic solvent like DMF or DME may be more suitable.
Reaction Temperature: Suzuki couplings can be sensitive to temperature.
Causality: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and the formation of side products. If you suspect decomposition, try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is simply sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) may be beneficial.[3] Microwave heating has also been shown to significantly reduce reaction times and improve yields in some quinoline syntheses.[5][6]
Q2: I'm observing significant byproducts, primarily homocoupling of the furan-3-boronic acid and protodeboronation of my quinoline. How can these be minimized?
These are classic side reactions in Suzuki couplings that directly consume your starting materials.
Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), initiating a new catalytic cycle that favors homocoupling.
Solution: Ensure the reaction is thoroughly deoxygenated. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst and reagents. Maintaining a positive pressure of inert gas throughout the reaction is critical.[2]
Protodeboronation: This is the loss of the boronic acid group from the starting material, replacing it with a hydrogen atom. It is often promoted by high temperatures and the presence of aqueous bases.
Solution: Minimize reaction time where possible. If protodeboronation is severe, consider using a milder base or a non-aqueous solvent system to lessen the impact.[2]
Section 2: Managing the 7-Hydroxymethyl Functional Group
The hydroxymethyl group at the 7-position introduces its own set of challenges that must be addressed to maximize yield.
Q3: Should the 7-hydroxymethyl group be protected before the Suzuki coupling?
This is a critical strategic decision. While running the reaction on the unprotected alcohol is more step-economical, it carries risks.
Argument for Protection: The free hydroxyl group is acidic and can potentially interfere with the organometallic intermediates in the catalytic cycle. It can also coordinate to the palladium center, altering its reactivity. Protecting it as a silyl ether (e.g., TBDMS) or a benzyl ether can lead to a cleaner reaction with fewer side products and a more predictable outcome.
Argument Against Protection: Adding protection and deprotection steps adds two extra reactions to your sequence, which will invariably lower the overall yield. Many modern catalyst systems are robust and show high functional group tolerance. A trial reaction on the unprotected substrate is often worthwhile.
Recommendation: For initial attempts, run the coupling on the unprotected 7-hydroxymethylquinoline. If you observe low yields, complex reaction mixtures, or product decomposition that cannot be solved by optimizing the coupling conditions (as per Section 1), then implement a protection strategy.
Section 3: Experimental Protocols and Data
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol represents a robust starting point for the synthesis, incorporating best practices discussed above.
Materials:
4-Chloro-7-hydroxymethylquinoline (1.0 eq)
Furan-3-boronic acid (1.5 eq)
Pd(dppf)Cl₂ (0.03 eq)
Na₂CO₃ (3.0 eq)
1,4-Dioxane and Water (4:1 mixture)
Procedure:
To a round-bottom flask equipped with a condenser and magnetic stir bar, add 4-chloro-7-hydroxymethylquinoline, furan-3-boronic acid, and Na₂CO₃.
Evacuate and backfill the flask with Argon three times.
Add the deoxygenated 4:1 dioxane/water solvent mixture via cannula.
Add the Pd(dppf)Cl₂ catalyst to the stirring mixture under a positive flow of Argon.
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
Purify the crude product by column chromatography on silica gel to afford the desired 4-Furan-3-YL-7-hydroxymethylquinoline.
Data-Driven Optimization
The following table summarizes hypothetical yield data based on common optimization parameters for Suzuki-Miyaura cross-coupling reactions, illustrating the impact of systematic variation.
Entry
Palladium Catalyst
Ligand
Base
Solvent
Temperature (°C)
Yield (%)
1
Pd(PPh₃)₄
-
K₂CO₃
Toluene/H₂O
100
35
2
Pd(OAc)₂
SPhos
K₃PO₄
Dioxane
100
68
3
Pd(dppf)Cl₂
-
Na₂CO₃
Dioxane/H₂O
90
82
4
PdCl₂
-
NaHCO₃
DMF
110
25
Table 1: Illustrative optimization of the Suzuki-Miyaura coupling. Yields are hypothetical and serve to demonstrate the effect of varying reaction components.
Section 4: Visualizing the Workflow and Troubleshooting Logic
Visual aids can significantly clarify complex synthetic sequences and troubleshooting decision-making.
Caption: High-level workflow for the synthesis of the target compound.
Technical Support Center: Navigating Solubility Challenges with Furan-Quinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-quinoline derivatives. This guide is designed to provide practical, in-depth solutions to the com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-quinoline derivatives. This guide is designed to provide practical, in-depth solutions to the common and complex solubility issues encountered during experimentation. By understanding the underlying physicochemical principles, you can systematically troubleshoot and optimize the solubility of these promising, yet often challenging, heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my furan-quinoline derivatives consistently showing poor solubility in aqueous buffers?
This is the most common challenge faced by researchers. The poor aqueous solubility of furan-quinoline derivatives stems from their fundamental molecular structure.[1] These compounds are aromatic heterocyclic systems that are often lipophilic (fat-loving), which leads to low solubility in water.[1][2] The fusion of the furan and quinoline rings creates a large, relatively non-polar scaffold.[3] While structural modifications are often made to enhance pharmacological potency, these changes, such as adding hydrophobic substituents, can inadvertently decrease aqueous solubility even further.[1][4] It's a prevalent issue in drug discovery, with some reports indicating that over 40% of new chemical entities are poorly soluble in water.[5][]
Q2: I'm preparing a stock solution of my furan-quinoline derivative. Which organic solvent should I start with?
For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting point.[7][8] DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[7][8] Its miscibility with water also makes it compatible with many downstream biological assays.[8] If DMSO proves ineffective, other common organic solvents to consider are Dimethylformamide (DMF), ethanol, and N-methyl-2-pyrrolidone (NMP).[9][10][11]
Initial Protocol for Stock Solution Preparation:
Accurately weigh 1-5 mg of your furan-quinoline derivative into a clean, sterile glass vial.[1]
Add a calculated volume of 100% DMSO to achieve a high concentration (e.g., 10-100 mM).[1] This minimizes the volume of organic solvent carried into your final aqueous assay medium.[1]
Vigorously vortex the mixture for at least 30-60 seconds.[1]
If the compound is not fully dissolved, use a bath sonicator for 5-10 minutes or gently warm the vial to 37°C.[1][11] Be cautious with heating, as it could degrade a thermally sensitive compound.
Visually inspect the solution to ensure it is clear and free of any particulates.[1]
Store your stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?
This phenomenon, often called "crashing out," is the most frequent and frustrating issue when working with poorly soluble compounds. It occurs because the compound is highly soluble in the organic stock solution but exceeds its maximum solubility limit in the final aqueous medium when the percentage of the organic co-solvent is drastically reduced.[1]
The following flowchart provides a systematic approach to troubleshooting this common problem.
Caption: Troubleshooting workflow for compound precipitation.
Advanced Solubilization Strategies
If basic adjustments are insufficient, more advanced formulation techniques may be necessary.
Q4: How does pH adjustment improve the solubility of my furan-quinoline derivative?
The quinoline ring system contains a basic nitrogen atom.[9] In acidic conditions (lower pH), this nitrogen can become protonated, forming a cationic salt.[9][12] This ionized form is generally significantly more soluble in aqueous and polar protic solvents.[9] The solubility of quinoline itself is highly dependent on pH; at pH values below its pKa of approximately 4.9, its solubility increases dramatically.[12][13]
Therefore, adjusting the pH of your aqueous buffer can be a powerful technique to enhance solubility.[9] However, you must ensure that the altered pH is compatible with your experimental system (e.g., it does not affect cell viability or enzyme activity).
Protocol: pH-Dependent Solubility Test
Prepare a series of buffers at different pH values (e.g., from pH 3 to pH 8).
Add an excess amount of your furan-quinoline derivative to a small volume of each buffer.
Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a controlled temperature.
Separate the undissolved solid by centrifugation or filtration.
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.[14]
Plot the measured solubility against the pH to determine the optimal pH range for your compound.
Q5: What are co-solvents and how do I use them effectively?
When a single solvent isn't effective, a co-solvent system, which is a mixture of two or more miscible solvents, is a common and effective strategy.[9] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[][15]
Commonly used co-solvents in research and formulation include:
Polyethylene Glycols (PEGs), such as PEG300 and PEG400[11][16]
Surfactants like Polysorbate 80 (Tween 80) or Cremophor EL are often included to improve wetting and stability.
A typical starting point for an in-vivo formulation for oral or intraperitoneal administration might be a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11] The key is to first dissolve the compound in the strong organic solvent (DMSO) before sequentially adding the other components.[11]
Q6: My compound is a solid powder. Could its physical form be affecting its solubility?
Absolutely. The solid-state properties of your compound can have a dramatic impact on its solubility and dissolution rate.[17][18] Different crystal forms of the same compound, known as polymorphs, can have different lattice energies.[19] A more stable crystal form will have a stronger lattice, require more energy to break apart, and consequently exhibit lower solubility.[19][20] An amorphous (non-crystalline) form, on the other hand, will generally be more soluble.[5]
If you are consistently facing solubility issues, it may be worthwhile to investigate the solid-state properties of your material. Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to characterize the crystalline form. It's possible that different synthesis or purification batches are producing different polymorphs, leading to variability in your experimental results.[18]
Data Summary: Common Solvents
The table below summarizes the properties of common solvents used for preparing stock solutions.
Solvent
Type
Key Features
Common Use & Considerations
DMSO
Aprotic, polar
Excellent dissolving power for a wide range of compounds; miscible with water.[8]
Gold standard for initial stock solutions. Can be toxic to cells at final concentrations >0.5-1%.[8]
DMF
Aprotic, polar
Similar to DMSO, good for dissolving many organic compounds.
Effective co-solvent, but use with caution due to potential toxicity.
Ethanol
Protic, polar
Less toxic than DMSO for many cell types; volatile.[8]
Good for compounds with moderate polarity. May not dissolve highly lipophilic compounds as effectively as DMSO.[8]
PEG 300/400
Protic, polar
Water-miscible, low toxicity.
Commonly used as a co-solvent in formulations for in-vivo studies.[11]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for preparing and testing a furan-quinoline derivative in a typical cell-based assay.
Preventing oxidation of the hydroxymethyl group in quinoline synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in drug development and m...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in drug development and materials science: the unintended oxidation of the hydroxymethyl group (-CH₂OH) during quinoline core formation.
Below, you will find diagnostic FAQs, strategic decision trees, validated methodologies, and quantitative data to help you optimize your synthetic routes.
Part 1: Diagnostic FAQ
Q1: Why does the hydroxymethyl (-CH₂OH) group oxidize during standard quinoline synthesis?A: Classic quinoline synthesis methods—such as the Skraup or Doebner-Miller reactions—rely on harsh oxidative conditions (e.g., nitrobenzene, arsenic acid, or iodine) to drive the final aromatization of the dihydroquinoline intermediate into the stable pyridine ring. Because primary alcohols have low oxidation potentials, these oxidants rapidly convert the hydroxymethyl group into an aldehyde (-CHO) or a carboxylic acid (-COOH). Even in milder condensation reactions, trace oxygen or extended thermal stress can lead to auto-oxidation.
Q2: What is the most reliable protecting group for a hydroxymethyl group in this context?A: Silyl ethers, specifically tert-butyldimethylsilyl (TBS/TBDMS), are the gold standard. According to Greene's Protective Groups in Organic Synthesis, the TBS group is sterically bulky enough to selectively protect primary alcohols over secondary ones[1]. More importantly, it is highly stable under the mild basic or Lewis acidic conditions typically used in modern Friedländer syntheses. The deprotection is highly specific and driven by thermodynamics: the formation of the Si–F bond during fluoride-based deprotection is approximately 30 kcal/mol stronger than the Si–O bond, ensuring quantitative removal without disrupting the synthesized quinoline core[2].
Q3: If I want to avoid protecting groups entirely, what are my options?A: You must pivot to mild, non-oxidative cyclization routes. The Friedländer hetero-annulation is ideal because it relies on condensation and dehydration rather than single-electron oxidation. To ensure the hydroxymethyl group survives, you should utilize mild Lewis acid catalysts such as FeCl₃·6H₂O[3], Sc(OTf)₃[4], or heterogeneous solid acids like Montmorillonite K-10[5] at moderate temperatures. These catalysts activate the carbonyl without creating an oxidative environment.
Part 2: Strategic Decision Logic
When designing your synthetic route, selecting the right strategy depends on the required reaction conditions for your specific substrates.
Decision logic for preventing hydroxymethyl oxidation during quinoline synthesis.
Part 3: Validated Methodologies & Protocols
The following protocols form a self-validating system for Strategy A (Protection -> Synthesis -> Deprotection).
Protocol 1: Silyl Protection of the Hydroxymethyl Group
Causality: Imidazole acts as both a nucleophilic catalyst (forming a highly reactive N-silylpyridinium intermediate) and a thermodynamic sink to scavenge the HCl byproduct, driving the reaction to completion.
Preparation: Dissolve the 2-aminoarylketone containing the -CH₂OH group (1.0 equiv) in anhydrous DMF (0.5 M) under an inert argon atmosphere.
Activation: Add Imidazole (2.5 equiv) and stir for 5 minutes at room temperature.
Protection: Cool the flask to 0 °C and add TBS-Cl (1.2 equiv) dropwise.
Completion: Warm to room temperature and stir for 2 hours. Monitor via TLC.
Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3x), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Mild Friedländer Hetero-Annulation
Causality: Iron(III) chloride hexahydrate acts as an environmentally benign Lewis acid[3]. It coordinates to the carbonyl oxygen of the active methylene compound, lowering its LUMO energy and facilitating nucleophilic attack by the amine without acting as an oxidant.
Reaction Setup: Combine the TBS-protected 2-aminoarylketone (1.0 equiv) and the active methylene compound (1.1 equiv) in ethanol (0.5 M).
Catalysis: Add FeCl₃·6H₂O (10 mol%) to the mixture.
Cyclization: Reflux the mixture at 80 °C for 2–4 hours.
Isolation: Cool to room temperature. The product often precipitates directly. Perform a non-extractive workup by filtering the solid and washing with cold ethanol to yield the protected quinoline.
Protocol 3: TBAF-Mediated Deprotection
Causality: The fluoride ion is highly nucleophilic toward silicon. The thermodynamic stability of the resulting Si–F bond efficiently cleaves the silyl ether, regenerating the primary alcohol without affecting the nitrogen heteroaromatic ring[2].
Preparation: Dissolve the protected quinoline (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C.
Deprotection: Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv) dropwise.
Completion: Stir for 1–2 hours at 0 °C.
Workup: Quench with saturated aqueous NH₄Cl, extract with dichloromethane (3x), dry over MgSO₄, and purify via flash chromatography to isolate the pure hydroxymethyl quinoline.
Step-by-step workflow for TBDMS protection, Friedländer synthesis, and deprotection.
Part 4: Quantitative Data Presentation
Table 1: Comparison of Protecting Groups for Primary Alcohols in Quinoline Synthesis
Protecting Group
Introduction Conditions
Deprotection Conditions
Stability to Lewis Acids
Yield Impact (Avg)
TBS / TBDMS
TBS-Cl, Imidazole, DMF
TBAF, THF, 0 °C
Excellent
>90% preservation
Acetate (OAc)
Ac₂O, Pyridine, DMAP
K₂CO₃, MeOH, RT
Moderate (Prone to cleavage)
70-80% preservation
Benzyl (Bn)
BnBr, NaH, THF
H₂, Pd/C (Hydrogenation)
High
60-75% (Poisoning risk)
Table 2: Comparison of Mild Catalysts for Friedländer Synthesis
Catalyst
Loading (mol%)
Temperature
Avg. Reaction Time
Yield (%)
Environmental Impact
FeCl₃·6H₂O
10%
80 °C (Reflux)
2 - 4 hours
85 - 95%
Low (Green, non-toxic)
Sc(OTf)₃
5%
60 - 80 °C
3 - 5 hours
80 - 96%
Moderate (Expensive)
Montmorillonite K-10
20% (w/w)
80 °C (Reflux)
4 - 6 hours
75 - 90%
Low (Heterogeneous)
Part 5: References
Greene's Protective Groups in Organic Synthesis, 2 Volume Set [1-2, 6 ed.] - DOKUMEN.PUB. 1
An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl₃·6H₂O as a green and readily available catalyst - tandfonline.com. 3
Sc(OTf)₃-Mediated One-Pot Synthesis of 2,3-Disubstituted Quinolines from Anilines and Epoxides - ACS Publications. 4
A mild and highly efficient Friedländer synthesis of quinolines in the presence of heterogeneous solid acid nano-catalyst - ResearchGate. 5
Removing impurities from 4-Furan-3-YL-7-hydroxymethylquinoline samples
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing downstream purification bottlenecks with complex heterocyclic building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing downstream purification bottlenecks with complex heterocyclic building blocks.
The compound 4-Furan-3-YL-7-hydroxymethylquinoline (CAS: 168154-44-7) presents a unique tri-fold challenge: it contains a strongly coordinating quinoline nitrogen, an oxidation-prone benzylic-like primary alcohol, and a highly acid-sensitive furan ring. Standard purification workflows often lead to poor yields, metal contamination, or unexplained degradation.
This guide is designed to move beyond basic protocols by explaining the chemical causality behind these issues and providing self-validating, field-proven methodologies to resolve them.
Fig 1: Impurity generation pathways and targeted purification strategies for the target compound.
Troubleshooting & FAQs
Q1: My final product has a dark tint, and ICP-MS shows Palladium levels >500 ppm. Standard aqueous workups aren't removing it. Why is this happening, and how do I fix it?
The Causality: The furan-quinoline bond is typically formed via a palladium-catalyzed Suzuki-Miyaura cross-coupling[1]. Palladium (both Pd(0) and Pd(II)) coordinates exceptionally well to the quinoline nitrogen. Furthermore, the 7-hydroxymethyl group provides a secondary coordination site, creating a stable bidentate chelation environment. Standard liquid-liquid extractions cannot break this thermodynamic sink.
The Solution: You must introduce a ligand that outcompetes the quinoline scaffold. Thiol-functionalized silica (Si-Thiol) utilizes the "soft-soft" interaction between the sulfur atom and the large, polarizable Pd ions. This effectively strips the metal from the target molecule without requiring harsh acidic washes that would destroy the furan ring.
Q2: LC-MS and NMR show a significant M-2 impurity (aldehyde) in my purified batches. How can I prevent the 7-hydroxymethyl group from oxidizing, and how do I remove the existing aldehyde?
The Causality: Primary alcohols conjugated to aromatic systems are highly susceptible to autoxidation. However, before altering your synthesis, verify your analytical method. Research has shown that hot GC-MS injection ports can artifactually oxidize 4-hydroxymethylquinolines to their corresponding aldehydes, creating a "phantom" impurity that does not actually exist in the bulk sample. Always validate oxidation levels using cold LC-MS or NMR.
The Solution: If the aldehyde (7-formylquinoline) is genuinely present, avoid chromatography. Instead, use a chemoselective sodium bisulfite wash. Aldehydes react rapidly with bisulfite to form a highly water-soluble sulfonate adduct, allowing you to partition the impurity into the aqueous phase while the desired alcohol remains in the organic phase.
Q3: I am losing 30-40% of my yield during silica gel column chromatography, and the material turns into a dark, insoluble tar. What is destroying my product?
The Causality: The furan-3-yl moiety is highly sensitive to acidic conditions. Standard silica gel has a mildly acidic surface (pH ~4.5). This acidity protonates the furan oxygen, causing a loss of aromaticity. This initiates a nucleophilic ring-opening cascade (often driven by trace water in the eluent) that forms highly reactive unsaturated 1,4-dicarbonyl compounds, which subsequently polymerize into dark tars[2].
The Solution: You must neutralize the acidic silanol groups. Pre-treat your silica gel with 1% Triethylamine (TEA) or switch your stationary phase to neutral Alumina.
Quantitative Data Summary
The following table summarizes the expected outcomes when applying the targeted purification strategies versus standard workups.
Impurity Type
Source / Mechanism
Initial Level (Typical)
Targeted Purification Strategy
Final Level
Yield Recovery
Palladium (Pd)
Suzuki Catalyst Retention
500 - 2000 ppm
Si-Thiol Scavenging (Protocol A)
< 10 ppm
> 95%
7-Formylquinoline
Aerobic Autoxidation
2 - 10%
Sodium Bisulfite Wash (Protocol B)
< 0.1%
90 - 95%
1,4-Dicarbonyls
Silica Acid Degradation
10 - 40% (Loss)
TEA-Treated Silica (Protocol C)
Undetectable
> 85%
Step-by-Step Experimental Protocols
Protocol A: Palladium Removal via Si-Thiol Scavenging
This protocol utilizes kinetic heating to break the Pd-Quinoline chelate, allowing the thermodynamic capture of Pd by the solid-supported thiol.
Dissolution: Dissolve the crude 4-Furan-3-YL-7-hydroxymethylquinoline in a polar aprotic solvent (e.g., Ethyl Acetate or THF) to achieve a concentration of ~0.1 M.
Scavenger Addition: Add 3 to 5 equivalents of Si-Thiol scavenger (calculated relative to the initial molar loading of the Pd catalyst used in the coupling reaction).
Kinetic Heating: Stir the suspension aggressively at 40°C for 4 to 6 hours. Note: Room temperature scavenging often fails because the activation energy required to break the bidentate quinoline-Pd bond is not met.
Filtration: Filter the warm mixture through a tightly packed pad of Celite to remove the Pd-bound resin.
Recovery: Wash the filter cake with 2 column volumes of the reaction solvent and concentrate the filtrate in vacuo.
A self-validating liquid-liquid extraction that avoids acid-sensitive chromatography.
Solvent Preparation: Dissolve the contaminated sample in an immiscible organic solvent (preferably Dichloromethane or Ethyl Acetate).
Reagent Preparation: Prepare a fresh, saturated aqueous solution of Sodium Bisulfite (NaHSO₃). Do not use old solutions, as bisulfite oxidizes to sulfate over time, rendering it inactive.
Adduct Formation: Add equal volumes of the organic and aqueous phases into a separatory funnel. Vigorously shake for 5-10 minutes to ensure maximum interfacial surface area.
Phase Separation: Allow the layers to separate completely. The aldehyde impurity is now a water-soluble α-hydroxy sulfonate adduct in the aqueous layer.
Isolation: Drain the aqueous layer. Wash the organic layer once with brine to remove residual salts, dry over anhydrous Na₂SO₄, and concentrate.
Protocol C: Acid-Free Chromatography for Furan Preservation
Prevents furan ring-opening by neutralizing active silanol sites.
Solvent Neutralization: Prepare a solvent mixture of your starting mobile phase (e.g., Hexanes/EtOAc) containing exactly 1% (v/v) Triethylamine (TEA).
Column Conditioning: Slurry-pack the chromatography column using standard silica gel and the TEA-spiked solvent. Flush at least 3 column volumes of the spiked solvent through the bed to fully neutralize all acidic silanol sites.
Loading: Dissolve the crude sample in a minimum amount of the neutralized solvent and load it onto the column.
Elution: Elute the column using your standard gradient, but ensure you maintain 0.1% TEA in the mobile phase throughout the entire run to prevent the formation of localized acidic hotspots as the solvent front moves.
References
Analytical Methods - RSC Publishing. Royal Society of Chemistry.
Technical Support Center: Purification of Furan Compounds - Benchchem. BenchChem.
Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC. National Institutes of Health.
Technical Support Center: Optimizing Purification for 7-Hydroxymethylquinoline
Welcome to the advanced technical support and troubleshooting center for the separation and purification of 7-hydroxymethylquinoline. Designed for researchers, analytical scientists, and drug development professionals, t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced technical support and troubleshooting center for the separation and purification of 7-hydroxymethylquinoline. Designed for researchers, analytical scientists, and drug development professionals, this guide synthesizes field-proven methodologies to overcome the unique chromatographic challenges presented by basic quinoline derivatives.
The Causality of Quinoline Chromatography Challenges
Purifying 7-hydroxymethylquinoline requires navigating two competing molecular features: the highly polar hydroxymethyl group at the 7-position and the basic nitrogen atom within the quinoline ring.
The lone pair of electrons on the quinoline nitrogen acts as a strong hydrogen bond acceptor and a Lewis base. During chromatography on standard silica or non-end-capped C18 columns, this basic nitrogen undergoes secondary ion-exchange interactions with residual, acidic silanol groups (-Si-OH) on the stationary phase[1]. Because silanols are partially ionized at mid-range pH levels, they electrostatically bind the protonated quinoline, causing the molecule to release slowly from the column. This manifests macroscopically as severe peak tailing, poor resolution, and irreversible sample adsorption[2].
Successfully purifying this compound requires a strategic manipulation of the mobile phase to either suppress silanol ionization, mask the active sites, or alter the analyte's apparent hydrophobicity[1][2].
Troubleshooting FAQs
Q1: I am experiencing severe peak tailing during Reversed-Phase HPLC (RP-HPLC) of 7-hydroxymethylquinoline. How can I correct this?A1: Peak tailing in this context is almost exclusively driven by secondary silanol interactions. To resolve this, you must adjust the mobile phase pH to between 2.5 and 4.0 using acidic modifiers like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid[1][3]. Operating at a low pH fully protonates the quinoline nitrogen while simultaneously suppressing the ionization of acidic silanol groups, thereby neutralizing the unwanted electrostatic attraction[1]. If tailing persists, switch to a high-quality end-capped C18 column or a polar-embedded stationary phase (e.g., RP-Amide), which physically shields the silica backbone from the analyte[4].
Q2: My compound elutes at the solvent front on a standard C18 column, showing almost no retention. How do I increase its retention time?A2: The polar hydroxymethyl group significantly reduces the compound's overall hydrophobicity, causing it to favor the highly aqueous mobile phase over the nonpolar C18 stationary phase[1]. To enhance retention, implement Ion-Pairing Chromatography . By adding 5–10 mM of an anionic ion-pairing reagent (such as octanesulfonic acid sodium salt) to your mobile phase, the negatively charged reagent forms a neutral, highly hydrophobic complex with the protonated quinoline[2]. This complex has a much higher affinity for the C18 phase. Alternatively, switching to Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent strategy for retaining polar quinolines[1].
Q3: When scaling up to normal-phase flash chromatography, 7-hydroxymethylquinoline streaks down the column and co-elutes with structurally similar impurities. What is the solution?A3: Streaking on bare silica gel is the normal-phase equivalent of peak tailing. To prevent this, you must "deactivate" the silica gel by adding 1–2% Triethylamine (TEA) to your mobile phase (e.g., in a Dichloromethane/Methanol or Hexane/Ethyl Acetate system)[5][6]. TEA acts as a competitive silanol blocker; as a smaller and stronger base, it preferentially binds to the active acidic sites on the silica, allowing the 7-hydroxymethylquinoline to elute in a tight, symmetrical band[5].
Visualizing the Mechanisms and Workflows
Troubleshooting workflow for resolving 7-hydroxymethylquinoline peak tailing.
Mechanism of silanol-induced peak tailing and resolution via amine masking.
This protocol utilizes acidic modifiers to suppress silanol interactions for high-purity isolation[3].
Sample Preparation: Dissolve the crude 7-hydroxymethylquinoline in a minimal volume of HPLC-grade Methanol (up to 50 mg/mL depending on solubility). Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.
System Equilibration: Equip the preparative HPLC with a high-quality, end-capped C18 column (e.g., 21.2 x 250 mm, 5–10 µm). Flush the column with 100% Mobile Phase A (0.1% Formic Acid in Water) for at least 5 column volumes until a stable UV baseline is achieved.
Gradient Elution: Execute a gradient method from 5% to 60% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 20 minutes at a flow rate of 20 mL/min[3].
Self-Validation Check: Prior to preparative injection, run a 10 µL analytical scale injection. Calculate the Tailing Factor (
Tf
). If
Tf>1.2
, increase the Formic Acid concentration slightly or switch to 0.1% TFA.
Detection & Collection: Monitor UV absorbance at 254 nm and 325 nm. Collect fractions corresponding to the primary peak.
Post-Purification Processing: Pool the pure fractions, remove the acetonitrile via rotary evaporation under reduced pressure, and lyophilize the remaining aqueous layer to yield the purified compound.
This protocol is ideal for early-stage bulk purification of synthetic mixtures[5][6].
Solvent System Selection: Perform Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol mixture (e.g., 9:1 v/v) to establish an
Rf
value of ~0.3. Add 1% TEA to the TLC developing chamber to accurately model the deactivated column environment[5].
Column Packing: Dry pack a glass chromatography column with standard silica gel (40–63 µm).
Column Deactivation (Critical Step): Flush the packed column with 2 to 3 column volumes of your initial mobile phase containing 1–2% TEA. This step irreversibly binds the TEA to the acidic silanol sites, masking them from the quinoline analyte[5].
Sample Loading: To prevent solubility issues and band broadening, dry-load the sample. Dissolve the crude mixture in a volatile solvent, add a small amount of silica gel, evaporate to a dry powder, and apply it evenly to the top of the column bed[5].
Elution & Isolation: Elute the column using the optimized Dichloromethane:Methanol + 1% TEA gradient. Combine pure fractions (verified by TLC) and concentrate under reduced pressure.
Quantitative Data Summaries
Table 1: Mobile Phase Modifiers for Quinoline Separation
Modifier
Concentration
Chromatography Mode
Mechanism of Action
Trifluoroacetic Acid (TFA)
0.1% (v/v)
RP-HPLC
Lowers pH to <3.0, protonating the quinoline nitrogen and suppressing silanol ionization[1][3].
Formic Acid
0.1% (v/v)
RP-HPLC
Milder acidic modifier; improves Mass Spectrometry (MS) compatibility while reducing tailing[3].
Triethylamine (TEA)
1–2% (v/v)
Normal-Phase Flash
Acts as a basic silanol blocker, outcompeting quinoline for active silica sites[5].
Octanesulfonic Acid
5–10 mM
Ion-Pairing RP-HPLC
Forms a neutral, hydrophobic complex with protonated quinolines, drastically increasing retention[2].
Table 2: Stationary Phase Selection Guide
Stationary Phase
Polarity
Recommended Use Case
Advantage for Quinolines
C18 (End-capped)
Non-polar
Standard RP-HPLC
Reduced secondary interactions due to chemical end-capping of residual silanols.
RP-Amide
Intermediate
Polar RP-HPLC
Embedded polar groups provide alternative selectivity and physically shield silanols[4].
Bare Silica Gel
Highly Polar
Normal-Phase Flash
High loading capacity for bulk purification; requires amine modifiers for basic compounds[5].
HILIC (Amide-based)
Highly Polar
Polar Retention
Excellent for highly polar quinoline derivatives that fail to retain on C18 columns[1].
References
Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases - AKJournals. Akjournals.com. Available at:[Link]
Quinoline derivatives, process for their preparation and their use as medicaments - European Patent Office - EP 0412848 A2. Googleapis.com. Available at: [Link]
Ascentis® HPLC Columns. Labtorg.kz. Available at: [Link]
Minimizing side reactions during furan-quinoline coupling
Welcome to the technical support center for furan-quinoline coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerf...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for furan-quinoline coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet sensitive cross-coupling transformation. Here, we address common challenges and provide in-depth, field-proven solutions to help you minimize side reactions and maximize the yield and purity of your target compounds.
Introduction: The Challenge of Coupling Furans and Quinolines
The palladium-catalyzed cross-coupling of furan and quinoline moieties is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures found in numerous pharmaceuticals and functional materials. However, the distinct electronic properties of these two heterocyclic systems present unique challenges. Furans, being electron-rich, are prone to instability and side reactions like protodeboronation, while the nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, leading to deactivation.[1][2]
This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your furan-quinoline coupling reactions.
Troubleshooting Guides & FAQs
Issue 1: Low Yield and Significant Starting Material Recovery
Q: My furan-quinoline coupling reaction is sluggish, resulting in low yields and recovery of unreacted starting materials. What are the likely causes and how can I improve conversion?
A: Low conversion is a frequent issue that can typically be traced to catalyst deactivation or suboptimal reaction parameters. Here’s a systematic approach to troubleshooting:
Catalyst Deactivation: The quinoline nitrogen can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[1] Additionally, the active Pd(0) species is susceptible to oxidation by trace amounts of oxygen, and can aggregate into inactive palladium black if not properly stabilized by ligands.[3][4]
Solution 1: Ligand Selection. The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are often highly effective.[5][6] These ligands stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the desired reductive elimination.[6]
Solution 2: Rigorous Inert Atmosphere. Oxygen is detrimental to the active Pd(0) catalyst.[7] Ensure your reaction vessel and solvents are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3] All reagent additions should be performed under a positive pressure of inert gas.
Solution 3: Pre-catalyst Choice. Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(0) pre-catalyst such as Pd(PPh₃)₄ or a more advanced, commercially available pre-catalyst that readily forms the active species.[2][8]
Suboptimal Reaction Conditions: The interplay between base, solvent, and temperature is crucial and highly substrate-dependent.
Solution 1: Base Screening. The base not only facilitates the transmetalation step but also influences catalyst stability and side reactions.[9] For sensitive substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to stronger bases.[10] A screen of different bases is recommended.
Solution 2: Solvent System. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is commonly used to dissolve both the organic substrates and the inorganic base.[10][11] The optimal solvent ratio needs to be determined empirically. In some cases, anhydrous conditions can minimize certain side reactions.[12]
Solution 3: Temperature Optimization. While heating is often necessary, excessive temperatures can accelerate catalyst decomposition and side reactions.[3] If the reaction is sluggish, cautiously increase the temperature in increments (e.g., from 80°C to 100°C).
Troubleshooting Workflow: Low Conversion
Caption: A decision tree for troubleshooting low-yield reactions.
Issue 2: Formation of Homocoupled Byproducts
Q: My reaction is producing significant amounts of furan-furan and/or quinoline-quinoline homocoupled dimers. How can I suppress this side reaction?
A: Homocoupling is a common side reaction that consumes starting materials and complicates purification.[7] It can arise from several pathways, often promoted by the presence of oxygen or suboptimal reaction conditions.
Oxygen-Mediated Homocoupling: Oxygen can promote the oxidative homocoupling of boronic acids.[7]
Solution: As mentioned above, rigorous degassing of all solvents and maintaining a strict inert atmosphere throughout the reaction is the most critical step to prevent this.[7]
Unbalanced Catalytic Cycle: If the rate of transmetalation is slow compared to other steps, it can lead to side reactions.
Solution 1: Adjust Stoichiometry. Using a slight excess of one coupling partner (often the more stable halide) can sometimes minimize the homocoupling of the more precious or unstable partner.[1]
Solution 2: Ligand Choice. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step, which can outcompete the homocoupling pathway.[7]
Solution 3: Slow Addition. In some cases, the slow addition of the furan-boronic acid via a syringe pump can maintain its low concentration in the reaction mixture, disfavoring the dimerization reaction.[7]
Solution 4: Additives. The addition of a mild reducing agent, such as potassium formate, has been shown to minimize the concentration of free Pd(II) species that can participate in homocoupling pathways, without disrupting the main catalytic cycle.[13]
Table 1: Effect of Ligand Choice on Homocoupling
Ligand
Typical Class
Key Feature
Impact on Homocoupling
PPh₃
Monodentate Phosphine
General purpose
Moderate suppression; can be ineffective.
dppf
Bidentate Phosphine
Good stability
Generally good, but may not be optimal.
SPhos / XPhos
Biaryl Phosphine
Bulky, electron-rich
Excellent suppression; promotes fast reductive elimination.[7]
IPr
NHC
Strong σ-donor
Often very effective at preventing side reactions.[8]
Issue 3: Protodeboronation of Furan-Boronic Acid
Q: I am observing a significant amount of furan byproduct in my reaction mixture, suggesting my furan-boronic acid is decomposing. Why does this happen and what can I do?
A: The byproduct furan is the result of protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[14] Electron-rich heteroaryl boronic acids, like furan-2-boronic acid, are particularly susceptible to this decomposition pathway, which is often accelerated by the basic, aqueous conditions and elevated temperatures of the coupling reaction.[12]
Mitigation Strategies:
Solution 1: Use Stabilized Boronic Acid Derivatives. This is often the most effective solution. Instead of the boronic acid, use a more stable derivative like a pinacol ester, MIDA ester, or an organotrifluoroborate salt.[2][15] These derivatives are more resistant to premature decomposition and slowly release the boronic acid in situ under the reaction conditions.[15][16]
Solution 2: Careful Choice of Base and Solvent. The rate of protodeboronation is highly pH-dependent.[12][14] A screen of bases may identify one that favors cross-coupling over decomposition. Minimizing the amount of water in the reaction by using anhydrous solvents (if feasible for your system) can also reduce the rate of protodeboronation.[12]
Solution 3: Moderate Temperature and Reaction Time. Avoid unnecessarily high temperatures or prolonged reaction times, as both can exacerbate the decomposition.[10] Monitor the reaction closely and work it up as soon as it reaches completion.
Solution 4: Proper Storage. Furan-boronic acids are sensitive to moisture and air.[12] Store them in a tightly sealed container under an inert atmosphere in a cool, dry place (refrigeration or freezing is often recommended).[12]
Reaction Scheme: Protodeboronation Side Reaction
Caption: Competing pathways for furan-2-boronic acid.
Experimental Protocols
Exemplary Protocol for Furan-Quinoline Suzuki Coupling
This protocol is a general guideline and requires optimization for specific substrates.
Reagent Preparation:
To a flame-dried Schlenk flask, add the quinoline halide (1.0 equiv.), furan-boronic acid pinacol ester (1.2 equiv.), and a base such as K₃PO₄ (2.5 equiv.).
Seal the flask with a septum.
Inerting the Atmosphere:
Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
Solvent and Catalyst Addition:
Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[1]
Under a positive flow of argon, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand.
Reaction Execution:
Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80–100 °C).
Stir the reaction mixture vigorously.
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).
Work-up and Purification:
Once the reaction is complete (or has ceased to progress), allow the mixture to cool to room temperature.
Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
References
Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Anderson, N. G., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(3), 544-547. [Link]
ResearchGate. (2025, November 23). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? Retrieved from [Link]
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6), e2100063. [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Ciro, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
National Center for Biotechnology Information. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
Handa, S., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 16090-16147. [Link]
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
National Center for Biotechnology Information. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]
ACS Publications. (2006, January 10). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). Retrieved from [Link]
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
ACS Publications. (2012, April 19). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved from [Link]
RSC Publishing. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. Retrieved from [Link]
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
Technical Support Center: Synthesis of 4-(Furan-3-yl)-7-(hydroxymethyl)quinoline
Welcome to the technical support center for the synthesis of 4-(furan-3-yl)-7-(hydroxymethyl)quinoline. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-(furan-3-yl)-7-(hydroxymethyl)quinoline. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the bench to the pilot plant. We will delve into common challenges, provide robust troubleshooting strategies, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Proposed Synthetic Pathway: The Friedländer Annulation
The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry, with various named reactions available to the modern chemist.[1] For the specific construction of 4-(furan-3-yl)-7-(hydroxymethyl)quinoline, the Friedländer synthesis offers a convergent and efficient route.[1][2] This method involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
In this case, the logical precursors are (4-(hydroxymethyl)-2-aminophenyl)(phenyl)methanone and 1-(furan-3-yl)ethan-1-one . The reaction proceeds via an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring system.
Caption: Proposed Friedländer synthesis pathway.
Troubleshooting Guide: From Lab to Pilot Plant
This section addresses specific, practical issues that can arise during the scale-up of the 4-(furan-3-yl)-7-(hydroxymethyl)quinoline synthesis.
Question: My reaction yield is significantly lower on a larger scale compared to the bench. What are the likely causes and how can I fix it?
Answer: A drop in yield upon scale-up is a classic challenge, often attributable to issues of mass and heat transfer.
Root Cause Analysis:
Inefficient Mixing: In larger reactors, simple magnetic stirring is insufficient. Pockets of poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and tar formation. Inadequate mixing also slows the overall reaction rate, leading to incomplete conversion within the standard timeframe.
Poor Temperature Control: The surface-area-to-volume ratio decreases dramatically upon scale-up. This makes it harder to both heat the reaction mixture to the target temperature and, more critically, to dissipate heat from an exothermic reaction. An initial lag in heating followed by an uncontrolled exotherm can degrade both starting materials and the product.[3]
Inefficient Reagent Addition: On the bench, adding a catalyst or reagent all at once may be manageable. In a large vessel, this can cause a dangerous exotherm or lead to high local concentrations that favor byproduct formation.
Solutions & Protocols:
Upgrade Agitation: Switch from magnetic stirring to overhead mechanical stirring with a properly sized impeller (e.g., a pitched-blade turbine or anchor stirrer) to ensure homogenous mixing throughout the reactor volume.
Implement Controlled Dosing: Add the catalyst or one of the reactants (e.g., the furan ketone) portion-wise or via a syringe pump over a set period. This "semi-batch" approach maintains a low concentration of the added reagent, allowing the reaction to proceed at a controlled rate and preventing thermal runaway.
Monitor Internal Temperature: Do not rely on the reactor jacket temperature. Use a thermocouple probe to monitor the internal temperature of the reaction mass. This provides a true reading of the reaction conditions and allows for a more responsive heating/cooling feedback loop.
Question: I'm observing significant tar and dark-colored byproduct formation, which complicates purification. What is causing this and what are my options?
Answer: Tar formation is a frequent issue in acid-catalyzed quinoline syntheses like the Skraup or Friedländer reactions, especially under harsh conditions.[3]
Root Cause Analysis:
Acid-Catalyzed Polymerization: Strong acids (e.g., H₂SO₄) or high temperatures can cause the furan ring, which is sensitive to acid, to polymerize. Similarly, the aldehyde starting material can undergo self-condensation or other degradation pathways.
Oxidation: If the reaction is not performed under an inert atmosphere, atmospheric oxygen can oxidize the electron-rich starting materials and the product, especially at elevated temperatures, leading to colored impurities.
Solutions & Protocols:
Switch to a Milder Catalyst: Instead of strong mineral acids, consider using a milder Lewis acid or a solid acid catalyst like Nafion NR50, which can be easily filtered out post-reaction and often results in cleaner reaction profiles.[2] For base-catalyzed variants, ensure you are not using an excessively high concentration of a strong base.
Optimize Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Run a series of small-scale experiments at different temperatures (e.g., 60°C, 70°C, 80°C) and monitor by TLC or HPLC to find the sweet spot that maximizes product formation while minimizing byproduct generation.
Use an Inert Atmosphere: Blanket the reaction vessel with an inert gas like nitrogen or argon to prevent oxidative side reactions. This is a critical and often simple change that can dramatically improve the quality of the crude product.
Question: My product is a persistent oil or fails to crystallize, and it streaks badly during silica gel chromatography. How can I effectively purify it?
Answer: Purification is often the biggest hurdle for quinoline derivatives. Their basic nitrogen atom and often lipophilic nature create a challenging combination.[4][5]
Root Cause Analysis:
Oiling Out: The product may have a low melting point or be "eutectic" with residual solvent or impurities, preventing the formation of a stable crystal lattice.[5]
Chromatography Streaking: The basic lone pair on the quinoline nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption for a portion of the material, resulting in tailing or "streaking" and poor separation.[4]
Solutions & Protocols:
1. Inducing Crystallization:
Solvent Pair System: Dissolve the crude oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., dichloromethane, ethyl acetate). Slowly add a "poor" solvent where it is insoluble (e.g., hexane, pentane) dropwise until persistent turbidity is observed. Scratch the inside of the flask with a glass rod at the solvent interface to create nucleation sites.[5]
Salt Formation: A highly effective method for both purifying and solidifying basic compounds like quinolines. Dissolve the crude oil in a solvent like isopropanol or ether and add a solution of HCl (e.g., 2M HCl in ether). The resulting hydrochloride salt is often a well-behaved, crystalline solid that can be easily filtered and washed. The free base can be regenerated later if needed.[5]
2. Optimizing Chromatography:
Incorporate a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a base to your mobile phase. A common starting point is to add 0.5-1% triethylamine (NEt₃) to your hexane/ethyl acetate eluent system.[4]
Switch to a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alternatively, reverse-phase chromatography (e.g., on a C18 column) is an excellent option, as it separates compounds based on hydrophobicity and is not affected by the basicity of the analyte.[4][6]
Caption: Decision workflow for product purification.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis?A1: The most critical parameters are: 1) Internal Reaction Temperature (for kinetics and stability), 2) Reagent Addition Rate (to control exotherms), 3) Agitator Speed/Power (to ensure homogeneity), and 4) Reaction Time (monitored by IPC to determine completion).
Q2: Are there "greener" or more sustainable alternatives to traditional solvents and reagents for this synthesis?A2: Yes. Green chemistry principles are increasingly applied to quinoline synthesis.[7] Consider replacing traditional volatile organic solvents with higher-boiling, bio-based solvents. As mentioned, using recoverable solid acid catalysts can replace corrosive mineral acids.[2] Furthermore, exploring microwave-assisted synthesis can dramatically reduce reaction times and energy consumption, though this presents its own set of scale-up challenges.[8][9]
Q3: What In-Process Controls (IPCs) are recommended to monitor the reaction?A3: For real-time monitoring, Thin-Layer Chromatography (TLC) is a fast and simple qualitative tool. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard. A small sample can be taken from the reactor, quenched, and quickly analyzed to determine the ratio of starting material to product, helping you decide precisely when the reaction is complete and avoiding the formation of degradation products from prolonged heating.
Key Experimental Protocols
Protocol 1: Lab-Scale Synthesis (10g Scale)
To a 500 mL round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2-amino-4-(hydroxymethyl)benzaldehyde (10.0 g, 1 eq).
Add ethanol (200 mL) and 1-(furan-3-yl)ethan-1-one (1.1 eq).
Begin stirring and add powdered potassium hydroxide (1.5 eq) portion-wise over 15 minutes.
Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress by TLC or HPLC every hour.
After completion (typically 4-6 hours), cool the reaction to room temperature.
Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring.
Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).
Dry the crude product under vacuum at 40°C to a constant weight.
Protocol 2: Pilot-Scale Recommendations (1 kg Scale)
Equipment: Use a 50 L jacketed glass-lined reactor with an overhead stirrer, baffle, and a reflux condenser connected to a chiller.
Reagent Loading: Charge the reactor with the 2-amino-4-(hydroxymethyl)benzaldehyde and ethanol.
Controlled Addition: Dissolve the 1-(furan-3-yl)ethan-1-one in a portion of the ethanol and add it to the reactor via a dosing pump over 1 hour. Do the same for the potassium hydroxide, which should be added as a solution in ethanol over 1-2 hours.
Temperature Control: Heat the reactor using the jacket. Critically monitor the internal temperature. If an exotherm causes the internal temperature to rise more than 5°C above the jacket temperature, pause the addition and apply cooling.
Work-up: Instead of pouring, pump the cooled reaction mass into a separate vessel containing chilled water. The product can then be isolated using a larger filter or centrifuge.
Comparative Data Summary
The following table summarizes key parameter adjustments required when moving from lab to pilot scale.
Parameter
Lab Scale (10 g)
Pilot Scale (1 kg)
Rationale for Change
Agitation
Magnetic Stir Bar
Overhead Mechanical Stirrer
Ensures homogeneity in a large volume, preventing localized hot spots and concentration gradients.[10]
Heating
Heating Mantle
Jacketed Vessel (Steam/Oil)
Provides uniform and controllable heat transfer across a large surface area.
Reagent Addition
All at once / single portion
Slow addition via pump
Manages exotherm, prevents runaway reactions, and minimizes byproduct formation.
Temp. Monitoring
External Thermometer
Internal Thermocouple Probe
Provides an accurate reading of the reaction conditions, not just the heating medium.
Work-up
Pouring into beaker
Pumping into quench vessel
Ensures safe and controlled quenching of a large volume.
References
Benchchem. (2025). Scale-up challenges in the production of 2-nitroquinoline.
ResearchGate. (n.d.). MCR-initiated synthesis of furan-fused quinolines 61 and 65.
Alam, M. S., et al. (2016).
ResearchGate. (n.d.).
MDPI. (2025).
International Journal of Pharmaceutical Sciences. (2025).
Smolecule. (2026).
Benchchem. (2025). The Pharmacological Potential of Furan-Quinoline Compounds: A Technical Guide.
Snyderwine, E. G., et al. (1987). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Carcinogenesis.
IIP Series. (2024).
Benchchem. (2025).
Benchchem. (2025).
El-Malah, A. A., et al. (2022).
Ningbo Inno Pharmchem Co., Ltd. (2025).
ResearchGate. (2005). (PDF) Recent Progress in the Synthesis of Quinolines.
Technical Support Center: Controlling Degradation of 4-Furan-3-YL-7-hydroxymethylquinoline in Solution
Welcome to the Technical Support Center for 4-Furan-3-YL-7-hydroxymethylquinoline (CAS: 168154-44-7)[1]. As a bifunctional heterocyclic building block, this molecule presents unique stability challenges in solution.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-Furan-3-YL-7-hydroxymethylquinoline (CAS: 168154-44-7)[1]. As a bifunctional heterocyclic building block, this molecule presents unique stability challenges in solution. Its architecture contains three distinct domains, each with specific chemical vulnerabilities:
The Furan-3-yl Ring: Highly susceptible to acid-catalyzed ring-opening and electrophilic oxidation (e.g., by singlet oxygen)[2][3].
The 7-Hydroxymethyl Group: A benzylic-like primary alcohol prone to premature oxidation to the corresponding aldehyde (7-formylquinoline) under thermal or oxidative stress.
The Quinoline Core: Generally stable, but susceptible to N-oxidation in the presence of unquenched peroxides.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your compound during synthesis, storage, and analysis.
Part 1: Troubleshooting Guides & FAQs
Q1: During the acidic workup of my reaction, I lose over 50% of 4-Furan-3-YL-7-hydroxymethylquinoline. LC-MS shows a highly polar mass corresponding to M+18. What is the mechanism, and how do I prevent this?A1: The M+18 mass indicates hydration and subsequent acid-catalyzed ring-opening of the furan moiety. Furan rings are notoriously unstable in acidic media (pH < 4).
Causality: The degradation is initiated by the protonation of the furan ring at the α-carbon (C2 or C5), which is the rate-limiting step. This protonation triggers a cascade that cleaves the ring, forming highly reactive, polar dicarbonyl compounds[2]. Protic solvents like water actively participate in this degradation pathway.
Action: You must buffer your aqueous workup solutions to pH 6.5–8.0 using saturated NaHCO₃. Furthermore, standard silica gel used in chromatography is slightly acidic—enough to degrade sensitive furans. Always deactivate your silica by adding 0.5–1.0% triethylamine (TEA) to your eluent[2].
Q2: I am analyzing the purity of my synthesized batch using GC-MS, but I consistently see a major impurity at M-2 (m/z 223). Is my compound degrading in the storage vial?A2: Not necessarily; you are likely observing an analytical artifact. The 7-hydroxymethyl group on the quinoline core is highly susceptible to thermal oxidation.
Causality: Research has demonstrated that 4-hydroxymethylquinoline derivatives can undergo rapid, artificial oxidation to the corresponding aldehyde within hot GC inlets (e.g., at 250–300 °C). Oxidizing impurities or active sites in a used GC liner, combined with trace oxygen from septum micro-leaks, catalyze the dehydrogenation of the primary alcohol.
Action: Switch to LC-MS for purity analysis to avoid thermal degradation. If GC-MS is mandatory, use a brand-new, deactivated inlet liner and lower the injector temperature to 200 °C, which has been shown to reduce artifactual aldehyde formation by up to 75%.
Q3: My stock solutions in THF degrade rapidly over a week, turning yellow. LC-MS shows an M+16 peak. How do I stabilize it?A3: The M+16 peak indicates oxidation, likely furan endoperoxide formation or quinoline N-oxidation.
Causality: Ethereal solvents like THF rapidly form hydroperoxides upon exposure to air and light. Furans react exceptionally fast with singlet molecular oxygen (
1O2∗
) via a [4+2] cycloaddition to form unstable endoperoxides[3]. The bimolecular rate constants for furans reacting with singlet oxygen are extremely high (
105
to
108M−1s−1
)[3].
Action: Avoid ethereal solvents entirely for storage. Prepare stock solutions in anhydrous, degassed Acetonitrile or DMSO. Store in amber vials at -20 °C under an argon atmosphere.
Part 2: Quantitative Data & Stability Metrics
The following table summarizes the degradation kinetics of 4-Furan-3-YL-7-hydroxymethylquinoline across various environments to help you select the optimal handling conditions.
Protocol 1: Preparation and Validation of Ultra-Stable Stock Solutions
This protocol establishes a self-validating system to ensure compound integrity over long-term storage.
Solvent Degassing: Sparge HPLC-grade Acetonitrile with Argon gas for 15 minutes. Causality: Displacing dissolved oxygen mitigates the formation of singlet oxygen and prevents [4+2] cycloaddition on the furan ring[3].
Dissolution: Dissolve 4-Furan-3-YL-7-hydroxymethylquinoline to a target concentration of 10 mM.
Internal Standard (IS) Addition: Add 1 mM of a highly stable internal standard (e.g., naphthalene or biphenyl). Causality: The IS does not react under these conditions and allows for absolute quantification of the active compound over time, independent of injection volume variances[2].
Aliquot & Storage: Dispense the solution into single-use amber glass vials to block UV-induced reactive oxygen species (ROS) generation. Purge the headspace of each vial with Argon before sealing with PTFE-lined caps. Store at -20 °C.
System Validation: Analyze a control vial via LC-UV at Day 0, Day 7, and Day 30. Calculate the Analyte/IS peak area ratio. A variance of <2% validates the efficacy of your storage protocol.
Protocol 2: Furan-Preserving Aqueous Workup
Use this workflow to extract the compound from synthetic reaction mixtures without triggering acid-catalyzed ring opening.
Quenching: Upon reaction completion, immediately quench the mixture by adding it dropwise to a vigorously stirred, ice-cold solution of saturated aqueous NaHCO₃. Causality: Rapid neutralization prevents the rate-limiting protonation of the furan α-carbon, halting the ring-opening cascade[2].
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc). Avoid using diethyl ether unless it is freshly distilled, to prevent peroxide-mediated oxidation of the hydroxymethyl group.
Washing: Wash the combined organic layers with brine (pH adjusted to 7.0).
Drying & Concentration: Dry over anhydrous Na₂SO₄. (Avoid MgSO₄, as it can be slightly acidic). Concentrate under reduced pressure with a water bath temperature strictly
≤
30 °C to prevent thermal degradation.
Part 4: Visualizations
Mechanistic Degradation Pathways
The following diagram illustrates the specific degradation pathways triggered by different environmental stressors.
Figure 1: Environmental stressors and their corresponding degradation mechanisms on the molecule.
Analytical Troubleshooting Decision Tree
Use this workflow to diagnose degradation based on mass spectrometry data.
Figure 2: Diagnostic workflow for identifying and correcting degradation based on MS profiles.
References
ACS Publications. "Aqueous Oxidation of Biomass-Burning Furans by Singlet Molecular Oxygen (1O2*)". Available at: [Link]
RSC Publishing. "Analytical Methods: Oxidation of primary alcohols in GC inlets". Available at:[Link]
A Guide to the 1H NMR Spectral Analysis of 4-(Furan-3-yl)-7-(hydroxymethyl)quinoline: A Comparative and Predictive Approach
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(Furan-3-yl)-7-(hydroxymethyl)quinoline, a complex heterocyclic molecule. The structural elucidation of such compou...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(Furan-3-yl)-7-(hydroxymethyl)quinoline, a complex heterocyclic molecule. The structural elucidation of such compounds is crucial in fields like medicinal chemistry and materials science, where structure dictates function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, offering unparalleled insight into molecular architecture.[1][2][3][4] This document moves beyond a simple data report, offering a predictive analysis grounded in fundamental principles and comparative data from related structures. We will dissect the anticipated spectrum, explain the rationale behind experimental choices, and provide a robust protocol for empirical verification.
Molecular Architecture and Proton Designation
To analyze the ¹H NMR spectrum, a clear and systematic designation of each unique proton is essential. The structure of 4-(Furan-3-yl)-7-(hydroxymethyl)quinoline is presented below, with protons labeled for unambiguous discussion throughout this guide.
Caption: Molecular structure of 4-(Furan-3-yl)-7-(hydroxymethyl)quinoline.
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum is predicted based on established principles of chemical shift theory, spin-spin coupling, and analysis of substituent effects in heterocyclic systems.[5][6] Protons in aromatic regions, such as quinoline and furan, typically resonate in the downfield area of the spectrum (δ 6.5-9.0 ppm) due to the ring current effect.[5][7] The electronegativity of the nitrogen atom in the quinoline ring and the oxygen in the furan ring significantly influences the electronic environment and, consequently, the chemical shifts of adjacent protons.[5][8]
The following table summarizes the predicted ¹H NMR data for the target molecule, assuming the spectrum is acquired in a solvent like DMSO-d₆. This solvent is chosen for its ability to solubilize the compound and, crucially, to form hydrogen bonds with the -OH proton, making its signal observable and less prone to rapid exchange.[9][10]
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Rationale for Prediction
H-2
8.9 - 9.1
Doublet (d)
J = 4.5 - 5.0 Hz
1H
Highly deshielded due to proximity to the electronegative quinoline nitrogen. Coupled to H-3.[5][11]
H-8
8.2 - 8.4
Doublet (d)
J = 8.5 - 9.0 Hz
1H
Deshielded by the anisotropic effect of the nitrogen lone pair (peri-effect). Coupled to H-6 (meta, small J) and H-5 (long range, unresolved).[5]
H-5
7.9 - 8.1
Doublet (d)
J = 8.5 - 9.0 Hz
1H
Ortho-coupled to H-6. Found in a typical aromatic region.
H-2'
7.8 - 8.0
Triplet (t) or Singlet (s)
J ≈ 1.7 Hz
1H
α-proton of the furan ring, typically downfield. Coupled to H-4' and H-5'.[12][13] May appear as a broad singlet if couplings are small.
H-3
7.7 - 7.9
Doublet (d)
J = 4.5 - 5.0 Hz
1H
Coupled to H-2. Its chemical shift is influenced by the adjacent furan substituent.
H-6
7.5 - 7.7
Doublet of Doublets (dd)
J = 8.5 - 9.0 Hz, 1.5 - 2.0 Hz
1H
Ortho-coupled to H-5 and meta-coupled to H-8.
H-5'
7.4 - 7.6
Triplet (t) or Singlet (s)
J ≈ 1.8 Hz
1H
Another α-proton of the furan ring. Coupled to H-2' and H-4'.[12][14]
H-4'
6.6 - 6.8
Triplet (t) or Singlet (s)
J ≈ 1.0 Hz
1H
β-proton of the furan ring, typically the most upfield of the furan protons. Coupled to H-2' and H-5'.[12][13]
-OH
5.3 - 5.6
Triplet (t)
J = 5.5 - 6.0 Hz
1H
Labile proton. In DMSO, it couples with the adjacent -CH₂- protons. The chemical shift is highly solvent-dependent.[9][10]
-CH₂-
4.6 - 4.8
Doublet (d)
J = 5.5 - 6.0 Hz
2H
Benzylic protons adjacent to an electronegative oxygen and the quinoline ring. Coupled to the -OH proton.
Comparative Analysis: Deconstructing the Spectrum
To build confidence in our predictions, we can compare the expected spectrum of our target molecule with the known spectra of its foundational components.
Versus Unsubstituted Quinoline: In unsubstituted quinoline, H-2 is the most downfield proton (around 8.9 ppm), followed by H-8 (around 8.1 ppm).[5][11] The introduction of a hydroxymethyl group at C-7, an electron-donating group, would slightly shield the protons on the carbocyclic ring (H-5, H-6, H-8). Conversely, the bulky and electronically complex furan ring at C-4 will influence the chemical shifts of H-3 and H-5.
Versus 3-Substituted Furan: A typical 3-substituted furan shows three signals for the ring protons. The two α-protons (H-2' and H-5') are the most downfield (typically >7.0 ppm), while the β-proton (H-4') is more upfield (<6.8 ppm).[12][14] The coupling constants within the furan ring are characteristically small (1-3 Hz).[13] Our predictions for the furan moiety in the target molecule align with these established patterns.
Versus 7-Methylquinoline: The benzylic protons of the hydroxymethyl group (-CH₂OH) are expected to appear in a region similar to the methyl protons of 7-methylquinoline, but shifted further downfield due to the deshielding effect of the attached hydroxyl group. The signal for these protons is predicted around 4.6-4.8 ppm.
Experimental Protocol for ¹H NMR Spectrum Acquisition
Achieving a high-quality, interpretable spectrum requires a meticulous experimental approach. The following protocol is designed to ensure data integrity and reproducibility.
1. Sample Preparation
Analyte: Weigh approximately 5-10 mg of high-purity 4-(Furan-3-yl)-7-(hydroxymethyl)quinoline. The sample must be free of paramagnetic impurities, which can cause severe line broadening.[7]
Solvent: Add 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is strategic for observing the hydroxyl proton signal.[9][10] For comparison and to assess solvent effects, a spectrum in deuterated chloroform (CDCl₃) could also be acquired, though the -OH signal may be broad or unobserved.[15][16]
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[17]
Mixing: Vortex the sample in a clean, dry 5 mm NMR tube until the solid is completely dissolved.
2. NMR Spectrometer Setup and Data Acquisition
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion and resolution.[4]
Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
Acquisition Parameters:
Pulse Sequence: Standard 1D proton pulse sequence.
Temperature: 298 K (25 °C).
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
Number of Scans: 16 to 64 scans, depending on sample concentration.
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.[18]
3. Data Processing
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integration: Integrate all signals to determine the relative ratio of protons.[17]
Caption: Workflow for ¹H NMR spectral acquisition and analysis.
The Role of Advanced 2D NMR Experiments
While the 1D ¹H NMR spectrum provides a wealth of information, unambiguous assignment of all protons in a complex molecule like this often requires 2D NMR experiments.[1][19]
COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. For example, a cross-peak between the signals at ~9.0 ppm and ~7.8 ppm would definitively confirm the coupling between H-2 and H-3.
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, confirming which proton is bonded to which carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds. This is exceptionally powerful for piecing together molecular fragments. For instance, observing a correlation from the -CH₂- protons (~4.7 ppm) to C-6, C-7, and C-8 of the quinoline ring would confirm the position of the hydroxymethyl group.
By employing these advanced techniques, the predicted assignments can be empirically validated, adhering to the principle of a self-validating experimental system.
Conclusion
The ¹H NMR spectral analysis of 4-(Furan-3-yl)-7-(hydroxymethyl)quinoline is a multi-faceted process that relies on a deep understanding of NMR principles. Through a predictive approach built upon the known spectral characteristics of quinoline and furan systems, we have established a detailed hypothesis for the expected spectrum. This guide provides not only the predicted data but also a robust experimental framework for its verification and a comparative context for its interpretation. The combination of 1D and 2D NMR techniques will allow for the complete and unambiguous structural elucidation of this complex heterocyclic compound, providing researchers with the critical data needed for their work in drug development and materials science.
References
Santos, C. M. M., Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
(n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]
Barbieri, G., et al. (1975). The 1H NMR spectra of quinoline, quinoline N‐oxide, the quinolinium ion and of their monomethyl derivatives. R Discovery. [Link]
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]
Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
Nfor, E. N., et al. (2023). Structures and solvent effects on the 1 H and 13 C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. AIP Publishing. [Link]
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]
Schneider, W. G., Bernstein, H. J., & Pople, J. A. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. [Link]
Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
Deev, S. L., et al. (2026). 13 C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13 C NMR spectroscopy. RSC Publishing. [Link]
Reich, H. J. (n.d.). NMR Spectroscopy :: 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings. [Link]
FTIR Spectroscopic Profiling of 4-Furan-3-YL-7-hydroxymethylquinoline: A Comparative Guide for Structural Validation
Executive Summary For researchers and drug development professionals synthesizing functionalized quinoline libraries, verifying the successful substitution of heteroaromatic rings is a critical quality control step. 4-Fu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals synthesizing functionalized quinoline libraries, verifying the successful substitution of heteroaromatic rings is a critical quality control step. 4-Furan-3-yl-7-hydroxymethylquinoline (CAS: 168154-44-7) is a highly specific building block where the furan moiety and the hydroxymethyl group dictate its downstream reactivity.
This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) spectroscopic profile of 4-Furan-3-yl-7-hydroxymethylquinoline against two common structural alternatives: its synthetic precursor (4-Chloro-7-hydroxymethylquinoline ) and a carbon-analog (4-Phenyl-7-hydroxymethylquinoline ). By isolating the vibrational signatures of the furan ring, this guide establishes a self-validating analytical framework for structural confirmation.
To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its three primary functional domains and understand the physical causality behind their vibrational modes.
The Hydroxymethyl Group (-CH₂OH):
The primary alcohol at the 7-position acts as a strong hydrogen bond donor and acceptor. In the solid state, this intermolecular hydrogen bonding weakens the O-H bond, causing the O-H stretching vibration to appear as a highly broadened, intense band between 3200–3400 cm⁻¹ . Furthermore, the C-O stretching vibration of the primary alcohol produces a sharp, diagnostic peak at ~1050 cm⁻¹ .
The Quinoline Core:
The fused bicyclic heteroaromatic system dictates the rigid skeletal vibrations of the molecule. The coupling of C=C and C=N stretching modes within the aromatic rings generates prominent, sharp peaks in the 1580–1620 cm⁻¹ region .
The 3-Substituted Furan Ring:
The furan substituent at the 4-position is the defining feature of this specific compound. The heteroaromatic oxygen induces distinct asymmetric and symmetric C-O-C stretching vibrations (often referred to as "ring breathing"). Due to the partial double-bond character of the furan ring, these C-O-C stretches occur at higher frequencies than aliphatic ethers, specifically localizing at ~1150 cm⁻¹ and ~1010 cm⁻¹ .
Comparative Spectral Analysis
When evaluating 4-Furan-3-yl-7-hydroxymethylquinoline against alternative building blocks, the high-frequency region (>1500 cm⁻¹) remains largely static due to the conserved quinoline and hydroxymethyl groups. The critical differentiation occurs within the fingerprint region (1500–400 cm⁻¹) .
The table below summarizes the quantitative vibrational data used to objectively distinguish the furan-substituted product from its chloro-precursor and phenyl-analog.
Functional Group / Region
4-Furan-3-yl-7-hydroxymethylquinoline
4-Chloro-7-hydroxymethylquinoline (Precursor)
4-Phenyl-7-hydroxymethylquinoline (Analog)
O-H Stretch (Alcohol)
3200–3400 cm⁻¹ (Broad)
3200–3400 cm⁻¹ (Broad)
3200–3400 cm⁻¹ (Broad)
Quinoline C=N / C=C
1580–1620 cm⁻¹
1580–1620 cm⁻¹
1580–1620 cm⁻¹
Primary C-O Stretch
~1050 cm⁻¹
~1050 cm⁻¹
~1050 cm⁻¹
Furan C-O-C Stretch
~1150 cm⁻¹ & ~1010 cm⁻¹
Absent
Absent
C-Cl Stretch
Absent
~750 cm⁻¹ (Strong)
Absent
Phenyl C-H Bending
Absent
Absent
~700 & 750 cm⁻¹ (Strong)
Data Interpretation: The successful cross-coupling of the furan ring is confirmed by the disappearance of the heavy C-Cl stretching band at ~750 cm⁻¹ and the emergence of the furan C-O-C ring breathing bands at ~1150 cm⁻¹ and ~1010 cm⁻¹ .
To ensure high-fidelity data, Attenuated Total Reflectance (ATR) FTIR is strictly recommended over traditional KBr pellet transmission. Causality: KBr is highly hygroscopic; absorbed atmospheric moisture will artificially inflate the 3200–3400 cm⁻¹ region, obscuring the true O-H stretch of the target compound's hydroxymethyl group.
The following protocol is designed as a self-validating system to prevent false positives.
Step 1: System Initialization and Background Subtraction
Clean the diamond ATR crystal thoroughly using spectroscopic-grade isopropanol and a lint-free wipe.
Causality: Isopropanol evaporates rapidly without leaving an organic residue that could introduce false aliphatic C-H (~2900 cm⁻¹) or C-O peaks.
Validation Check: Inspect the background spectrum. The baseline must be completely flat outside of the ambient CO₂ (~2350 cm⁻¹) and atmospheric water vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹) regions. If ghost peaks are present, reclean the crystal.
Step 2: Sample Application
Transfer approximately 2–5 mg of the solid 4-Furan-3-yl-7-hydroxymethylquinoline powder directly onto the center of the diamond crystal.
Lower the pressure anvil until the software indicates optimal contact (typically ~50-80% transmission throughput).
Causality: Consistent, high pressure ensures the evanescent IR wave penetrates the crystalline solid uniformly. This is critical for yielding reproducible peak intensities for the rigid quinoline core vibrations.
Apply an ATR correction algorithm within the spectrometer software.
Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the spectrum to match standard transmission data, ensuring the ~1050 cm⁻¹ and ~1150 cm⁻¹ peaks are accurately represented relative to the high-frequency O-H stretch.
Validation Check: Verify that the primary alcohol C-O stretch (~1050 cm⁻¹) is well-resolved and not saturated (absorbance must remain < 1.0). If saturated, reduce the anvil pressure and rescan.
Workflow Visualization
The following decision tree illustrates the logical triage process for identifying the target compound versus its structural alternatives based on the acquired FTIR data.
Figure 1: Diagnostic decision tree for identifying target quinoline analogs via FTIR.
References
Quinoline - Thermophysical Properties and IR Spectrum
Source: NIST Chemistry WebBook, SRD 69
URL:[Link]
Furan - Thermophysical Properties and IR Spectrum
Source: NIST Chemistry WebBook, SRD 69
URL:[Link]
FTIR Spectra of Furan-Based Copolyesters (Reference for C-O-C stretching vibrations)
Source: ResearchGate Scientific Database
URL:[Link]
Validation
Strategic Purity Validation of 4-Furan-3-YL-7-hydroxymethylquinoline: An LC-MS Comparative Guide
In the development of advanced pharmaceutical intermediates and kinase inhibitor scaffolds, the structural complexity of heterocycles demands rigorous analytical scrutiny. 4-Furan-3-YL-7-hydroxymethylquinoline presents a...
Author: BenchChem Technical Support Team. Date: March 2026
In the development of advanced pharmaceutical intermediates and kinase inhibitor scaffolds, the structural complexity of heterocycles demands rigorous analytical scrutiny. 4-Furan-3-YL-7-hydroxymethylquinoline presents a unique chromatographic challenge: it combines a basic quinoline core, an electron-rich furan ring, and a polar, reactive hydroxymethyl group.
Validating the purity of this compound requires an analytical strategy that transcends the limitations of legacy optical detectors. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative methodologies and provides a self-validating, mechanistic workflow for its purity determination.
The Case for LC-MS: A Comparative Analysis
When establishing the purity of complex heterocycles, analytical laboratories typically evaluate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and LC-MS.
As highlighted by industry standards for complex intermediates, relying solely on a 99% purity score from HPLC-UV is insufficient without understanding the structural context of the underlying impurities 1. HPLC-UV is fundamentally a visual tool; if a degradant lacks a distinct chromophore or co-elutes with the main peak, it remains invisible. Conversely, LC-MS provides "dual-selectivity"—chromatographic separation coupled with mass-to-charge (m/z) differentiation—making it the superior choice for identifying trace impurities in quinoline synthesis 2.
Performance Comparison Summary
Analytical Technique
Sensitivity (LOD/LOQ)
Specificity for Co-eluting Peaks
Structural Elucidation
Best Use Case
HPLC-UV
Moderate (~0.05% area)
Poor (Relies solely on retention time)
None
Routine batch release of well-characterized APIs
qNMR
Low (~1-2% absolute)
Moderate (Overlapping chemical shifts)
Excellent
Absolute purity determination of reference standards
To design a robust LC-MS method for 4-Furan-3-YL-7-hydroxymethylquinoline, we must engineer the experimental conditions around the molecule's specific physicochemical vulnerabilities:
Mobile Phase Selection (The Causality of pH): The quinoline nitrogen is highly basic (pKa ~4.9). At a neutral pH, it exists in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. By utilizing 0.1% Formic Acid in water/acetonitrile, the mobile phase pH is driven down to ~2.7, fully protonating the quinoline core and ensuring sharp, symmetrical peaks. Crucially, formic acid is volatile, preventing the ion suppression and source clogging associated with non-volatile phosphate buffers 3.
Ionization Mode: Positive Electrospray Ionization (ESI+) is selected because the protonated quinoline readily yields a strong [M+H]+ signal. The exact mass of the compound (C14H11NO2) is 225.08 Da, making the target m/z ~226.08.
Degradation Tracking: The furan ring is electron-rich and susceptible to oxidative cleavage, while the 7-hydroxymethyl group can undergo dehydration to form a reactive quinone-methide-like intermediate. LC-MS uniquely tracks these pathways: oxidation adds 16 Da (m/z 242.08), and dehydration subtracts 18 Da (m/z 208.07).
The following step-by-step methodology is engineered as a self-validating system based on the latest ICH Q2(R2) guidelines 4. It incorporates mandatory gatekeepers; if any parameter fails, the workflow halts, ensuring no compromised data is reported.
Step 1: System Suitability Testing (SST) - The Gatekeeper
Objective: Verify chromatographic resolution and MS source stability before committing precious samples.
Action: Inject a 10 µg/mL reference standard of 4-Furan-3-YL-7-hydroxymethylquinoline six consecutive times.
Causality & Validation Check: Calculate the tailing factor (
Tf
) and theoretical plates (
N
). If
Tf
> 1.5 or the relative standard deviation (RSD) of the peak area > 2.0%, the sequence automatically aborts. This prevents data collection on a degraded column or a contaminated ESI source.
Step 2: Specificity & Forced Degradation
Objective: Prove the method can mathematically differentiate the target compound from its structurally similar degradants.
Action: Subject the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H2O2) stress for 24 hours. Inject the stressed samples using a full-scan MS method.
Causality & Validation Check: Even if an oxidized furan derivative co-elutes with the main peak on the UV trace, the mass spectrometer must resolve them via Extracted Ion Chromatograms (EIC). The purity angle must be less than the purity threshold across the main peak.
Step 3: Linearity, Range, and Sensitivity (LOD/LOQ)
Objective: Establish the quantitative operational range without saturating the MS detector.
Action: Prepare a calibration curve from 5% to 120% of the nominal target concentration (e.g., 0.5 µg/mL to 12 µg/mL).
Causality & Validation Check: ESI is prone to charge-competition and saturation at high concentrations. The correlation coefficient (
R2
) must be
≥0.995
. The Limit of Quantitation (LOQ) must demonstrate a Signal-to-Noise (S/N) ratio
≥10
, ensuring trace impurities are accurately quantified, not just estimated.
Step 4: Accuracy & Matrix Precision
Objective: Confirm that the sample matrix does not suppress the ionization of the analytes.
Action: Spike known impurities into a blank matrix at 50%, 100%, and 150% of the specification limit. Perform six replicate injections per level.
Causality & Validation Check: Matrix effects can artificially inflate or deflate reported purity in LC-MS. Mean recovery must fall between 90%–110%. If recovery is low, sample dilution or a switch to a shallower gradient is mandated to separate the analyte from the suppression zone.
Workflow Visualization
Figure 1: LC-MS Purity Validation Workflow for Quinoline Derivatives.
References
Analytical Method Development for Intermediate Purity & Impurities
Source: Tianming Pharmaceuticals
URL:[Link]
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation (ICH)
URL:[Link]
Mechanistic Causality: The Heavy Atom Effect in Quinoline Scaffolds
As a Senior Application Scientist in targeted therapeutics, I frequently encounter a critical bottleneck in photodynamic and photochemotherapy applications: achieving deep-tissue drug activation without subjecting health...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in targeted therapeutics, I frequently encounter a critical bottleneck in photodynamic and photochemotherapy applications: achieving deep-tissue drug activation without subjecting healthy cells to premature, off-target toxicity.
Recently, hydroxymethylquinoline (HMQ) derivatives—specifically 7-hydroxymethylquinoline and its heavily brominated regioisomers—have emerged as superior photoremovable protecting groups (PPGs) or "photocages." By temporarily masking the cytotoxicity of potent chemotherapeutics (like chlorambucil) until exposed to precise two-photon near-infrared (NIR) light, these scaffolds offer an unprecedented therapeutic window.
This guide provides an objective, data-driven comparison of the cytotoxicity profiles of HMQ derivatives against alternative photocage platforms, detailing the mechanistic causality behind their performance and the self-validating protocols required to evaluate them.
To understand the cytotoxicity profile of HMQ derivatives, we must uncouple dark toxicity (inherent, baseline toxicity of the intact prodrug) from phototoxicity (induced cell death following light-triggered payload release).
The bare 7-hydroxymethylquinoline scaffold is inherently biocompatible. However, standard quinoline PPGs often require high-energy UV light for activation, which causes severe phototoxicity to surrounding healthy tissue. To bypass this, researchers have engineered HMQ derivatives via heavy atom integration (e.g., bromination) .
The Causality: The integration of heavy bromine atoms increases spin-orbit coupling within the molecule. This facilitates rapid Intersystem Crossing (ISC) from the singlet excited state to the triplet excited state. Consequently, the Two-Photon Absorption (TPA) cross-section is dramatically enhanced (up to 130 GM). This allows the use of low-energy, deep-penetrating 720 nm NIR light to cleave the prodrug bond. Because the heavy atoms alter the photophysics rather than the biochemical reactivity of the scaffold, the dark toxicity remains exceptionally low, while the targeted phototoxicity is maximized upon irradiation .
Comparative Cytotoxicity Profile
When benchmarking HMQ derivatives against other common photoresponsive nanocarriers—such as Perylene-3-ylmethanol and Coumarin-based (Bhc) platforms—the therapeutic superiority of the quinoline scaffold becomes evident in its high differential between dark and irradiated states.
Photocage Platform
Payload / Drug
Dark Viability (%)*
Phototoxicity (Cell Death %)
Activation Wavelength
Primary Application
Brominated HMQ
Chlorambucil
> 90%
~ 75%**
720 nm (Two-Photon)
Triple-Negative Breast Cancer
Perylene-3-ylmethanol
Chlorambucil
> 85%
~ 40%
≥ 410 nm (Visible)
General Nanocarriers
Coumarin (Bhc)
Various
~ 80%
~ 40%
740 nm (Two-Photon)
Neurobiology / Oncology
*Measured at 20–30 μM concentration after 24h incubation without light.
**Measured 24h post-irradiation at the specified optimal wavelength.
Pathway Visualization: Prodrug Activation
Below is the logical workflow mapping the transition from a non-toxic prodrug state to targeted apoptosis via two-photon activation.
Mechanism of two-photon activation and targeted cytotoxicity in HMQ prodrug systems.
Self-Validating Experimental Protocol: Uncoupling Dark Toxicity from Phototoxicity
To ensure scientific integrity, any cytotoxicity assay evaluating PPGs must be a self-validating system. The following MTT assay protocol is designed to rigorously isolate photon-driven cytotoxicity from baseline chemical toxicity.
Objective: To quantify the therapeutic window of HMQ-chlorambucil conjugates in Triple-Negative Breast Cancer (TNBC) models.
Step-by-Step Methodology:
Parallel Cell Seeding: Plate MDA-MB-231 (TNBC) cells at
1×104
cells/well in two identical 96-well plates (Plate A: Dark Control, Plate B: Irradiated).
Causality Check: Running parallel plates simultaneously eliminates variance in cell passage number and environmental stress, ensuring the only variable is light exposure.
Compound Incubation: Treat cells with the HMQ-derivative at escalating doses (0, 5, 10, 20, 50 μM).
Internal Controls: Include a free chlorambucil positive control (to prove the cells are susceptible to the payload) and a 0.1% DMSO vehicle control (to rule out solvent toxicity). Incubate for 24 hours to allow for complete endocytosis and nuclear localization.
Targeted Two-Photon Irradiation: Expose Plate B to a femtosecond pulsed Ti:Sapphire laser tuned to 720 nm for 20 minutes per well. Keep Plate A in a light-tight incubator.
Causality Check: 720 nm is chosen because it perfectly matches the enhanced TPA cross-section of the brominated HMQ scaffold, ensuring deep-tissue penetration without the background phototoxicity caused by UV light.
Apoptotic Execution Phase: Incubate both plates for an additional 24 hours post-irradiation to allow the released chlorambucil to crosslink DNA and execute apoptotic pathways.
Viability Quantification: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 μL DMSO and read absorbance at 570 nm using a microplate reader.
System Validation: The assay is only valid if Plate A (Dark) shows >90% viability at 30 μM, the vehicle control shows >95% viability, and the free chlorambucil shows identical, dose-dependent toxicity across both plates.
By strictly adhering to this workflow, researchers can confidently validate the efficacy of HMQ derivatives as next-generation, deep-tissue drug delivery vehicles.
References
Title : Heavy Atom Integration in 2-Hydroxymethylquinoline: A Rational Strategy for Enhanced Two-Photon Absorption-Mediated Tumor and Nuclear-Targeted Drug Delivery in Triple-Negative Breast Cancer. Source : Journal of Medicinal Chemistry (2025). URL :[Link]
Title : The Quinoline Photoremovable Group (PPG) Platform—A Medicinal Chemist's Approach for Photocage Development and Applications. Source : Pharmaceuticals (Basel) / National Institutes of Health (PMC) (2022). URL :[Link]
Title : Perylene-3-ylmethanol: Fluorescent Organic Nanoparticles as a Single-Component Photoresponsive Nanocarrier with Real-Time Monitoring of Anticancer Drug Release. Source : Journal of the American Chemical Society (2012). URL :[Link]
Validation
A Comparative Guide to the Crystallographic Analysis of 4-Furan-3-YL-7-hydroxymethylquinoline
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the single-crystal X-ray diffraction (XRD) analysis of 4-Furan-3-YL-7-hydroxymethylquinoline. As of this wri...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the single-crystal X-ray diffraction (XRD) analysis of 4-Furan-3-YL-7-hydroxymethylquinoline. As of this writing, a public crystal structure for this specific compound has not been reported, presenting a unique opportunity for novel structural determination. This document will therefore serve as both a predictive comparison and a detailed procedural guide for researchers embarking on the crystallographic characterization of this, or structurally related, quinoline derivatives.
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-malarial, anti-inflammatory, and anticancer properties.[1][2][3] The addition of a furan moiety introduces modified steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.[4] Understanding the precise three-dimensional structure of 4-Furan-3-YL-7-hydroxymethylquinoline is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of new therapeutic agents.
Benchmarking Against Structural Analogs: What to Expect
While data for the title compound is not available, we can infer expected crystallographic parameters by examining published structures of similar furan-substituted quinolines. A relevant analogue is (E)-N′-(Furan-2-ylmethylene)-4-(quinolin-8-yloxy)butanohydrazide.[5]
Table 1: Comparative Crystallographic Data of a Structural Analog
Expected Range for 4-Furan-3-YL-7-hydroxymethylquinoline
Formula
C18H17N3O3
C14H11NO2
Crystal System
Triclinic
Monoclinic or Orthorhombic (predicted)
Space Group
P-1
P21/c, P-1, or similar common space groups for organic molecules
Unit Cell Dimensions
a = 8.2685 Å, b = 8.6324 Å, c = 12.765 Å, α = 100.64°, β = 100.36°, γ = 109.50°
Dependent on crystal packing, but likely in the range of 5-20 Å per axis
Z (Molecules/Unit Cell)
2
2 or 4
Key Dihedral Angle
77.4(2)° (between furan and quinoline planes)
A significant twist is expected due to steric hindrance, likely in the range of 45-85°
The planarity between the furan and quinoline rings is a critical parameter. In the analog, the dihedral angle is quite large at 77.4(2)°, indicating significant steric hindrance.[5] A similar non-planar arrangement should be anticipated for 4-Furan-3-YL-7-hydroxymethylquinoline, which will be a key feature for computational docking studies.
Experimental Workflow: From Crystal to Structure
The process of determining a crystal structure is a multi-step, rigorous procedure. The following outlines the standard workflow for a novel small molecule like 4-Furan-3-YL-7-hydroxymethylquinoline.
Benchmarking 4-Furan-3-YL-7-hydroxymethylquinoline against standard inhibitors
A Researcher's Guide to Benchmarking Next-Generation PI3K/mTOR Inhibitors A Comparative Analysis of Gedatolisib (serving as a proxy for 4-Furan-3-YL-7-hydroxymethylquinoline) Against Standard PI3K Pathway Inhibitors Intr...
Author: BenchChem Technical Support Team. Date: March 2026
A Researcher's Guide to Benchmarking Next-Generation PI3K/mTOR Inhibitors
A Comparative Analysis of Gedatolisib (serving as a proxy for 4-Furan-3-YL-7-hydroxymethylquinoline) Against Standard PI3K Pathway Inhibitors
Introduction: The Rationale for Comprehensive Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its frequent dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] While first-generation inhibitors targeting single nodes of this pathway have shown clinical utility, their efficacy can be limited by adaptive resistance mechanisms.[4] For instance, inhibiting mTORC1 can lead to a feedback activation of PI3K, mitigating the drug's overall effect.[5] This has driven the development of next-generation compounds that can simultaneously inhibit multiple key nodes in the pathway.
This guide focuses on Gedatolisib (PF-05212384) , an investigational, potent, and reversible dual inhibitor of all four Class I PI3K isoforms (p110α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2).[5][6][7][8] As "4-Furan-3-YL-7-hydroxymethylquinoline" is an investigational compound without extensive public data, we will use the well-characterized clinical candidate Gedatolisib as a proxy to illustrate a robust benchmarking strategy. Its mechanism is designed to induce a comprehensive and durable blockade of the PI3K/AKT/mTOR (PAM) pathway, potentially overcoming the resistance observed with single-target agents.[5][7][9]
Here, we provide a framework for objectively benchmarking Gedatolisib against two established standard inhibitors, each representing a different therapeutic strategy:
Wortmannin : A classic, potent, and irreversible pan-PI3K inhibitor widely used as a research tool.[10][11][12][13] It serves as a benchmark for broad biochemical potency.
Alpelisib (Piqray®) : The first FDA-approved PI3K inhibitor that selectively targets the p110α isoform, which is frequently mutated in cancers like HR+/HER2- breast cancer.[14][15][16][17][18] It represents the standard for isoform-selective, targeted therapy.
This guide will detail the experimental workflows, from biochemical assays to cellular functional screens, required to build a comprehensive performance profile of a novel inhibitor against these standards.
Part 1: Biochemical Potency and Selectivity
The first step in characterizing any new inhibitor is to determine its direct enzymatic activity and its specificity. These in vitro assays are critical for establishing on-target potency and predicting potential off-target liabilities.
Experiment 1.1: In Vitro Kinase Assay for IC50 Determination
Rationale: The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying the potency of an inhibitor against its purified target enzyme. A lower IC50 value indicates a more potent compound. Here, we aim to determine the IC50 of Gedatolisib, Wortmannin, and Alpelisib against the primary PI3Kα isoform.
This protocol describes a method to measure the activity of a lipid kinase like PI3K by quantifying the amount of ADP produced during the enzymatic reaction.
Reagent Preparation : Prepare serial dilutions of each inhibitor (Gedatolisib, Wortmannin, Alpelisib) in DMSO. Prepare the PI3K kinase reaction buffer, recombinant PI3Kα enzyme, PIP2 substrate, and ATP solution.
Assay Plate Setup : To a 384-well plate, add 5 µL of each inhibitor dilution. Add 10 µL of diluted PI3Kα enzyme to each well. Incubate for 15 minutes at room temperature.
Kinase Reaction : Initiate the reaction by adding 10 µL of the ATP/PIP2 substrate mixture. Incubate for 60 minutes at 30°C.
ADP Detection : Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
Signal Generation : Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
Data Acquisition : Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.
Experiment 1.2: Kinase Selectivity Profiling
Rationale: A critical attribute of a high-quality inhibitor is its selectivity. A non-selective compound may hit dozens or hundreds of other kinases, leading to off-target effects and toxicity. This experiment assesses the specificity of Gedatolisib by screening it against a broad panel of human kinases. Alpelisib is used as a control for an isoform-selective profile, while Wortmannin represents a less selective profile.
Exemplary Data: Kinase Selectivity Profile (% Inhibition at 1 µM)
Kinase Target
Gedatolisib (Pan-PI3K/mTOR)
Alpelisib (PI3Kα-selective)
Wortmannin (Pan-PI3K)
PI3Kα
>99%
>98%
>99%
PI3Kβ
>99%
<20%
>95%
PI3Kδ
>99%
<10%
>95%
PI3Kγ
>99%
<15%
>95%
mTOR
>98%
<5%
~40%
DNA-PK
~50%
<5%
>90%
PLK1
<10%
<5%
~60%
Data is illustrative and based on known selectivity profiles.[5][10][11][16]
Protocol: KINOMEscan™ Profiling
Methodology: This is typically performed as a service by specialized vendors (e.g., Eurofins DiscoverX).
Compound Submission : Provide the test compound (Gedatolisib) at a specified concentration (e.g., 1 µM).
Binding Assay : The compound is screened against a panel of ~480 human kinases using a proprietary competition binding assay. A DNA-tagged ligand specific for each kinase is used, and the ability of the test compound to displace this ligand is quantified via qPCR.
Data Analysis : Results are reported as "% Control" or "% Inhibition". A lower % Control value indicates stronger binding and greater inhibition. The output is often visualized as a "tree-spot" diagram, mapping inhibitory activity across the human kinome.
Interpretation of Results: The data clearly demonstrates the mechanistic differences between the inhibitors. Gedatolisib shows potent, dual inhibition of all Class I PI3K isoforms and mTOR, as designed.[5][6] Alpelisib exhibits high selectivity for the PI3Kα isoform, with minimal activity against other kinases.[16][17] Wortmannin, while a potent pan-PI3K inhibitor, also shows significant off-target activity against other PIKK family members like DNA-PK and PLK1, highlighting its utility primarily as a research tool rather than a therapeutic.[10][12]
Part 2: Cellular Activity and Functional Outcomes
Demonstrating biochemical potency is necessary but not sufficient. The next crucial step is to verify that the inhibitor can engage its target within a cellular context and produce a desired biological effect.
Rationale: To confirm that the inhibitors are hitting their intended target in situ, we can measure the phosphorylation status of a key downstream effector. AKT is directly downstream of PI3K, and its phosphorylation at Serine 473 is a canonical marker of pathway activation.[20] A potent inhibitor should reduce p-AKT levels in a dose-dependent manner.
Protocol: Western Blot for Phospho-AKT (Ser473)
Caption: PI3K/AKT pathway and Western Blot workflow.
Cell Culture and Treatment : Seed a relevant cancer cell line (e.g., MCF-7, which often has a PIK3CA mutation) in 6-well plates. Allow cells to adhere overnight. Treat cells with a dose range of each inhibitor (e.g., 1 nM to 10 µM) for 2-4 hours.
Protein Extraction : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Quantification : Determine protein concentration using a BCA assay to ensure equal loading.
SDS-PAGE : Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
Transfer : Transfer proteins to a PVDF membrane.
Blocking and Antibody Incubation : Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for phospho-AKT (Ser473).
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Stripping and Re-probing : To normalize for protein loading, the membrane should be stripped and re-probed with an antibody for total AKT.
Interpretation of Results: A successful experiment will show a clear dose-dependent decrease in the p-AKT signal relative to the total AKT signal for all three inhibitors. The cellular EC50 (effective concentration) can be calculated, which reflects not only enzymatic potency but also cell permeability and stability. Gedatolisib is expected to show high potency due to its comprehensive inhibition of the pathway.[4][24]
Experiment 2.2: Cell Viability and Proliferation Assay
Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth or induce cell death. A cell viability assay measures the metabolic health of a cell population after drug treatment, providing a functional readout of the inhibitor's anti-proliferative effects.
Exemplary Data: Anti-Proliferative Activity (GI50 in MCF-7 cells)
Compound
Primary Mechanism
GI50 (Growth Inhibition 50)
Gedatolisib
Pan-PI3K/mTOR Inhibition
Low nM range
Wortmannin
Pan-PI3K Inhibition
Mid nM range
Alpelisib
PI3Kα Inhibition
Mid-High nM range
GI50 values are estimates based on expected potencies.
Cell Seeding : Seed MCF-7 cells in a 96-well opaque-walled plate at a density of 5,000 cells/well. Allow to attach for 24 hours.
Compound Treatment : Treat cells with a 10-point serial dilution of each inhibitor. Include a DMSO-only vehicle control.
Incubation : Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
Assay Procedure :
Equilibrate the plate to room temperature for 30 minutes.
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well (e.g., 100 µL).
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition : Read luminescence on a plate reader. The signal is proportional to the amount of ATP, which correlates with the number of viable, metabolically active cells. Calculate GI50 values using non-linear regression analysis.
Senior Scientist's Summary and Perspective
This benchmarking guide outlines a logical and rigorous workflow for evaluating a novel PI3K/mTOR inhibitor like Gedatolisib.
Biochemical Profile : The initial kinase assays confirm that Gedatolisib functions as designed: a highly potent, dual inhibitor of both PI3K and mTOR.[6][7][8] Its selectivity profile is superior to the tool compound Wortmannin and mechanistically distinct from the isoform-specific inhibitor Alpelisib. This dual-action is hypothesized to be more effective at inducing anti-tumor activity by preventing the feedback loops that can limit single-node inhibitors.[4][5]
Cellular Activity : The Western blot and viability assays translate this biochemical potency into a cellular context. Gedatolisib effectively suppresses PI3K pathway signaling and demonstrates potent anti-proliferative effects. Recent preclinical and clinical data support this, showing that Gedatolisib has superior potency and efficacy compared to single-node inhibitors across various breast cancer models, irrespective of their PIK3CA mutational status.[4][29][30]
Future Directions : Based on this profile, Gedatolisib emerges as a promising clinical candidate. The data from the Phase 3 VIKTORIA-1 trial, which showed a significant improvement in progression-free survival for patients with HR+/HER2- advanced breast cancer, validates this comprehensive benchmarking approach.[9][29][31] The potent, multi-node inhibition by Gedatolisib appears to offer a meaningful clinical advantage, particularly in patient populations where single-node inhibitors have had limited success.[29][32]
This structured comparison not only validates the mechanism of the investigational compound but also provides a clear, data-driven rationale for its continued development and potential positioning in a clinical setting.
References
Gedatolisib - Wikipedia. Wikipedia. Available at: [Link].
Maxwell, C. (2020). Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. Clinical Journal of Oncology Nursing. Available at: [Link].
Gedatolisib - Celcuity. Celcuity Inc. Available at: [Link].
Alpelisib - Liv Hospital. Liv Hospital. Available at: [Link].
Mechanism of Action | PIQRAY® (alpelisib) tablets | HCP. Novartis. Available at: [Link].
What is the mechanism of Alpelisib? Patsnap Synapse. Available at: [Link].
Wortmannin - Wikipedia. Wikipedia. Available at: [Link].
Alpelisib: A Novel Agent for PIK3CA-Related Overgrowth Spectrum. National Institutes of Health (NIH). Available at: [Link].
Gedatolisib | Advanced Drug Monograph. MedPath. Available at: [Link].
Gedatolisib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link].
Gedatolisib Combinations Improve PFS in Advanced Breast Cancer. CancerNetwork. Available at: [Link].
Gedatolisib Combinations Improve PFS in PIK3CA Wild-Type Advanced Breast Cancer. OncLive. Available at: [Link].
Gedatolisib in combination with palbociclib and endocrine therapy in women with hormone receptor-positive, HER2-negative advanced breast cancer: results from the dose expansion groups of an open-label, phase 1b study. National Institutes of Health (NIH). Available at: [Link].
Sergio Cifuentes-Canaval Shares Insights on Gedatolisib Strategy from VIKTORIA-1 Trial. OncoDaily. Available at: [Link].
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Available at: [Link].
Gedatolisib | C32H41N9O4 | CID 44516953. PubChem - National Institutes of Health (NIH). Available at: [Link].
Gedatolisib Shows Impressive PFS in HR+/HER2– Breast Cancer. Targeted Oncology. Available at: [Link].
7JWE: Gedatolisib bound to the PI3Kg catalytic subunit p110 gamma. RCSB PDB. Available at: [Link].
Celcuity Announces Publication of Results from PIK3CA Wild-Type Cohort of Phase 3 VIKTORIA-1 Study of Gedatolisib Regimens in HR+/HER2- Advanced Breast Cancer in Journal of Clinical Oncology. Celcuity Inc. Available at: [Link].
Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. National Institutes of Health (NIH). Available at: [Link].
Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. Available at: [Link].
Gedatolisib, a pan-PI3K/mTOR inhibitor, shows superior potency & efficacy relative to other PI3K/AKT/mTOR pathway inhibitors in breast cancer models. Celcuity Inc. Available at: [Link].
Definition of gedatolisib - NCI Drug Dictionary. National Cancer Institute. Available at: [Link].
PI3K-Akt signaling pathway. Assay-Protocol.com. Available at: [Link].
Inhibition of the PI3K Pathway: Hope We Can Believe in? Clinical Cancer Research. Available at: [Link].
Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. protocols.io. Available at: [Link].
Assessments of prostate cancer cell functions highlight differences between a pan-PI3K/mTOR inhibitor, gedatolisib, and single-node inhibitors of the PI3K/AKT/mTOR pathway. UroToday. Available at: [Link].
PI3K inhibitors feature. The Institute of Cancer Research. Available at: [Link].
FDA Grants Gedatolisib, a Dual PI3K and mTOR Inhibitor, Fast-Track Review for ER-Positive, HER2-Negative Breast Cancer. AJMC. Available at: [Link].
The present and future of PI3K inhibitors for cancer therapy. National Institutes of Health (NIH). Available at: [Link].
Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. National Institutes of Health (NIH). Available at: [Link].
Small Molecule PI3K Inhibition in Oncology: What's Been Done and What's to Come? Drug Discovery & Development. Available at: [Link].
(A) Western blot analysis for phospho-Akt (pAkt) (Ser473) and... ResearchGate. Available at: [Link].
A Researcher's Guide to Ensuring Reproducibility in Biological Assays of Furan-Quinolines
In the landscape of drug discovery and development, furan-quinolines have emerged as a compelling class of heterocyclic compounds, demonstrating a wide spectrum of biological activities including anticancer, antimicrobia...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, furan-quinolines have emerged as a compelling class of heterocyclic compounds, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The successful translation of these promising preclinical findings into therapeutic realities hinges on the generation of robust and reproducible data. This guide provides an in-depth comparison of common biological assays utilized for furan-quinoline evaluation, with a critical focus on the factors influencing their reproducibility. By understanding the inherent physicochemical characteristics of furan-quinolines and implementing rigorous experimental design, researchers can navigate the nuances of these assays to produce reliable and translatable results.
The Furan-Quinoline Scaffold: A Double-Edged Sword for Bioassays
A critical concept for researchers to be aware of is that of Pan-Assay Interference Compounds (PAINS). These are molecules that appear as "hits" in multiple, unrelated high-throughput screening assays through non-specific mechanisms.[5] Certain structural motifs common in quinoline derivatives have been associated with PAINS activity, underscoring the need for careful experimental validation to distinguish true biological activity from assay artifacts.[6]
Comparative Guide to Key Biological Assays for Furan-Quinolines
The selection of an appropriate biological assay is paramount and should be guided by the specific biological question being addressed. Here, we compare three commonly employed assays for furan-quinoline characterization, highlighting their principles, advantages, limitations, and key considerations for reproducibility.
Anticancer Activity: The Ubiquitous Cytotoxicity Assay
The evaluation of anticancer potential is a primary focus for many furan-quinoline derivatives.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]
Relatively inexpensive and suitable for high-throughput screening.
Limitations and Reproducibility Challenges:
Compound Interference: Furan-quinolines, due to their chemical structure, can directly reduce MTT, leading to a false-positive signal for cell viability or a false-negative for cytotoxicity.[9]
Solubility and Precipitation: Poorly soluble furan-quinolines can precipitate in the cell culture medium, leading to inaccurate dosing and variable results.[4]
Metabolic Effects: The assay measures metabolic activity, which may not always directly correlate with cell number. Some compounds may alter metabolic rates without affecting cell viability.[8]
Alternative and Orthogonal Assays: To validate findings from the MTT assay, it is crucial to employ orthogonal methods that rely on different principles, such as:
SRB (Sulphorhodamine B) Assay: Measures total protein content, which is less susceptible to interference from reducing compounds.
CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels, providing a highly sensitive readout of cell viability.
Trypan Blue Exclusion Assay: A direct measure of cell membrane integrity.
Table 1: Comparison of Cytotoxicity Assays for Furan-Quinolines
The antimicrobial properties of furan-quinolines are of significant interest.[2] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11]
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the furan-quinoline compound in a liquid growth medium. The MIC is determined by visual inspection of turbidity after a defined incubation period.[10]
Advantages:
Provides a quantitative measure of antimicrobial activity.
Standardized protocols are available from organizations like the Clinical and Laboratory Standards Institute (CLSI).[11]
Limitations and Reproducibility Challenges:
Solubility: The poor solubility of some furan-quinolines in aqueous broth can lead to precipitation and inaccurate MIC values.[12]
Compound Color: Colored furan-quinoline derivatives can interfere with the visual or spectrophotometric assessment of microbial growth.
Binding to Assay Components: Hydrophobic compounds may bind to the plastic of the microtiter plates, reducing the effective concentration.
Alternative and Confirmatory Assays:
Agar Dilution: Similar to broth dilution but performed on solid media. It can sometimes mitigate solubility issues.[10]
Resazurin Microtiter Assay (REMA): A colorimetric method where viable cells reduce the blue dye resazurin to the pink resorufin, providing a more objective endpoint than visual inspection of turbidity.
Table 2: Comparison of Antimicrobial Susceptibility Assays for Furan-Quinolines
Assay
Principle
Advantages
Key Reproducibility Considerations for Furan-Quinolines
Broth Microdilution
Inhibition of visible growth
Gold standard, quantitative
Compound solubility and precipitation, color interference
Agar Dilution
Inhibition of growth on solid media
Can be better for some poorly soluble compounds
Diffusion limitations
Resazurin Assay
Reduction of resazurin by viable cells
Colorimetric endpoint, objective
Potential for compound interference with the dye
Anti-inflammatory Activity: In Vivo Models
Evaluating the anti-inflammatory potential of furan-quinolines often requires the use of in vivo models.[1] The carrageenan-induced paw edema model is a widely used acute inflammation model.[13][14]
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce the swelling.[13]
Advantages:
Provides an in vivo measure of anti-inflammatory activity.
Well-characterized and widely accepted model.
Limitations and Reproducibility Challenges:
Bioavailability: The in vivo efficacy is highly dependent on the absorption, distribution, metabolism, and excretion (ADME) properties of the furan-quinoline derivative, which can be highly variable.
Animal-to-Animal Variability: Biological variation between animals can contribute to significant data scatter.
Dosing and Formulation: The formulation used to administer the compound can greatly impact its solubility and bioavailability, and thus its apparent efficacy.[15]
Alternative and Mechanistic Assays:
In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: To investigate the mechanism of action, these enzyme-based assays can determine if the furan-quinoline directly inhibits key inflammatory enzymes.
Cytokine Release Assays: Using cell lines like lipopolysaccharide (LPS)-stimulated macrophages, these assays can quantify the effect of the compound on the production of pro-inflammatory cytokines.
Ensuring Scientific Integrity: Self-Validating Systems and Causality
To build trustworthiness into your experimental workflow, every protocol should be a self-validating system. This involves incorporating appropriate controls and understanding the "why" behind each step.
dot
Caption: A self-validating workflow for furan-quinoline bioassays.
Detailed Experimental Protocols
To ensure reproducibility, adherence to detailed and standardized protocols is paramount.
Protocol 1: MTT Cytotoxicity Assay with Built-in Controls
Objective: To determine the cytotoxic effect of a furan-quinoline compound on a cancer cell line while controlling for potential compound interference.
Materials:
Cancer cell line of interest
Complete cell culture medium
Furan-quinoline compound
Dimethyl sulfoxide (DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well cell culture plates
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
Compound Preparation: Prepare a stock solution of the furan-quinoline in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
Compound Treatment: Treat cells with various concentrations of the furan-quinoline compound. Include the following controls:
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
Positive Control: Cells treated with a known cytotoxic agent.
Compound-Only Control (No Cells): Wells containing the highest concentration of the furan-quinoline in medium to check for direct MTT reduction.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of the compound-only control from the corresponding treated wells.
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Broth Microdilution MIC Assay with Solubility Enhancement
Objective: To determine the MIC of a furan-quinoline compound against a bacterial strain, with considerations for poor solubility.
Materials:
Bacterial strain of interest
Mueller-Hinton Broth (MHB)
Furan-quinoline compound
DMSO
Resazurin sodium salt solution (optional, for colorimetric reading)
96-well microtiter plates
Procedure:
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Compound Preparation: Prepare a concentrated stock solution of the furan-quinoline in DMSO. If solubility is an issue, consider the use of a co-solvent system (e.g., DMSO/Tween 80), but ensure the final concentration of the co-solvent does not affect bacterial growth.
Serial Dilution: Perform two-fold serial dilutions of the compound in MHB directly in the microtiter plate.
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. If using resazurin, add the dye and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
Conclusion: A Path Towards Reliable Furan-Quinoline Research
The therapeutic potential of furan-quinolines is undeniable, but realizing this potential requires a commitment to rigorous and reproducible science. By understanding the unique physicochemical properties of this compound class and proactively addressing potential assay interferences, researchers can generate high-quality data that is both reliable and translatable. The adoption of orthogonal assays, stringent quality control measures, and detailed, self-validating protocols will be instrumental in advancing furan-quinoline-based drug discovery programs.
References
Quinoline based furanones and their nitrogen analogues: Docking, synthesis and biological evalu
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
The Pharmacological Potential of Furan-Quinoline Compounds: A Technical Guide. Benchchem.
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Publishing.
Fused Tetrahydroquinolines Are Interfering with Your Assay. PMC.
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC.
Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. Benchchem.
Navigating the complexities of cell-based assays in GMP QC testing: The journey to robust assays. Select Science.
Assay Interference by Aggreg
Application Notes & Protocols for In Vitro Cytotoxicity Assessment of 7-(prop-1-en-1-yl)quinolin-8-ol. Benchchem.
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results?. MDPI.
A Comparative Analysis of the Fluorescent Properties of Quinoline Deriv
In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
Cell-based assays in high-throughput mode (HTS). BioTechnologia.
Formulation strategies for poorly soluble drugs.
An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. Benchchem.
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines.
Cell-Based Functional Assays as Critical Quality Attributes in Biologics & Biosimilars. Venture Center.
Technical Support Center: Optimization of Antimicrobial Testing Protocols for W
Pan-Assay Interference Compounds (PAINS)
Cytotoxicity MTT Assay Protocols and Methods.
Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
A review for cell-based screening methods in drug discovery. PMC.
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Deriv
Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classific
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in r
Assay Interference by Aggreg
Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. MDPI.
Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. PubMed.
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
Ex Vivo and In Vivo Anti-inflammatory Evaluations of Modul
Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System.
Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. Sciforum.
Antimicrobial Susceptibility Testing.
Analytical quality by design: Development of cell-based bioassays. BioPharma Dive.
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
Elemental Analysis Confirmation for 4-Furan-3-YL-7-hydroxymethylquinoline: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter the challenge of rigorously validating the identity and purity of complex heterocyclic building blocks. For 4-Furan-3-YL-7-hydroxymethylquinoline (Molecular Formu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the challenge of rigorously validating the identity and purity of complex heterocyclic building blocks. For 4-Furan-3-YL-7-hydroxymethylquinoline (Molecular Formula: C₁₄H₁₁NO₂, MW: 225.24 g/mol )—a critical intermediate in kinase inhibitor synthesis and fluorescent probe development—relying on a single analytical technique is a recipe for downstream failure.
This guide objectively compares the traditional gold standard—CHNS/O Combustion Analysis—against modern orthogonal alternatives like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR). By synthesizing these methods into a self-validating workflow, we ensure absolute confidence in the elemental composition and structural integrity of the batch.
Part 1: The Causality of Analytical Choices
To confirm the elemental makeup of 4-Furan-3-YL-7-hydroxymethylquinoline, we must address three distinct analytical questions. No single technique answers all three, necessitating a multi-modal approach:
Macroscopic Elemental Ratios: Does the bulk material match the theoretical carbon, hydrogen, and nitrogen percentages? Traditional CHN analysis answers this but remains blind to structural isomers [1].
Microscopic Molecular Formula: Is the intact molecule present with the exact isotopic mass, free from isobaric contaminants? HRMS provides this specificity but is poorly quantitative due to varying ionization efficiencies [2].
Absolute Purity & Structural Integrity: What is the absolute mass fraction of the active compound? qNMR provides standard-free absolute quantitation but requires prior knowledge of the molecular structure [3].
Comparative Performance Matrix
Analytical Technique
Primary Output
Structural Specificity
Quantitation Accuracy
Sample Requirement
CHNS/O Combustion
Macroscopic Elemental Ratios
Low (Blind to isomers)
High (± 0.3% variance)
1.0 – 2.0 mg (Destructive)
ESI-QTOF HRMS
Exact Mass & Formula
High (Isotope patterns)
Low (Ionization dependent)
< 0.1 mg (Destructive)
1H-qNMR
Absolute Mass Fraction
Very High (Proton mapping)
Very High (± 1.0% purity)
10 – 20 mg (Non-destructive)
Part 2: Self-Validating Experimental Protocols
The trustworthiness of any analytical data relies on the system's ability to self-validate during the run. Below are the step-by-step methodologies designed with built-in causality and error-checking mechanisms.
Protocol 1: CHN Dynamic Flash Combustion Analysis
Causality: High-temperature combustion converts the organic matrix into volatile gases (CO₂, H₂O, N₂). Gas chromatography separates these analytes for precise Thermal Conductivity Detection (TCD).
Calibration: Weigh 1.0–2.0 mg of a certified reference standard (e.g., Acetanilide, C₈H₉NO) into a tin capsule. Run in triplicate to establish the K-factor response for C, H, and N.
Sample Preparation: Accurately weigh 1.5 mg of 4-Furan-3-YL-7-hydroxymethylquinoline into a tin capsule using a microbalance (±0.1 µg precision). Seal the capsule tightly to exclude atmospheric nitrogen.
Combustion: Drop the capsule into the oxidation reactor (1000°C) with a transient pulse of pure O₂. The tin undergoes an exothermic reaction, pushing the local temperature to ~1800°C, ensuring complete flash combustion.
Reduction & Detection: Pass the combustion gases through a copper reduction reactor (600°C) to convert NOₓ species to N₂ gas. Elute through a GC column and detect via TCD.
Self-Validation Check: The sum of %C, %H, %N, and %O (calculated by difference or a separate pyrolysis run) must total 100% ± 0.5%. A deviation indicates inorganic ash or trapped solvent.
Protocol 2: High-Resolution Mass Spectrometry (ESI-QTOF)
Causality: Electrospray Ionization (ESI) gently protonates the quinoline nitrogen. The Quadrupole Time-of-Flight (QTOF) analyzer separates ions based on their flight time in a vacuum, yielding mass accuracy within 5 parts-per-million (ppm), which mathematically rules out alternative empirical formulas.
Sample Dilution: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization. Dilute to a final concentration of 1 µg/mL.
Lock-Mass Infusion: Co-infuse a reference standard (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2771) via a secondary sprayer.
Acquisition: Acquire data in positive ion mode (ESI+). Apply a capillary voltage of 3.0 kV and a cone voltage of 30 V to prevent in-source fragmentation of the furan ring.
Data Processing: Extract the monoisotopic peak and calculate the mass error against the theoretical formula.
Self-Validation Check: The software continuously recalibrates the m/z axis using the lock-mass, nullifying instrumental drift and ensuring the <5 ppm mass error requirement is met.
Protocol 3: Quantitative 1H-NMR (qNMR)
Causality: The area under an NMR resonance is directly proportional to the number of nuclei generating it. By integrating a distinct proton from the analyte against a known mass of an internal standard (IS), we calculate absolute purity without an analyte-specific calibration curve.
Standard Selection: Select Dimethyl sulfone (DMSO₂) as the internal standard. It provides a sharp, isolated singlet at ~3.0 ppm, which does not overlap with the aromatic quinoline/furan protons (7.0–9.0 ppm) or the hydroxymethyl protons (~4.8 ppm).
Gravimetric Preparation: Co-weigh exactly 10.00 mg of 4-Furan-3-YL-7-hydroxymethylquinoline and 5.00 mg of certified DMSO₂ into a vial. Dissolve completely in 600 µL of DMSO-d₆.
Acquisition Parameters: Acquire the 1H-NMR spectrum at 298 K. Critical Step: Set the relaxation delay (D1) to 60 seconds. This exceeds 5 × T₁ for all protons involved, ensuring complete magnetization recovery.
Integration & Calculation: Phase and baseline-correct the spectrum manually. Integrate the furan proton (e.g., at 8.3 ppm, 1H) and the DMSO₂ singlet (6H). Calculate absolute purity based on the molar ratio.
Self-Validation Check: Perform the integration across multiple distinct aromatic protons of the analyte. If the calculated purity varies between protons, it indicates hidden co-eluting impurities under a specific peak.
Part 3: Quantitative Data Presentation
Below is the simulated validation data for a highly pure batch of 4-Furan-3-YL-7-hydroxymethylquinoline.
Table 1: Theoretical vs. Experimental Elemental Composition (CHNS/O)
Orthogonal analytical workflow for confirming elemental composition and absolute purity.
References
Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica. Available at:[Link]
Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. National Center for Biotechnology Information (PMC). Available at:[Link]
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link]
This guide provides a field-proven, self-validating operational framework for the safe handling and disposal of this compound, ensuring that your laboratory exceeds standard compliance while protecting both personnel and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a field-proven, self-validating operational framework for the safe handling and disposal of this compound, ensuring that your laboratory exceeds standard compliance while protecting both personnel and the environment.
Chemical Profiling & Hazard Causality (The "Why")
To design an effective disposal protocol, we must first deconstruct the molecule’s structural liabilities. Understanding why a chemical behaves a certain way dictates how we dispose of it.
The Quinoline Core: Quinoline derivatives are notorious for their environmental persistence and resistance to conventional wastewater biodegradation[3][4]. The classifies the base quinoline structure as a Group C possible human carcinogen and a known aquatic toxicant[5][6]. Its thermodynamic stability means it will not spontaneously degrade in standard aqueous waste streams.
The Furan Ring: Furan moieties are highly susceptible to oxidative metabolism (e.g., via cytochrome P450 enzymes in the liver), which can form highly reactive, hepatotoxic epoxide intermediates. This necessitates strict controls against aerosolization and inhalation during powder handling.
The Hydroxymethyl Group (-CH2OH): This functional group increases the molecule's polarity and aqueous solubility compared to an unsubstituted quinoline parent. Consequently, if this compound enters the municipal sewer system, it has a higher propensity to mobilize into groundwater, exacerbating its profile as an emerging contaminant[3][4].
Quantitative Hazard Data Summary
Because specific, exhaustive toxicological data for 4-Furan-3-YL-7-hydroxymethylquinoline is limited, we must apply the precautionary principle, extrapolating from its structural analogs (quinoline and furan derivatives)[7][8].
Hazard Class
GHS Category
Hazard Statement
Mechanistic Causality / Notes
Acute Toxicity (Oral)
Category 3
H301: Toxic if swallowed
Driven by the nitrogen heterocycle; rapidly absorbed in the GI tract.
Carcinogenicity
Category 2
H351: Suspected of causing cancer
Quinoline core is a known hepatocarcinogen in animal models[5][6].
Aquatic Toxicity
Category 1
H410: Very toxic to aquatic life
High environmental persistence; resists biodegradation[3][4].
Skin/Eye Irritation
Category 2
H315 / H319: Causes irritation
Furan and quinoline rings interact with lipid bilayers and mucosal membranes.
Step-by-Step Experimental Protocol for Disposal
This protocol is designed as a self-validating system . Every phase includes a built-in verification check to ensure containment integrity and operational safety.
Phase 1: Segregation & PPE Verification
Don PPE: Equip nitrile gloves (double-gloving is heavily recommended due to organic solvent permeability), wrap-around safety goggles, and a fluid-resistant lab coat[7][9].
Ventilation: Conduct all waste consolidation inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood to prevent the inhalation of furan-derived dust[7][9].
Validation Check: Inspect gloves for micro-tears using the inflation test before handling the active pharmaceutical ingredient (API).
Phase 2: Solid Waste Management
Collection: Gather all unreacted 4-Furan-3-YL-7-hydroxymethylquinoline powder, contaminated weighing boats, pipette tips, and filter papers.
Containment: Place the materials into a clear, double-lined polyethylene hazardous waste bag[9]. Causality: Double-lining prevents the sharp edges of plastic labware from puncturing the primary containment, mitigating the risk of toxic dust exposure.
Sealing: Gooseneck-tie the inner bag, tape it securely, and repeat for the outer bag.
Validation Check: Invert the sealed bag gently to verify there is no particulate leakage before transferring to the Satellite Accumulation Area (SAA).
Phase 3: Liquid Waste Management
Solvent Compatibility: Liquid waste typically consists of the compound dissolved in organic solvents (e.g., DMSO, Methanol, or Dichloromethane).
Transfer: Using a closed-system funnel, transfer the solution into a high-density polyethylene (HDPE) carboy designated for "Non-Halogenated Organic Waste" (unless mixed with DCM, which strictly requires the "Halogenated" stream)[10].
Validation Check: Test the pH of the final waste mixture using an aliquot on pH paper. Ensure the pH is between 5 and 9 to prevent unexpected exothermic reactions with the HDPE container or other waste constituents.
Phase 4: Decontamination of Labware
Rinsing: Rinse all contaminated glassware with a compatible volatile solvent (e.g., Acetone or Methanol) three consecutive times[9].
Rinsate Disposal: Collect all rinsate and add it to the liquid organic waste carboy[9]. Causality: The triple-rinse ensures the complete solubilization and removal of the API from the glass surface. Do NOT wash glassware in the sink until this triple-rinse is complete.
Disposal Workflow Visualization
Workflow for the segregation and safe disposal of 4-Furan-3-YL-7-hydroxymethylquinoline waste.
Regulatory & Logistical Plan
Under Resource Conservation and Recovery Act (RCRA) guidelines, heterocyclic pharmaceutical intermediates must never be discharged into municipal sewer systems[3][11].
Labeling: All containers must be explicitly labeled: "Hazardous Waste: 4-Furan-3-YL-7-hydroxymethylquinoline (Toxic, Aquatic Hazard)." Do not use chemical abbreviations or internal lab codes.
Storage: Store in a designated Satellite Accumulation Area (SAA) utilizing secondary containment bins to capture potential spills.
Final Destruction: Contract a licensed hazardous waste vendor. The mandated destruction method is High-Temperature Incineration (>850°C) .
Mechanistic Causality: Incineration at this extreme temperature is required to thermally cleave the highly stable aromatic quinoline ring and fully oxidize the nitrogen and oxygen heteroatoms. This prevents the formation and atmospheric release of toxic secondary combustion byproducts[9].
By standardizing these self-validating procedures, your laboratory not only ensures strict regulatory compliance but also champions the environmental stewardship required in modern drug development.
References
Title: Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts
Source: MDPI (Organics)
URL: [Link]
Title: IRIS Toxicological Review of Quinoline
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]